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[1-(3-Methylphenyl)pyrazol-4-yl]methanamine Documentation Hub

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  • Product: [1-(3-Methylphenyl)pyrazol-4-yl]methanamine
  • CAS: 400876-68-8

Core Science & Biosynthesis

Foundational

Technical Monograph: [1-(3-Methylphenyl)pyrazol-4-yl]methanamine

Structure-Activity Relationships, Synthetic Protocols, and Medicinal Chemistry Applications [1][2][3] Abstract [1-(3-Methylphenyl)pyrazol-4-yl]methanamine is a privileged heterocyclic scaffold in modern drug discovery.[1...

Author: BenchChem Technical Support Team. Date: February 2026

Structure-Activity Relationships, Synthetic Protocols, and Medicinal Chemistry Applications [1][2][3]

Abstract

[1-(3-Methylphenyl)pyrazol-4-yl]methanamine is a privileged heterocyclic scaffold in modern drug discovery.[1][2] Characterized by a 1-arylpyrazole core decorated with a primary aminomethyl group at the C4 position, this molecule serves as a critical pharmacophore in the development of kinase inhibitors, Sigma-1 receptor antagonists, and anti-inflammatory agents.[1][3] This guide provides a comprehensive analysis of its physicochemical properties, robust synthetic methodologies, and its strategic utility in Fragment-Based Drug Discovery (FBDD).[1][2][3]

Structural Analysis & Physicochemical Profile

The molecule consists of three distinct domains: the pyrazole core (aromatic linker), the 3-methylphenyl tail (lipophilic anchor), and the methanamine head (polar warhead/linker).[1][2][3]

Chemical Identity[1][2][3][4][5][6][7]
  • IUPAC Name: 1-(3-methylphenyl)pyrazol-4-yl]methanamine[1][2][3]

  • Molecular Formula: C₁₁H₁₃N₃[1][2][3]

  • SMILES: CC1=CC=CC(N2C=C(CN)C=N2)=C1[1][3]

  • Key Feature: The 3-methyl group on the phenyl ring restricts conformational freedom and enhances lipophilicity compared to the unsubstituted phenyl analog, often improving binding selectivity in hydrophobic pockets.[1][2][3]

Physicochemical Properties (Calculated)

The following data represents the consensus profile for this scaffold, essential for assessing "Drug-Likeness" (Lipinski’s Rule of 5).

PropertyValueSignificance in Drug Design
Molecular Weight 187.24 g/mol Ideal for Fragment-Based Drug Discovery (Rule of 3 compliant).[1][2][3]
cLogP ~1.4 – 1.8Moderate lipophilicity ensures good membrane permeability without solubility issues.[1][2][3]
TPSA ~45 ŲHigh blood-brain barrier (BBB) penetration potential; relevant for CNS targets.[1][2]
pKa (Amine) ~9.2Predominantly protonated at physiological pH (7.4), facilitating electrostatic interactions (e.g., with Asp/Glu residues).[1][3]
H-Bond Donors 2Primary amine (-NH₂) acts as a key hydrogen bond donor.[1][2]
Rotatable Bonds 3Low entropic penalty upon binding to protein targets.[1][2][3]

Synthetic Retrosynthesis & Methodology

To ensure high purity and scalability, we utilize a Convergent Pyrazole Synthesis followed by a Nitrile Reduction .[1][2][3] This pathway avoids the instability often associated with aldehyde intermediates in oxidative conditions.[1][2][3]

Retrosynthetic Analysis (Graphviz)[1][3]

Retrosynthesis Target Target: [1-(3-Methylphenyl)pyrazol-4-yl]methanamine Intermediate Intermediate: 1-(3-Methylphenyl)pyrazole-4-carbonitrile Target->Intermediate Reduction (LiAlH4 or H2/Raney Ni) Precursor1 Precursor 1: 3-Methylphenylhydrazine HCl Intermediate->Precursor1 Cyclocondensation Precursor2 Precursor 2: Ethoxymethylene malononitrile Intermediate->Precursor2 + EtOH, Reflux

Figure 1: Retrosynthetic disconnection showing the construction of the pyrazole core via hydrazine condensation.

Detailed Experimental Protocol

Step 1: Synthesis of 1-(3-Methylphenyl)pyrazole-4-carbonitrile

  • Reagents: 3-Methylphenylhydrazine hydrochloride (1.0 eq), Ethoxymethylene malononitrile (1.1 eq), Ethanol (anhydrous), Triethylamine (1.5 eq).[1][3]

  • Procedure:

    • Dissolve 3-methylphenylhydrazine HCl in ethanol under N₂ atmosphere.

    • Add triethylamine dropwise to neutralize the HCl salt.[1][2][3]

    • Add ethoxymethylene malononitrile slowly.[1][2][3]

    • Reflux the mixture at 78°C for 3–4 hours. Monitor by TLC (Hexane:EtOAc 3:1).[1][2][3]

    • Workup: Cool to room temperature. The product often precipitates.[1][2][3] Filter and wash with cold ethanol.[1][2][3] If no precipitate, evaporate solvent and recrystallize from EtOH/Water.[1][2][3]

    • Validation: 1H NMR should show the pyrazole C3/C5 protons as distinct singlets (or doublets with small coupling) around 8.0–8.5 ppm.[1][2][3]

Step 2: Reduction to [1-(3-Methylphenyl)pyrazol-4-yl]methanamine

  • Reagents: LiAlH₄ (2.5 eq) or Raney Nickel/H₂ (50 psi), THF (anhydrous).

  • Procedure (LiAlH₄ method):

    • Suspend LiAlH₄ in anhydrous THF at 0°C.

    • Add the nitrile intermediate (dissolved in THF) dropwise to control the exotherm.[1][2][3]

    • Allow to warm to RT, then reflux for 2 hours.

    • Quenching (Fieser Method): Cool to 0°C. Carefully add water (x mL), then 15% NaOH (x mL), then water (3x mL).

    • Filter the granular precipitate through Celite.[1][2][3]

    • Concentrate the filtrate to yield the primary amine oil/solid.[1][2][3]

    • Purification: Convert to HCl salt for storage by adding 4M HCl in dioxane, or purify via flash chromatography (DCM:MeOH:NH₄OH).[1][2][3]

Medicinal Chemistry Utility

This scaffold is not merely a passive linker; it is an active pharmacophore.[1][2][3]

Pharmacophore Mapping[1][2][3]
  • Kinase Inhibition: The pyrazole nitrogen (N2) often accepts a hydrogen bond from the kinase hinge region (e.g., in JAK or ALK inhibitors).[1][2][3] The C4-aminomethyl group projects into the solvent front, improving solubility or interacting with ribose-binding pocket residues.[1][2][3]

  • Sigma-1 Receptor (σ1R) Antagonism: 1-Arylpyrazoles are established σ1R ligands.[1][2][3][4] The 3-methylphenyl group occupies the primary hydrophobic binding pocket, while the protonated amine forms a critical salt bridge with Asp126 in the receptor binding site.[1][2][3]

Biological Pathway Interaction (Sigma-1 Example)

Signaling Ligand [1-(3-Methylphenyl)pyrazol-4-yl] methanamine Receptor Sigma-1 Receptor (Endoplasmic Reticulum) Ligand->Receptor Antagonism/Binding Chaperone BiP/GRP78 Dissociation Receptor->Chaperone Modulates Calcium Ca2+ Flux Modulation Chaperone->Calcium Stabilizes Signaling Outcome Neuroprotection & Analgesia Calcium->Outcome Therapeutic Effect

Figure 2: Mechanism of action for 1-arylpyrazole ligands in Sigma-1 receptor modulation, leading to neuroprotective effects.[3]

Handling, Stability, & Analytics

Stability Profile
  • CO₂ Sensitivity: Like all primary amines, this compound will absorb atmospheric CO₂ to form carbamates.[1][2][3] Storage: Store as the Hydrochloride (HCl) or Dihydrochloride salt in a desiccator at -20°C.

  • Oxidation: The benzylic-like position (aminomethyl) is susceptible to slow oxidation if left in solution with transition metals.[1][2]

Analytical Validation Standards

To certify the identity of the synthesized material, the following signals must be present:

  • 1H NMR (DMSO-d6):

    • 
       2.35 ppm (s, 3H, Ar-CH₃).[1][2][3]
      
    • 
       3.80 ppm (s, 2H, -CH₂-NH₂).[1][2][3]
      
    • 
       7.10–7.60 ppm (m, 4H, Phenyl protons).[1][2][3]
      
    • 
       7.80 & 8.30 ppm (s, 2H, Pyrazole H3/H5).[1][2][3]
      
  • LC-MS:

    • Expect [M+H]⁺ peak at m/z ~188.1.[1][2][3]

    • Purity >95% required for biological assay (UV 254 nm).[1][2][3]

References

  • PubChem. Compound Summary: (3-Phenyl-1H-pyrazol-4-yl)methanamine (Analog Reference).[1][2] National Library of Medicine.[1][2][3] Available at: [Link][1][3]

  • Díaz, J. L., et al. (2012). Synthesis and biological evaluation of the 1-arylpyrazole class of σ(1) receptor antagonists.[1][2][3][4] Journal of Medicinal Chemistry.[1][2][3] Available at: [Link]

  • Ansari, A., et al. (2017). Biological Activities of Pyrazole Derivatives: A Review.[1][2][3] European Journal of Medicinal Chemistry.[1][2][3] (General Pyrazole Chemistry).[1][2][3][4][5][6][7][8]

Sources

Exploratory

[1-(3-Methylphenyl)pyrazol-4-yl]methanamine physical properties

Physicochemical Profiling, Synthesis, and Application in Medicinal Chemistry[1] Executive Summary [1-(3-Methylphenyl)pyrazol-4-yl]methanamine (C₁₁H₁₃N₃) represents a "privileged scaffold" in modern drug discovery, specif...

Author: BenchChem Technical Support Team. Date: February 2026

Physicochemical Profiling, Synthesis, and Application in Medicinal Chemistry[1]

Executive Summary

[1-(3-Methylphenyl)pyrazol-4-yl]methanamine (C₁₁H₁₃N₃) represents a "privileged scaffold" in modern drug discovery, specifically within the kinase inhibitor and GPCR ligand chemical space.[1] As a 1-arylpyrazole derivative, it serves as a critical intermediate for introducing metabolic stability and specific steric vectors into lead compounds.

This technical guide provides a comprehensive analysis of its physical properties, synthetic accessibility, and handling protocols. It is designed for medicinal chemists and process engineers requiring high-fidelity data for scaffold hopping or library generation.[1]

Part 1: Chemical Identity & Structural Analysis[1]

This molecule features a pyrazole core substituted at the N1 position with a m-tolyl (3-methylphenyl) group and at the C4 position with a primary methanamine.[1] The meta-methyl substitution on the phenyl ring provides a specific lipophilic vector often used to probe hydrophobic pockets in enzyme active sites without incurring the metabolic liability of larger alkyl chains.

Table 1: Core Identification Data
AttributeDetail
IUPAC Name [1-(3-methylphenyl)pyrazol-4-yl]methanamine
Common Name 1-(m-Tolyl)-1H-pyrazole-4-methylamine
Molecular Formula C₁₁H₁₃N₃
Molecular Weight 187.24 g/mol
SMILES CC1=CC=CC(N2C=C(CN)C=N2)=C1
InChI Key Calculated:[2][3][4][5] HZJ... (Derivative specific)
Structural Class 1-Arylpyrazole; Primary Amine
Part 2: Physicochemical Profile[1][2][6][7][8]

The physical state of [1-(3-Methylphenyl)pyrazol-4-yl]methanamine is highly dependent on its protonation state. As a free base, it tends to be an oil or low-melting solid; as a hydrochloride salt, it is a stable crystalline solid.

Table 2: Physical & Electronic Properties

Note: Values marked with () are predicted based on QSAR models for 1-arylpyrazole analogs.*[1]

PropertyValue / RangeContext for Drug Design
Physical State (Free Base) Viscous Oil / Low-melt SolidProne to oxidative degradation; difficult to handle in automated weighing.
Physical State (HCl Salt) White to Off-white SolidPreferred form for storage and library synthesis (MP > 180°C).
LogP (Predicted) 1.6 – 1.9Ideal range for CNS penetration and oral bioavailability (Lipinski compliant).
Topological Polar Surface Area (TPSA) ~45 ŲIndicates good membrane permeability (< 140 Ų threshold).
pKa (Basic Amine) 9.2 – 9.6Typical for benzylic-type primary amines; fully protonated at physiological pH.
H-Bond Donors / Acceptors 2 / 3Facilitates specific binding interactions in protein pockets.
Solubility DMSO (>20 mg/mL); MeOH (High)Highly soluble in polar organic solvents; low water solubility as free base.
Part 3: Synthesis & Characterization Protocols

The synthesis of this scaffold typically follows a convergent route, constructing the pyrazole ring first, followed by functionalization at the C4 position.

3.1 Synthetic Pathway (Vilsmeier-Haack Route)

The most robust industrial route involves the cyclization of arylhydrazines followed by formylation and reductive amination.

Step 1: Pyrazole Formation

  • Reagents: 3-Methylphenylhydrazine + 1,1,3,3-Tetramethoxypropane (or equivalent 1,3-dicarbonyl surrogate).[1]

  • Conditions: Reflux in Ethanol/HCl.

  • Mechanism: Double condensation to form the 1-(3-methylphenyl)pyrazole core.[1]

Step 2: C4-Formylation

  • Reagents: POCl₃ / DMF (Vilsmeier-Haack conditions).

  • Outcome: Introduction of an aldehyde group at the electron-rich C4 position.[1]

Step 3: Reductive Amination (The Critical Step)

  • Reagents: Hydroxylamine (to form oxime) followed by reduction (Zn/AcOH or H₂/Pd-C), or direct reductive amination with NH₄OAc/NaCNBH₃.

  • Purification: Acid-base extraction is critical here to remove non-basic impurities.[1]

3.2 Visualization: Synthetic Workflow

SynthesisWorkflow RawMat 3-Methylphenyl hydrazine Cyclization Cyclization (Reflux) RawMat->Cyclization Core 1-Arylpyrazole Core Cyclization->Core Vilsmeier Vilsmeier-Haack (POCl3/DMF) Core->Vilsmeier Aldehyde C4-Aldehyde Intermediate Vilsmeier->Aldehyde RedAmin Reductive Amination Aldehyde->RedAmin Product Target Methanamine (Free Base) RedAmin->Product SaltForm HCl Salt Formation Product->SaltForm Stabilization

Caption: Figure 1.[1] Convergent synthetic pathway for 1-arylpyrazole-4-methanamines via Vilsmeier-Haack formylation.

Part 4: Handling & Quality Control (QC)
4.1 Stability & Storage[1][6]
  • Carbamate Formation: As a primary amine, the free base avidly absorbs atmospheric CO₂ to form carbamates. Protocol: Store under Argon/Nitrogen atmosphere.

  • Oxidation: The electron-rich pyrazole ring combined with the benzylic-like amine makes the compound susceptible to slow oxidation.

  • Recommendation: Convert to the Dihydrochloride salt immediately after synthesis for long-term storage (-20°C).

4.2 Analytical Characterization Protocol

To validate the identity and purity of the compound, the following self-validating analytical workflow is required.

  • ¹H NMR (DMSO-d₆):

    • Look for the characteristic singlet of the pyrazole C3/C5 protons (often distinct or slightly overlapping ~8.0-8.5 ppm).

    • Verify the meta-tolyl pattern: singlet methyl (~2.4 ppm) and multiplet aromatic region (6.8-7.5 ppm).

    • Confirm the methylene spacer (-CH₂-N) as a singlet or doublet (if coupled to NH) around 3.8-4.0 ppm.[1]

  • LC-MS (ESI+):

    • Expect a strong [M+H]⁺ peak at m/z 188.2.

    • Caution: Primary amines can sometimes show dimerization artifacts ([2M+H]⁺) in high-concentration injections.

  • HPLC Purity:

    • Use a high-pH buffer (Ammonium Bicarbonate, pH 10) if analyzing the free base to improve peak shape, or standard TFA/Formic acid gradients for the salt.

4.3 Visualization: QC Decision Tree

QC_Workflow Sample Crude Product LCMS LC-MS Check (Target m/z 188.2) Sample->LCMS PurityCheck Purity > 95%? LCMS->PurityCheck NMR 1H NMR (Structure Verif.) PurityCheck->NMR Yes PrepHPLC Prep-HPLC Purification PurityCheck->PrepHPLC No SaltConversion Convert to HCl Salt NMR->SaltConversion Release Release for Screening SaltConversion->Release PrepHPLC->LCMS

Caption: Figure 2. Quality Control decision tree ensuring structural integrity before biological assay release.

Part 5: Drug Development Context[1]
5.1 Scaffold Utility

The [1-(3-methylphenyl)pyrazol-4-yl]methanamine motif is a bioisostere for benzylamines and bi-aryl systems.[1]

  • Kinase Inhibition: The pyrazole nitrogen (N2) can serve as a hydrogen bond acceptor in the hinge region of kinases.

  • Fragment-Based Drug Design (FBDD): The primary amine serves as a "handle" for rapid library expansion via amide coupling, reductive amination, or sulfonylation.

5.2 Safety & Toxicity (Predicted)
  • Structural Alerts: Primary amines can be associated with hERG channel inhibition if the lipophilicity is too high. The moderate LogP (~1.8) of this molecule mitigates this risk compared to more lipophilic analogs.

  • Metabolism: The meta-methyl group is a potential site for metabolic oxidation (to carboxylic acid) by CYP450 enzymes, which can be advantageous for clearance or detrimental for half-life, depending on the desired PK profile.

References
  • Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry. Link

  • Lipinski, C. A., et al. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews. Link

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for substituted pyrazoles. Link

  • Eicher, T., & Hauptmann, S. (2003). The Chemistry of Heterocycles: Structure, Reactions, Syntheses, and Applications. Wiley-VCH.[1] (Standard reference for Vilsmeier-Haack on pyrazoles).

Sources

Foundational

Technical Whitepaper: [1-(3-Methylphenyl)-1H-pyrazol-4-yl]methanamine

CAS Number: 400876-68-8 (Hydrochloride salt often cited as primary commercial form) Formula: C₁₁H₁₃N₃ Molecular Weight: 187.24 g/mol (Free Base) Executive Summary [1-(3-Methylphenyl)-1H-pyrazol-4-yl]methanamine is a high...

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 400876-68-8 (Hydrochloride salt often cited as primary commercial form) Formula: C₁₁H₁₃N₃ Molecular Weight: 187.24 g/mol (Free Base)

Executive Summary

[1-(3-Methylphenyl)-1H-pyrazol-4-yl]methanamine is a high-value heterocyclic building block used extensively in medicinal chemistry. Belonging to the class of 1-aryl-pyrazole-4-methanamines , this scaffold serves as a critical pharmacophore in the development of kinase inhibitors, GPCR ligands, and anti-inflammatory agents. Its structural rigidity, combined with the hydrogen-bonding capability of the primary amine and the aromatic stacking potential of the tolyl-pyrazole system, makes it an ideal "linker" or "headgroup" in fragment-based drug discovery (FBDD).

This technical guide provides a comprehensive analysis of the compound's physiochemical properties, synthetic pathways, and application in drug development, moving beyond standard catalog data to offer actionable experimental insights.

Chemical Identity & Physiochemical Profile[1][2]

The compound features a central pyrazole ring substituted at the N1 position with a meta-tolyl (3-methylphenyl) group and at the C4 position with a methanamine (aminomethyl) group.

PropertyDataNotes
IUPAC Name 1-(3-Methylphenyl)-1H-pyrazol-4-yl]methanamineAlso known as (1-(m-Tolyl)-1H-pyrazol-4-yl)methanamine
CAS Number 400876-68-8 Often supplied as HCl salt (MW ~223.7 g/mol )
SMILES CC1=CC=CC(N2C=C(CN)C=N2)=C1Canonical representation
InChI Key PSOAJXIUSYFYLP-UHFFFAOYSA-N(Analogous structure key for verification)
LogP (Calc) 1.62 ± 0.4Moderate lipophilicity; good membrane permeability potential
pKa (Base) ~9.2 (Amine)Protonated at physiological pH
pKa (Acid) ~2.5 (Pyrazole N2)Very weak base; remains neutral at pH 7.4
H-Bond Donors 1 (Amine)2 in HCl salt form
H-Bond Acceptors 2 (Pyrazole N, Amine N)Critical for active site binding

Synthetic Methodology

The synthesis of [1-(3-Methylphenyl)-1H-pyrazol-4-yl]methanamine is typically achieved through a convergent pathway involving the construction of the pyrazole core followed by functional group interconversion. The most robust industrial route proceeds via a Vilsmeier-Haack formylation followed by reductive amination.

Retrosynthetic Analysis

The molecule is disconnected at the C4-aminomethyl bond (reductive amination) and the N1-aryl bond (hydrazine condensation).

Step-by-Step Protocol
Step 1: Pyrazole Ring Formation
  • Reagents: 3-Methylphenylhydrazine hydrochloride, 1,1,3,3-Tetramethoxypropane (malonaldehyde bis(dimethylacetal)), Ethanol/Water.

  • Mechanism: Condensation cyclization.

  • Protocol: Reflux 3-methylphenylhydrazine with 1.1 equivalents of 1,1,3,3-tetramethoxypropane in acidic ethanol for 4 hours.

  • Outcome: Yields 1-(3-methylphenyl)-1H-pyrazole .[][2][3][4][5][6][7]

Step 2: Vilsmeier-Haack Formylation
  • Reagents: POCl₃ (Phosphorus oxychloride), DMF (Dimethylformamide).

  • Mechanism: Electrophilic aromatic substitution at the electron-rich C4 position.

  • Protocol:

    • Generate the Vilsmeier reagent (chloroiminium ion) by adding POCl₃ to DMF at 0°C.

    • Add the pyrazole from Step 1 dropwise.

    • Heat to 80-90°C for 3-6 hours.

    • Quench with ice water and neutralize with Na₂CO₃.

  • Intermediate: 1-(3-Methylphenyl)-1H-pyrazole-4-carbaldehyde (CAS 400876-64-4) .[4][5][6][7]

Step 3: Reductive Amination (The Critical Step)
  • Reagents: Hydroxylamine hydrochloride (to form oxime) or Ammonia/Methanol, followed by reduction with H₂/Pd-C or NaBH₄/Raney Nickel.

  • Preferred Route (High Purity):

    • Convert aldehyde to oxime: Treat aldehyde with NH₂OH·HCl and NaOAc in EtOH/H₂O.

    • Reduction: Hydrogenate the oxime using Raney Nickel (50 psi H₂) or reduce with Zn/HCl for a cost-effective method.

  • Purification: The final amine is often isolated as the hydrochloride salt by adding HCl in dioxane/ether to the free base solution, precipitating the pure solid.

Synthesis Workflow Diagram

SynthesisPath Start 3-Methylphenylhydrazine (Starting Material) Cyclization Cyclization (1,1,3,3-Tetramethoxypropane) Start->Cyclization Pyrazole 1-(3-Methylphenyl)-1H-pyrazole (Intermediate 1) Cyclization->Pyrazole Reflux/EtOH Vilsmeier Vilsmeier-Haack (POCl3 / DMF) Pyrazole->Vilsmeier Aldehyde Aldehyde Intermediate CAS: 400876-64-4 Vilsmeier->Aldehyde Formylation @ C4 RedAmin Reductive Amination (NH3 / H2 / Cat) Aldehyde->RedAmin Product Target Product CAS: 400876-68-8 RedAmin->Product Reduction

Caption: Convergent synthesis pathway from aryl-hydrazine precursors to the final methanamine scaffold.

Medicinal Chemistry Applications

Scaffold Utility

The 1-aryl-pyrazole-4-methanamine motif is a "privileged structure" in drug discovery. It mimics the adenine ring of ATP, making it highly effective in designing Type I and Type II Kinase Inhibitors .

  • Kinase Binding: The pyrazole nitrogens can accept hydrogen bonds from the hinge region of kinases.

  • Solvent Exposure: The C4-methanamine group projects into the solvent-accessible region, allowing for the attachment of solubilizing groups or "warheads" (e.g., acrylamides for covalent inhibition).

Pharmacophore Mapping

The 3-methyl substitution on the phenyl ring provides a specific steric vector. In many binding pockets (e.g., p38 MAP kinase, B-Raf), this methyl group lodges into a hydrophobic sub-pocket (often the "gatekeeper" region), improving selectivity over the unsubstituted phenyl analog.

Structural Logic Diagram

Pharmacophore Core Pyrazole Core (Hinge Binder) Tail 3-Methylphenyl Group (Hydrophobic Pocket) Core->Tail N1 Attachment Head Methanamine Group (Solvent/Linker) Core->Head C4 Attachment Target Target Protein (Kinase/GPCR) Core->Target H-Bonding (Hinge) Tail->Target Van der Waals (Selectivity) Head->Target Ionic Interaction / Extension

Caption: Pharmacophore mapping showing the functional role of each moiety in protein-ligand binding.

Handling, Stability, and Safety

Stability
  • Thermal: Stable up to 150°C (melting point of HCl salt is typically >200°C).

  • Chemical: The pyrazole ring is robust against oxidation and acid/base hydrolysis. The primary amine is sensitive to oxidation (air) over long periods; store under inert gas (Argon/Nitrogen).

  • Solubility:

    • Free Base: Soluble in DMSO, Methanol, DCM; sparingly soluble in water.

    • HCl Salt: Highly soluble in water and DMSO.

Safety Profile (GHS Classification)
  • Signal Word: Warning

  • Hazard Statements:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Handling: Use standard PPE (gloves, goggles, fume hood). Avoid dust formation of the hydrochloride salt.

References

  • PubChem . (2024). Compound Summary for Analogous Structures (1-Aryl-pyrazole-4-methanamines). National Library of Medicine. Retrieved from [Link]

Sources

Exploratory

Chemical Entity Profile: [1-(3-Methylphenyl)pyrazol-4-yl]methanamine

[1][2] Executive Summary & Physicochemical Identity [1-(3-Methylphenyl)pyrazol-4-yl]methanamine is a specialized heterocyclic building block used primarily in Fragment-Based Drug Discovery (FBDD).[1] It serves as a criti...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary & Physicochemical Identity

[1-(3-Methylphenyl)pyrazol-4-yl]methanamine is a specialized heterocyclic building block used primarily in Fragment-Based Drug Discovery (FBDD).[1] It serves as a critical scaffold for kinase inhibitors and GPCR ligands, where the pyrazole ring acts as a bioisostere for aromatic spacers and the primary amine functions as a solubilizing group or a handle for further diversification (e.g., amide coupling).

The presence of the m-tolyl (3-methylphenyl) group at the N1 position introduces a specific steric and lipophilic vector, often exploited to fill hydrophobic pockets in enzyme active sites (e.g., the "gatekeeper" region of protein kinases).

Identity Card
PropertyValueNotes
Molecular Weight 187.24 g/mol Calculated (C₁₁H₁₃N₃)
Exact Mass 187.1109 DaMonoisotopic
Molecular Formula C₁₁H₁₃N₃
SMILES Cc1cccc(c1)n2cc(cn2)CNCanonical
InChI Key PredictedAnalogous to phenyl variant
ClogP ~1.8 - 2.1Estimated (Moderate Lipophilicity)
pKa (Conj.[2][3] Acid) ~9.2Primary aliphatic amine
H-Bond Donors 2(-NH₂)
H-Bond Acceptors 2(Pyrazole N2, Amine N)

Structural Analysis & Synthetic Logic

The synthesis of 1,4-disubstituted pyrazoles requires careful regiocontrol to avoid the formation of the 1,3- or 1,5-isomers. For high-purity applications in medicinal chemistry, a stepwise approach using Vilsmeier-Haack formylation followed by Reductive Amination is the industry standard for reliability.[1]

Synthetic Pathway: The "Aldehyde-Reductive" Route[2]

This protocol avoids the handling of unstable hydrazine intermediates by utilizing a robust cyclization-functionalization strategy.[1]

Stage 1: Construction of the Pyrazole Core
  • Rationale: Direct condensation of 3-methylphenylhydrazine with 1,1,3,3-tetramethoxypropane (malonaldehyde bis(dimethylacetal)) yields the unsubstituted 1-(3-methylphenyl)pyrazole.

  • Regioselectivity: Since the electrophile is symmetric, regioselectivity issues at this stage are nullified.[1]

Stage 2: C4-Functionalization (Vilsmeier-Haack) [1]
  • Reagents: POCl₃, DMF.[1]

  • Mechanism: Electrophilic aromatic substitution.[1] The electron-rich pyrazole ring is attacked by the chloroiminium ion at the C4 position (the most nucleophilic site).[1]

  • Outcome: Formation of 1-(3-methylphenyl)pyrazole-4-carbaldehyde.[1][4]

Stage 3: Reductive Amination
  • Reagents: Ammonium Acetate (NH₄OAc), Sodium Cyanoborohydride (NaBH₃CN) or Sodium Triacetoxyborohydride (STAB).[1]

  • Logic: The aldehyde condenses with ammonia (in situ) to form an imine, which is selectively reduced to the primary amine. STAB is preferred in modern protocols for safety (avoiding HCN generation).[1]

Visualization: Synthetic Workflow

Synthesis Start 3-Methylphenylhydrazine + Malonaldehyde equiv. Core 1-(3-Methylphenyl)pyrazole Start->Core Step1 Cyclization (HCl, EtOH, Reflux) Aldehyde Intermediate: 4-Carbaldehyde Core->Aldehyde Product TARGET: [1-(3-Methylphenyl)pyrazol-4-yl] methanamine Aldehyde->Product Step2 Vilsmeier-Haack (POCl3, DMF) Step3 Reductive Amination (NH4OAc, NaBH3CN)

Caption: Stepwise synthesis ensuring regiochemical purity via the Vilsmeier-Haack intermediate.

Detailed Experimental Protocol

Note: This protocol is a standardized adaptation for 1-aryl-4-aminomethylpyrazoles based on established methodologies [1, 2].[1]

Step A: Vilsmeier-Haack Formylation[2]
  • Preparation: In a flame-dried flask under N₂, cool DMF (3.0 equiv) to 0°C.

  • Activation: Dropwise add POCl₃ (1.2 equiv).[1] Stir for 30 min to generate the Vilsmeier reagent (white precipitate may form).[1]

  • Addition: Add a solution of 1-(3-methylphenyl)pyrazole (1.0 equiv) in DMF.

  • Reaction: Heat to 80°C for 4 hours. Monitor via TLC (Hexane/EtOAc).[1]

  • Workup: Pour onto ice/water. Neutralize with sat. NaHCO₃. Extract with EtOAc.[1] The aldehyde intermediate is usually a solid.[1]

Step B: Reductive Amination (The Critical Step)
  • Imine Formation: Dissolve the aldehyde intermediate (1.0 mmol) in dry Methanol (10 mL).[1] Add Ammonium Acetate (10.0 mmol, 10 equiv) to drive the equilibrium toward the imine.

  • Reduction: Add Sodium Cyanoborohydride (NaBH₃CN, 1.5 mmol) or STAB (2.0 mmol).

    • Critical Control: If using NaBH₃CN, maintain pH ~6 with acetic acid to prevent reduction of the aldehyde to the alcohol (byproduct).

  • Stirring: Stir at RT for 12–24 hours.

  • Quench: Acidify with 1N HCl (to decompose borate complexes), then basify with NaOH to pH >12.

  • Isolation: Extract the free amine into DCM. Wash with brine.[1] Dry over Na₂SO₄.[1]

  • Purification: If necessary, convert to the HCl salt for recrystallization, or use flash chromatography (DCM/MeOH/NH₃).

Medicinal Chemistry Applications

This molecule is not just a random structure; it is a "privileged scaffold" fragment.[1]

Pharmacophore Mapping
  • The Pyrazole Ring: Acts as a planar linker that orients the substituents at a specific angle (approx 140°).[1] It can participate in

    
    -
    
    
    
    stacking interactions with aromatic residues (e.g., Phenylalanine) in binding pockets.[1]
  • The m-Tolyl Group: The methyl group at the meta position is a classic "magic methyl" strategy.[1] It increases lipophilicity (logP) and can fill small hydrophobic divots in a protein surface, often improving potency by 10-fold over the unsubstituted phenyl analog due to the displacement of high-energy water molecules.

  • The Methanamine Tail:

    • Solubility: At physiological pH, the amine is protonated (NH₃⁺), improving aqueous solubility.

    • Interaction: Forms salt bridges with Aspartate or Glutamate residues (e.g., Glu in the

      
      C-helix of kinases).
      
Signaling Pathway Relevance

This scaffold is frequently observed in inhibitors of the MAPK (Mitogen-Activated Protein Kinase) pathway and Aurora Kinases .[1]

Pharmacophore Scaffold [1-(3-Methylphenyl)pyrazol-4-yl]methanamine Hinge Hinge Region (Kinase) H-Bond Acceptor Scaffold->Hinge Pyrazole N2 (Acceptor) Gatekeeper Hydrophobic Pocket (Gatekeeper Residue) Scaffold->Gatekeeper m-Tolyl Methyl Group (Van der Waals) SaltBridge Solvent Front (Asp/Glu Residues) Scaffold->SaltBridge Primary Amine (Ionic Interaction)

Caption: Interaction map of the scaffold within a theoretical kinase ATP-binding pocket.

Handling and Stability

  • Storage: As a primary amine, the compound absorbs CO₂ from the air (forming carbamates). Store under Argon or Nitrogen at -20°C.

  • Salt Form: For long-term stability, conversion to the dihydrochloride salt is recommended.[1]

  • Safety: The intermediate pyrazole-aldehydes can be skin sensitizers.[1] The final amine is basic and corrosive.[1]

References

  • Vilsmeier-Haack Formylation of Pyrazoles

    • Title: Regioselective synthesis of 1-aryl-1H-pyrazole-4-carbaldehydes.[1]

    • Source: Journal of Heterocyclic Chemistry.[1]

    • Context: Defines the standard protocol for C4 formyl
    • URL:[Link] (Journal Homepage)[1]

  • Reductive Amination Methodologies

    • Title: Reductive Amination: A Robust Method for Amine Synthesis.[1][5]

    • Source: Organic Chemistry Portal / J. Org.[1] Chem.

    • Context: Validates the use of NaBH(OAc)3 and NaBH3CN for aldehyde-to-amine conversion.
    • URL:[Link][1]

  • Physicochemical Data Sources

    • Title: PubChem Compound Summary: Pyrazole Derivatives.[1]

    • Source: National Center for Biotechnology Information (NCBI).[1]

    • Context: Used for molecular weight and property verification of structural analogs.[1]

    • URL:[Link][1]

Sources

Foundational

Strategic Utilization of [1-(3-Methylphenyl)pyrazol-4-yl]methanamine in Medicinal Chemistry

Topic: Content Type: Technical Whitepaper Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers Executive Summary & Chemical Identity The 1-arylpyrazole scaffold is a privileged structure in mode...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Content Type: Technical Whitepaper Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

Executive Summary & Chemical Identity

The 1-arylpyrazole scaffold is a privileged structure in modern pharmacopeia, serving as the core architecture for blockbuster drugs ranging from COX-2 inhibitors (Celecoxib) to tyrosine kinase inhibitors (Ruxolitinib).

[1-(3-Methylphenyl)pyrazol-4-yl]methanamine represents a critical building block within this family. Unlike its 3,5-substituted counterparts, the 4-methanamine derivative offers a unique vector for extending into solvent-exposed regions of protein binding pockets, particularly in kinase and GPCR targets. This guide details the structural logic, robust synthesis, and application of this scaffold.

Nomenclature & Physicochemical Profile[1]
PropertySpecification
Common Name [1-(3-Methylphenyl)pyrazol-4-yl]methanamine
Preferred IUPAC Name 1-[1-(3-methylphenyl)-1H-pyrazol-4-yl]methanamine
Systematic Name 1-(3-methylphenyl)-4-(aminomethyl)-1H-pyrazole
Molecular Formula C₁₁H₁₃N₃
Molecular Weight 187.24 g/mol
Predicted LogP ~1.8 – 2.1 (Lipophilic, suitable for CNS penetration)
TPSA ~42 Ų (Favorable for oral bioavailability)
pKa (Conjugate Acid) ~9.2 (Primary amine), ~2.5 (Pyrazole N2)

Synthetic Architecture: The Vilsmeier-Haack Route[2][3]

While direct ring closure to form 4-aminomethyl pyrazoles is possible, it often suffers from regioselectivity issues. The most robust, self-validating protocol involves the Vilsmeier-Haack formylation followed by reductive amination . This route ensures exclusive substitution at the C4 position due to the electronic enrichment of the pyrazole ring.

Pathway Visualization

The following diagram outlines the critical path from raw materials to the target amine.

SynthesisPath Start1 3-Methylphenyl hydrazine Inter1 Arylhydrazone Intermediate Start1->Inter1 Condensation (EtOH, Cat. AcOH) Start2 Acetophenone Derivatives Start2->Inter1 Inter2 1-(3-Methylphenyl)- pyrazole-4-carbaldehyde Inter1->Inter2 Cyclization & Formylation (80-90°C) Reagent1 POCl3 / DMF (Vilsmeier-Haack) Reagent1->Inter2 Final Target: [1-(3-Methylphenyl)pyrazol-4-yl] methanamine Inter2->Final Reductive Amination (MeOH, RT) Reagent2 NH4OAc / NaBH3CN (Reductive Amination) Reagent2->Final

Figure 1: Step-wise synthetic workflow for the generation of the 4-aminomethylpyrazole scaffold.

Detailed Experimental Protocol
Step 1: Vilsmeier-Haack Cyclization (Aldehyde Formation)

This step constructs the pyrazole ring and installs the C4-formyl group simultaneously.

  • Hydrazone Formation: React 3-methylphenylhydrazine (1.0 eq) with a methyl ketone (e.g., acetophenone or acetone equivalent) in ethanol with catalytic acetic acid. Reflux for 2 hours. Evaporate solvent to yield the crude hydrazone.

  • Vilsmeier Reagent Preparation: In a separate vessel, cool anhydrous DMF (5.0 eq) to 0°C. Dropwise add POCl₃ (3.0 eq) under N₂ atmosphere. Stir for 30 mins to form the chloroiminium salt (white precipitate may form).

  • Cyclization: Dissolve the crude hydrazone in minimal DMF and add slowly to the Vilsmeier reagent. Heat the mixture to 80–90°C for 4–6 hours.

    • Mechanistic Note: The hydrazone nitrogen attacks the chloroiminium species. Subsequent intramolecular attack and elimination of dimethylamine yields the pyrazole ring with a C4-formyl group.

  • Workup: Pour the reaction mixture onto crushed ice. Neutralize with saturated NaHCO₃ to pH 7–8. The solid aldehyde precipitates.[1] Filter, wash with water, and recrystallize from ethanol.

Step 2: Reductive Amination (Amine Generation)

Direct conversion of the aldehyde to the primary amine prevents dimer formation.

  • Imine Formation: Suspend the aldehyde (1.0 eq) in dry Methanol. Add Ammonium Acetate (10.0 eq) to ensure a large excess of ammonia source. Stir at room temperature for 1 hour.

  • Reduction: Add Sodium Cyanoborohydride (NaBH₃CN, 1.5 eq) portion-wise.

    • Critical Control: Maintain pH ~6 using acetic acid if necessary. NaBH₃CN is selective for the imine over the aldehyde at this pH.

  • Isolation: After 12 hours, quench with 1N HCl (to decompose excess hydride), then basify with NaOH to pH >10. Extract with DCM. The organic layer contains the target methanamine.

Medicinal Chemistry Utility & SAR Logic

The [1-(3-Methylphenyl)pyrazol-4-yl]methanamine scaffold is not merely a linker; it is a pharmacophore modulator.

Structural Activity Relationship (SAR) Mapping
  • The 1-Aryl Tail (3-Methylphenyl): This moiety is designed to occupy hydrophobic pockets (e.g., the "back pocket" of a kinase ATP site). The meta-methyl group provides a specific steric clash or hydrophobic fill that can differentiate between homologous isoforms (selectivity filter).

  • The Pyrazole Core: Acts as a rigid spacer. The N2 nitrogen can serve as a hydrogen bond acceptor (HBA).

  • The 4-Methanamine Head: This is the "warhead" attachment point.

    • As a base: It can form salt bridges with Asp/Glu residues.

    • As a linker: It allows coupling to amides, ureas, or sulfonamides to reach solvent-exposed regions.

SAR_Logic Core Pyrazole Core (Rigid Scaffold) Tail 1-(3-Methylphenyl) (Hydrophobic Pocket Binder) Core->Tail N1 Attachment Head 4-Methanamine (Solvent Interaction / H-Bond Donor) Core->Head C4 Vector Target Target Protein (Kinase/GPCR) Tail->Target Van der Waals Interactions Head->Target Ionic/H-Bond Interactions

Figure 2: Pharmacophore mapping of the molecule against biological targets.

Key Applications
  • Kinase Inhibition: The scaffold mimics the adenine ring of ATP. The amine group is frequently derivatized to form urea-based inhibitors (e.g., p38 MAP kinase inhibitors).

  • GPCR Ligands: 1-Arylpyrazoles are classic antagonists for CB1 (Cannabinoid) receptors. The 4-methanamine allows for the introduction of polar groups to reduce the extreme lipophilicity often associated with CB1 antagonists, improving metabolic stability.

Analytical Validation (Quality Control)

To ensure the integrity of the synthesized compound, the following analytical signals must be verified.

TechniqueDiagnostic SignalInterpretation
¹H NMR (DMSO-d₆) δ 8.2 - 8.5 ppm (s, 1H)Pyrazole C5-H (Deshielded by N1-aryl)
¹H NMR (DMSO-d₆) δ 7.6 - 7.8 ppm (s, 1H)Pyrazole C3-H
¹H NMR (DMSO-d₆) δ 3.6 - 3.8 ppm (s, 2H)Benzylic -CH ₂-NH₂ (Characteristic doublet/singlet)
¹H NMR (DMSO-d₆) δ 2.35 ppm (s, 3H)Aryl -CH ₃ (Methyl group on phenyl ring)
HPLC Retention Time (RT)Shift from Aldehyde (High RT) to Amine (Lower RT due to polarity)

Self-Validating Check: In the ¹H NMR, the disappearance of the aldehyde proton (~9.8 ppm) and the appearance of the methylene protons (~3.7 ppm) confirms the success of the reductive amination.

References

  • IUPAC Nomenclature Rules (2013 Recommendations). Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013. Royal Society of Chemistry. [Link]

  • Vilsmeier-Haack Synthesis of Pyrazoles. Asian Journal of Research in Chemistry. "Synthesis and Biological Activity of Pyrazole-4-carboxaldehydes." [Link]

  • Reductive Amination Protocols. Journal of Organic Chemistry. "Direct Preparation of N-Substituted Pyrazoles." [Link]

  • Medicinal Chemistry of Pyrazoles. Current Topics in Medicinal Chemistry. "Discovery and Development of Pyrazole-Scaffold Hsp90 Inhibitors."[2] [Link]

Sources

Exploratory

Technical Guide: Spectroscopic Profiling of [1-(3-Methylphenyl)pyrazol-4-yl]methanamine

[1][2] Executive Summary This guide provides an in-depth technical profile of [1-(3-Methylphenyl)pyrazol-4-yl]methanamine , a critical heterocyclic building block often utilized in the synthesis of kinase inhibitors (e.g...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary

This guide provides an in-depth technical profile of [1-(3-Methylphenyl)pyrazol-4-yl]methanamine , a critical heterocyclic building block often utilized in the synthesis of kinase inhibitors (e.g., c-Met, ALK pathways) and GPCR modulators.[1][2]

The 1-arylpyrazole scaffold is a privileged structure in medicinal chemistry due to its bioisosteric relationship with phenols and its ability to orient substituents in specific vectors for protein binding.[1][2] This document details the spectroscopic signature (NMR, MS, IR) required to validate the identity and purity of this intermediate, distinguishing it from common synthetic byproducts like the corresponding nitrile or aldehyde precursors.

Structural Analysis & Synthesis Context

Understanding the synthesis pathway is prerequisite to interpreting the spectroscopic data, as specific impurities (e.g., residual aldehyde) have distinct spectral fingerprints.

Synthesis Pathway (Vilsmeier-Haack / Reductive Amination)

The most robust route to the target amine involves the construction of the pyrazole ring followed by functionalization at the C4 position.[1][2]

SynthesisPath cluster_0 Step 1: Pyrazole Formation cluster_1 Step 2: C4 Functionalization cluster_2 Step 3: Amine Generation A 3-Methylphenyl hydrazine C 1-(3-Methylphenyl) pyrazole A->C Cyclization B 1,1,3,3-Tetramethoxy propane B->C E Aldehyde Intermediate C->E Formylation D POCl3 / DMF (Vilsmeier-Haack) D->E G Target: [1-(3-Methylphenyl)pyrazol-4-yl] methanamine E->G Reductive Amination F Reductive Amination (NH4OAc / NaBH3CN)

Figure 1: Standard synthetic workflow. The presence of the Aldehyde Intermediate (Step 2) is the primary purity risk.

Spectroscopic Characterization

The following data represents the Reference Standard Profile . Experimental values may vary slightly based on solvent concentration and pH.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Solvent: DMSO-d₆ (Preferred for polarity) or CDCl₃.[1][2][3] Reference: TMS (0.00 ppm).


H NMR Assignment (400 MHz, DMSO-d₆)
PositionChemical Shift (

, ppm)
MultiplicityIntegralAssignment Logic
Py-H5 8.35 - 8.45Singlet1HMost deshielded due to proximity to N1-aryl ring.[1][2]
Py-H3 7.60 - 7.70Singlet1HCharacteristic pyrazole C3 proton.[1][2]
Ar-H 7.30 - 7.45Multiplet3HOverlapping signals from phenyl ring (H2', H5', H6').[2]
Ar-H 7.10 - 7.15Doublet1HPhenyl H4' (para to hydrazine linkage).[1][2]
CH₂-NH₂ 3.65 - 3.75Singlet2HBenzylic-like methylene; shifts to ~4.0 if protonated (HCl salt).[1][2]
Ar-CH₃ 2.38 - 2.42Singlet3HMethyl group on the phenyl ring.[1][2]
NH₂ 1.80 - 2.50Broad Singlet2HExchangeable; often obscured by water peak in DMSO.[1][2]

Critical Quality Check:

  • Impurity Flag: A singlet at 9.8–10.0 ppm indicates unreacted aldehyde intermediate.[1][2]

  • Impurity Flag: A singlet at 8.0–8.2 ppm (distinct from H5) may indicate the corresponding nitrile if a different route was used.[2]


C NMR Assignment (100 MHz, DMSO-d₆)
Carbon TypeChemical Shift (

, ppm)
Notes
Py-C5 140.5Directly attached to N1; deshielded.[1][2]
Py-C3 128.8
Py-C4 122.1Quaternary carbon bearing the methanamine.[1][2]
Ar-C (ipso) 139.2Junction to Pyrazole N1.[1][2]
Ar-C (methyl) 138.8Bearing the methyl group.[1][2]
Ar-CH 129.5, 127.4, 124.8, 118.2Aromatic methines.[2]
CH₂-NH₂ 35.5Methylene carbon.[1][2]
Ar-CH₃ 21.3Methyl carbon.[1][2]
Mass Spectrometry (MS)

Method: ESI+ (Electrospray Ionization).[2]

  • Molecular Formula: C₁₁H₁₃N₃[2]

  • Exact Mass: 187.11 g/mol [1][2]

Fragmentation Logic: The primary amine is labile.[1][2] In ESI+, the parent ion


 is dominant. High-energy collision (CID) typically induces the loss of ammonia (deamination).[1][2]

MassSpec M Parent Ion [M+H]+ m/z 188.12 F1 Fragment [M-NH3]+ m/z 171.09 M->F1 - NH3 (17 Da) Characteristic of primary amines F2 Tropylium-like Ion (Rearrangement) m/z ~91/105 F1->F2 Ring Cleavage

Figure 2: Predicted MS fragmentation pathway.[1][2] The loss of 17 Da (NH₃) is the diagnostic confirmation of the primary amine.

Infrared Spectroscopy (FT-IR)

Sampling: ATR (Attenuated Total Reflectance) or KBr Pellet.[1][2]

Frequency (cm⁻¹)Vibration ModeIntensityDiagnostic Value
3350 - 3280 N-H StretchingMedium/BroadConfirms Primary Amine (-NH₂).[1][2] Doublet often visible.[1][2]
2920 - 2850 C-H StretchingMediumAlkyl C-H (Methyl and Methylene).[1][2]
1620 - 1590 C=N / C=CStrongPyrazole ring breathing modes.[1][2]
1550 - 1450 Ar C=CMediumPhenyl ring skeletal vibrations.
~800 - 750 C-H BendingStrongmeta-substituted benzene signature.[1][2]

Quality Control Protocol

To ensure the material is suitable for high-value biological assays (e.g.,


 determination), follow this validation logic:
  • Solubility Check: Dissolve 1 mg in 1 mL DMSO. The solution must be clear. Turbidity suggests inorganic salts (from reduction workup).[1][2]

  • Aldehyde Clearance: Check

    
    H NMR for the aldehyde proton (>9.5 ppm).[1][2] Aldehydes are electrophilic warheads that can covalently modify proteins, producing false positives in kinase assays.[2]
    
  • Salt Form Verification: If the substance is a Hydrochloride salt (common for stability), the CH₂ peak in NMR will shift downfield (~4.0 ppm), and the melting point will be significantly higher (>200°C) compared to the free base.

References

  • Vilsmeier-Haack Formylation on Pyrazoles

    • Methodology: Kira, M. A., et al. "Vilsmeier-Haack reaction of some 1-phenyl-pyrazoles."[1][2] Journal of Chemical Technology and Biotechnology, 1989.

    • Context: Describes the regioselectivity of formylation
  • Reductive Amination Standards

    • Protocol: Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride."[2] Journal of Organic Chemistry, 1996.[2]

    • Relevance: Standard protocol for converting the intermediate aldehyde to the target methanamine.[1][2]

  • Pyrazoles in Medicinal Chemistry

    • Review: Fustero, S., et al. "From 2000 to Mid-2010: A Fruitful Decade for the Synthesis of Pyrazoles."[1][2] Chemical Reviews, 2011.[2][4]

    • Relevance: Validates the 1-arylpyrazole scaffold importance in drug discovery.
  • Spectral Data Analog (3-Methyl-1-phenylpyrazole)

    • Data Source: ChemicalBook / SDBS Spectral Database.[1][2]

    • Relevance: Used to validate the chemical shifts of the core pyrazole and m-tolyl protons.[1][2]

Sources

Foundational

13C NMR analysis of substituted pyrazole methanamines

Structural Elucidation of Substituted Pyrazole Methanamines via C NMR Executive Summary: The Dual-Dynamic Challenge In medicinal chemistry, pyrazole methanamines represent a privileged scaffold, particularly in kinase in...

Author: BenchChem Technical Support Team. Date: February 2026

Structural Elucidation of Substituted Pyrazole Methanamines via C NMR

Executive Summary: The Dual-Dynamic Challenge

In medicinal chemistry, pyrazole methanamines represent a privileged scaffold, particularly in kinase inhibitor discovery. However, their NMR analysis presents a "dual-dynamic" challenge:

  • Annular Tautomerism: The pyrazole ring exists in a rapid equilibrium between

    
    - and 
    
    
    
    -tautomers (or
    
    
    depending on substitution), causing signal broadening or averaging of ring carbons.
  • Exocyclic Amine Exchange: The methanamine side chain (

    
    ) introduces exchangeable protons that are sensitive to pH and concentration, affecting the chemical shift of the adjacent methylene carbon.
    

This guide provides a definitive protocol for resolving these dynamics to achieve unambiguous structural assignment.

Structural Dynamics & Chemical Shift Fingerprinting

The Tautomeric Equilibrium

Unless N-substituted (e.g., N-methyl), pyrazoles undergo rapid proton transfer between N1 and N2. In


C NMR, this results in the averaging of signals for C3 and C5.
  • Fast Exchange (Room Temp, Neutral pH): C3 and C5 appear as a single broad peak or an averaged signal.

  • Slow Exchange (Low Temp or DMSO-d

    
    ):  Distinct signals for C3 and C5 emerge.
    
The Methanamine Linker ( )

The methylene carbon (


) connecting the pyrazole ring to the primary amine is the diagnostic anchor. Its chemical shift is highly sensitive to the electronic nature of the pyrazole attachment point (C3, C4, or C5).
Table 1: Diagnostic C Chemical Shift Ranges (DMSO-d )
Carbon PositionChemical Shift (

, ppm)
Multiplicity (DEPT-135)Structural Insight
C4 (Ring) 102 - 108CH (Positive)Most shielded ring carbon; relatively stable regardless of tautomerism.
C3/C5 (Ring) 128 - 145Quaternary or CHOften broadened. C3 is generally deshielded relative to C5 in fixed tautomers.
C

(Methanamine)
35 - 45 CH

(Negative)
The critical linker. Shifts downfield (+2-3 ppm) upon amine protonation.
N-CH

(if present)
35 - 39CH

(Positive)
Distinguishable from methanamine

by DEPT phase.
C=O (Amide/Urea) 155 - 165QuaternaryIf the methanamine is derivatized.

Note: Electron-withdrawing groups (e.g.,


, 

) on the ring will shift adjacent carbons downfield and may introduce

coupling (quartets).

Experimental Protocol: Locking the Conformation

To obtain sharp, interpretable spectra, you must arrest the tautomeric exchange.

Solvent Selection Strategy
  • Primary Choice: DMSO-d

    
    :  The high viscosity and hydrogen-bond accepting capability of DMSO slow down the proton exchange rate, often resolving C3/C5 as distinct peaks even at room temperature.
    
  • Secondary Choice: Acetone-d

    
    :  Useful if the sample is unstable in DMSO, but requires lower temperatures (250 K) to freeze tautomerism.
    
  • Avoid: CDCl

    
    :  Often leads to broad, averaged signals due to trace acid/water catalyzing the proton exchange.
    
The "TFA Spike" Validation Method

If signals remain broad, perform a pH-modulated experiment:

  • Acquire standard

    
    C spectrum in DMSO-d
    
    
    
    .
  • Add 1-2 drops of Trifluoroacetic Acid (TFA-d).

  • Result: The acidic environment protonates the ring nitrogen, forcing the molecule into a specific cation form. This collapses the tautomeric equilibrium, sharpening the C3/C5 signals and shifting the methanamine

    
     downfield due to ammonium formation (
    
    
    
    ).

Advanced Assignment: The HMBC Workflow

1D


C NMR is rarely sufficient for substituted pyrazoles due to the high number of quaternary carbons. Heteronuclear Multiple Bond Correlation (HMBC)  is the mandatory self-validating step.
Establishing Regiochemistry (N1 vs N2)

For N-alkylated pyrazoles, determining whether the substituent is on N1 or N2 is critical.

  • N1-Substitution: The N-alkyl protons will show a strong 3-bond correlation (

    
    ) to C5  and usually C3 , but not C4.
    
  • C-Methanamine Linkage: The methylene protons of the side chain (

    
    ) will correlate to the two adjacent ring carbons (e.g., C3 and C4).
    
Visualization of Assignment Logic

NMR_Assignment_Flow Sample Purified Pyrazole Methanamine Solvent Dissolve in DMSO-d6 (Stabilizes Tautomers) Sample->Solvent OneD Acquire 1D 13C & DEPT-135 Solvent->OneD Check Are Ring Signals Broad? OneD->Check TFA Add TFA-d (Acidify) Lock Protonation State Check->TFA Yes (Broad C3/C5) TwoD Run 2D HMBC + HSQC Check->TwoD No (Sharp) TFA->TwoD Assign Correlate Linker CH2 to Ring Carbons TwoD->Assign

Caption: Logical workflow for resolving pyrazole tautomerism and assigning quaternary carbons.

Mechanistic Pathway: Tautomerism & Solvent Effects[1][2][3]

Understanding why your spectrum looks the way it does is crucial for interpretation. The diagram below illustrates the proton transfer mechanism that blurs


C signals.

Tautomerism_Mechanism TautomerA 1H-Pyrazole (Major Form) Transition Intermolecular Proton Transfer TautomerA->Transition Fast Exchange TautomerB 2H-Pyrazole (Minor Form) Transition->TautomerB Spectrum Averaged 13C Signals (C3/C5 Broadening) Transition->Spectrum NMR Timescale Averaging TautomerB->Transition

Caption: Fast proton exchange between N1 and N2 averages the electronic environment of C3 and C5.

Troubleshooting Guide

SymptomProbable CauseCorrective Action
Missing C3/C5 Signals Intermediate exchange rate broadening peaks into baseline.Lower temperature to 250K or add TFA-d to protonate N-ring.
Extra Peaks Slow exchange (distinct tautomers visible) or rotamers (if amide present).Acquire spectra at elevated temperature (320K) to coalesce signals.
Ambiguous C=O vs C-Ring Carbonyls and deshielded C3/C5 can overlap (150-160 ppm).Check HMBC. Carbonyls rarely correlate to ring protons unless directly attached.

References

  • Claramunt, R. M., et al. (2006).[1] The 13C NMR chemical shifts of N-unsubstituted- and N-methyl-pyrazole derivatives. ResearchGate.

  • Faure, R., et al. (1988).[2] High resolution 13C nuclear magnetic resonance spectra of solid pyrazoles.[2] Application to annular tautomerism. Canadian Journal of Chemistry.[2]

  • Alkorta, I., et al. (2020).[3] A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. National Institutes of Health (PMC).

  • Hanson, J. (2022). Interpreting C-13 NMR Spectra: General Chemical Shift Ranges. Chemistry LibreTexts.

Sources

Exploratory

Mass Spectrometry of Pyrazole Derivatives: A Technical Guide

Executive Summary Pyrazole derivatives represent a cornerstone scaffold in modern medicinal chemistry, underpinning blockbuster therapeutics such as celecoxib (Celebrex), sildenafil (Viagra), and rimonabant .[1] The uniq...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Pyrazole derivatives represent a cornerstone scaffold in modern medicinal chemistry, underpinning blockbuster therapeutics such as celecoxib (Celebrex), sildenafil (Viagra), and rimonabant .[1] The unique electronic properties of the 1,2-diazole ring—specifically its aromaticity and tautomeric equilibrium—present distinct challenges and opportunities in mass spectrometric (MS) analysis.[1]

This guide provides a rigorous technical framework for the structural elucidation, metabolite identification, and impurity profiling of pyrazole derivatives. It moves beyond basic spectral interpretation to establish causal fragmentation mechanisms and self-validating experimental protocols .[1]

Fundamentals of Pyrazole Fragmentation

Understanding the gas-phase chemistry of the pyrazole ring is prerequisite to accurate structural assignment.[1] Unlike simple benzene derivatives, pyrazoles undergo complex ring rearrangements prior to cleavage.

The Core Fragmentation Pathways

The diagnostic signature of a pyrazole ring in Mass Spectrometry (MS) is rarely the preservation of the ring itself, but rather its specific pattern of disintegration.

  • N-N Bond Cleavage (The Weak Link): The nitrogen-nitrogen bond, while part of the aromatic system, is often the first site of lability under high-energy collision-induced dissociation (CID).[1]

  • Nitrile Elimination (The Diagnostic Loss): The most reliable diagnostic pathway for pyrazoles is the extrusion of HCN (27 Da) or a substituted nitrile R-CN .[1] This typically results in the formation of an aziridine or cyclopropenyl cation.

  • Side-Chain Participation: In 1-phenylpyrazoles (common in drugs like Celecoxib), the phenyl ring often stabilizes radical cations, leading to distinctive rearrangements where substituents migrate between the pyrazole and phenyl rings.[1]

Ionization Mode Mechanics
  • Electrospray Ionization (ESI): Pyrazoles are weak bases (

    
    ).[1] In ESI(+), they readily protonate at the 
    
    
    
    position.[1] Fragmentation is charge-driven, often involving proton transfers (1,3-H shifts) that precede ring opening.[1]
  • Electron Impact (EI): Produces radical cations (

    
    ).[1] Fragmentation is radical-driven, favoring homolytic cleavage and producing extensive lower-mass fragments useful for library matching.[1]
    
Visualization: Pyrazole Fragmentation Topology

The following diagram illustrates the primary fragmentation vector for a generic 1,4-substituted pyrazole, highlighting the critical HCN elimination pathway.

PyrazoleFragmentation M_Protonated [M+H]+ Precursor (Protonated Pyrazole) Intermediate Ring Opening / Isomerization (Acyclic Intermediate) M_Protonated->Intermediate CID Activation Frag_HCN Fragment Ion A [M+H - HCN]+ (-27 Da) (Diagnostic) Intermediate->Frag_HCN Loss of HCN (C3-N2 cleavage) Frag_RCN Fragment Ion B [M+H - R-CN]+ (Substituent Specific) Intermediate->Frag_RCN Loss of Nitrile (R-CN) Frag_Phenyl Phenyl Cation (m/z 77) (If N-Phenyl present) Frag_HCN->Frag_Phenyl Secondary Fragmentation

Figure 1: Primary fragmentation pathways of protonated pyrazole derivatives in ESI-MS/MS. The loss of 27 Da (HCN) is the primary diagnostic event.[1]

Experimental Strategy & Method Development

To ensure data integrity, the experimental workflow must be self-validating .[1] This means the method includes internal checks that confirm the instrument is operating within the dynamic range required for the specific pyrazole derivative.[1]

Solvent System Selection

Because pyrazoles are weak bases, mobile phase pH is critical.

  • Recommendation: Use 0.1% Formic Acid (

    
    ).[1]
    
  • Why: This pH is sufficiently close to the

    
     of the pyrazole nitrogen to ensure robust protonation 
    
    
    
    without suppressing the signal, which can occur with higher concentrations of trifluoroacetic acid (TFA).[1]
Quantitative Comparison of Ionization Techniques
FeatureESI (Electrospray)APCI (Atmospheric Pressure Chemical Ionization)EI (Electron Impact)
Primary Species



Sensitivity High (for polar derivatives)Medium (better for non-polar analogs)Low (requires volatilization)
Fragmentation Low (requires MS/MS)Medium (thermal degradation possible)High (fingerprint spectra)
Best For Trace metabolite ID, PK studiesNon-polar impuritiesGC-MS library matching

Standard Operating Procedure (SOP): LC-MS/MS Profiling

This protocol is designed for the identification of unknown pyrazole impurities or metabolites.

Phase 1: Sample Preparation & System Check
  • Solubility Check: Dissolve 1 mg of analyte in MeOH. If cloudy, add DMSO dropwise.[1] Causality: Pyrazoles can stack; DMSO disrupts

    
     interactions.[1]
    
  • System Suitability: Inject a standard (e.g., Celecoxib) to verify mass accuracy (<5 ppm) and source fragmentation.[1]

  • Blank Injection: Inject pure solvent to rule out carryover, a common issue with lipophilic phenyl-pyrazoles.[1]

Phase 2: Data Acquisition (Data-Dependent Scan)
  • Instrument: Q-TOF or Orbitrap (High Resolution is mandatory for elemental formula confirmation).

  • Source Parameters (ESI+):

    • Capillary Voltage: 3.5 kV[1]

    • Gas Temp: 300°C (Ensure complete desolvation to prevent adducts).

    • Fragmentor/Cone Voltage: Ramp 100-150V.[1] Reasoning: Pyrazoles are stable rings; higher energy is often needed to initiate ring opening compared to simple amines.[1]

  • Scan Mode: Full Scan (m/z 100-1000) followed by MS/MS of top 3 most intense ions.[1]

Phase 3: Data Analysis Workflow (Decision Tree)

MethodWorkflow Start Unknown Peak Detected MassCheck Determine Exact Mass (Calculate RDB) Start->MassCheck NitrogenRule Nitrogen Rule Check (Odd Mass = Odd N?) MassCheck->NitrogenRule FragAnalysis MS/MS Analysis NitrogenRule->FragAnalysis Loss27 Loss of 27 Da (HCN)? FragAnalysis->Loss27 PyrazoleConfirmed Pyrazole Core Likely Loss27->PyrazoleConfirmed Yes AltStructure Investigate Alt Heterocycle (e.g., Imidazole, Isoxazole) Loss27->AltStructure No

Figure 2: Logical workflow for confirming a pyrazole core in an unknown impurity.

Case Study: Metabolite Identification of a 1-Phenylpyrazole

Scenario: During the development of a novel pyrazole-based kinase inhibitor, a new peak (+16 Da) is observed in the microsomal incubation.[1]

Analysis Logic:

  • Hypothesis: +16 Da suggests hydroxylation (

    
    ).[1] The question is where? (Pyrazole ring vs. Phenyl ring).
    
  • MS/MS Evidence:

    • Parent:

      
       350 
      
      
      
      366 (+16).
    • Fragment A (Phenyl ring specific): In the parent, a characteristic ion at

      
       77 (phenyl) is seen.[1] In the metabolite, this shifts to 
      
      
      
      93 (hydroxyphenyl).
    • Fragment B (Pyrazole core specific): The ion corresponding to the pyrazole core (after phenyl loss) remains unchanged.[1]

References

  • Santos, L. et al. (2005).[1][2] Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. IntechOpen.[1][2] Link[1]

  • Kauffman, J. M. (2023).[1][3] Mass Spectrometry of Nitrogen Heterocycles. Chemistry LibreTexts. Link[1]

  • Liu, W. et al. (2008).[1] Characteristic fragmentation behavior of 5-[1-aryl-1H-pyrrol-2-yl]-1H-tetrazole by electrospray ionization tandem mass spectrometry. Life Science Journal. Link

  • Clay, K. L., et al. (1977).[1][4] Metabolism of pyrazole.[4] Structure elucidation of urinary metabolites. Drug Metabolism and Disposition, 5(2), 149-156.[1][4] Link

  • Holčapek, M. et al. (2010).[1] Mass spectrometry of heterocyclic compounds. In Mass Spectrometry of Heterocycles. Wiley Online Library.[1] Link[1]

Sources

Foundational

The 1,4-Substituted Pyrazole Scaffold: Synthetic Access and Medicinal Utility

[1] Executive Summary The pyrazole ring is a privileged structure in medicinal chemistry, appearing in over 30 FDA-approved drugs. However, while the 1,3- and 1,5-substitution patterns are synthetically trivial (via hydr...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

The pyrazole ring is a privileged structure in medicinal chemistry, appearing in over 30 FDA-approved drugs. However, while the 1,3- and 1,5-substitution patterns are synthetically trivial (via hydrazine condensation with 1,3-diketones), the 1,4-substituted pyrazole represents a distinct geometric and synthetic challenge. This "linear" substitution pattern mimics the para-orientation of benzene but with improved physicochemical properties (lower lipophilicity, higher hydrogen bond acceptor capability).

This technical guide focuses exclusively on the 1,4-substituted scaffold, addressing the critical regioselectivity issues that plague its synthesis and detailing its application as a high-value linker in kinase inhibitor design.

Part 1: The Pharmacophore & Structural Significance

Geometric Distinctiveness

Unlike the "bent" vectors of 1,3- or 1,5-pyrazoles, the 1,4-substitution pattern provides a linear vector (~160° angle between substituents). This geometry is critical in fragment-based drug design (FBDD) for:

  • Kinase Hinge Binding: The pyrazole nitrogen (N2) often acts as a hydrogen bond acceptor for the hinge region, while the C4-substituent extends into the hydrophobic pocket.

  • Solubility Enhancement: Replacing a 1,4-phenylene linker with a 1,4-pyrazole often improves aqueous solubility due to the reduced logP and the dipolar nature of the azole.

The Regioselectivity Challenge

The primary barrier to adopting this scaffold is synthetic difficulty.

  • Tautomeric Ambiguity: 4-Substituted pyrazoles exist in rapid tautomeric equilibrium. Alkylation of the nitrogen typically yields a mixture of 1,4- and 1,5-isomers, often favoring the sterically less hindered 1,4-product but rarely with sufficient selectivity for GMP standards without specific catalysts.

  • Electrophilic Substitution: Direct C4-functionalization of N-substituted pyrazoles requires harsh conditions (e.g., nitration, halogenation) that may not tolerate sensitive functional groups.

Part 2: Synthetic Strategies (Decision Matrix)

To achieve high fidelity 1,4-substitution, researchers must choose between de novo ring construction and functionalization of the pre-formed ring.

Synthetic Decision Tree

The following logic flow dictates the optimal synthetic route based on available starting materials.

SyntheticDecisionTree Start Target: 1,4-Substituted Pyrazole Q1 Is the Pyrazole Ring Already Formed? Start->Q1 Yes_Ring Yes: 4-Substituted Pyrazole Precursor Q1->Yes_Ring Yes No_Ring No: Acyclic Precursors Q1->No_Ring No Q2 Reaction Type Needed? Yes_Ring->Q2 Q3 Available Precursors? No_Ring->Q3 Path_A N-Arylation/Alkylation Q2->Path_A Path_B Direct C4-H Functionalization Q2->Path_B Method_1 Method 1: Chan-Lam Coupling (Cu(OAc)2, Boronic Acids) *High Regiocontrol* Path_A->Method_1 Method_2 Method 2: C-H Activation (Pd/Ru Catalysis) *Substrate Dependent* Path_B->Method_2 Method_3 Method 3: [3+2] Cycloaddition (Sydnones + Alkynes) *Perfect 1,4-Selectivity* Q3->Method_3 Sydnones/Alkynes Method_4 Method 4: MCR (Titanium Imido) *Complex Scaffolds* Q3->Method_4 Nitriles/Alkynes

Figure 1: Strategic decision tree for selecting the optimal synthetic route for 1,4-substituted pyrazoles based on substrate availability.

Part 3: Detailed Experimental Protocols

Protocol A: Copper-Catalyzed N-Arylation (Chan-Lam Coupling)

This is the industry-standard method for installing an aryl group at N1 of a 4-substituted pyrazole. Unlike Buchwald-Hartwig coupling, this proceeds under mild oxidative conditions, tolerating air and moisture.

Mechanism: The reaction proceeds via a Cu(II)/Cu(III) catalytic cycle. The key to regioselectivity (N1 vs N2) is the coordination of the pyrazole nitrogen to the copper center, which is influenced by the steric bulk at C3/C5. For 4-substituted pyrazoles (where C3/C5 are H), steric hindrance is minimized, but electronic factors favor the specific tautomer binding.

Standard Operating Procedure (SOP):

  • Reagents:

    • Substrate: 4-substituted-1H-pyrazole (1.0 equiv)

    • Coupling Partner: Aryl boronic acid (1.5 - 2.0 equiv)

    • Catalyst: Cu(OAc)₂ (0.1 - 1.0 equiv; often stoichiometric for difficult substrates)

    • Base: Pyridine or Et₃N (2.0 equiv)

    • Solvent: DCM or DCE (anhydrous not strictly required)

    • Additives: Molecular sieves (4Å) can accelerate reaction.

  • Workflow:

    • Step 1: Charge a round-bottom flask with Cu(OAc)₂, aryl boronic acid, and the pyrazole substrate.

    • Step 2: Add solvent (DCM) followed by the base (Pyridine).

    • Step 3: Stir the reaction open to the atmosphere (or under an O₂ balloon for faster kinetics) at Room Temperature (25°C).

    • Step 4: Monitor via LC-MS. Reaction typically completes in 12–24 hours.

    • Step 5 (Workup): Filter through a pad of Celite to remove copper salts. Wash with NH₄OH (aq) to sequester residual copper. Concentrate and purify via flash chromatography.

Self-Validating Check:

  • Color Change: The reaction mixture typically turns from blue/green (Cu(II)) to a dark slurry. If it stays bright blue, the catalytic cycle may be stalled (lack of oxidant).

Protocol B: Regioselective [3+2] Cycloaddition (Sydnone Method)

For de novo synthesis where the pyrazole ring is built from scratch, the reaction of sydnones with alkynes (Copper-Mediated Sydnone-Alkyne Cycloaddition - CuSAC) is superior to hydrazine condensation because it guarantees the 1,4-pattern.

Workflow:

  • Reagents:

    
    -phenylsydnone (1.0 equiv), Terminal Alkyne (1.2 equiv), Cu(OAc)₂ (20 mol%).
    
  • Conditions: 140°C in Xylene or Toluene (Thermal) OR 60°C with Copper catalysis.

  • Outcome: The reaction yields the 1,4-disubstituted pyrazole exclusively due to the dipole orientation of the sydnone intermediate.

Part 4: Data Presentation & Comparison

Table 1: Comparison of Synthetic Methodologies for 1,4-Pyrazoles

MethodologyRegioselectivity (1,4 vs 1,5)YieldFunctional Group ToleranceKey Limitation
Hydrazine Condensation Low (Mixtures common)HighModerateRequires specific 1,3-electrophiles; poor regiocontrol.
Chan-Lam Coupling High (>95:5) Moderate (40-80%)Excellent (tolerates amides, esters)Requires stoichiometric Cu often; slow kinetics.
CuSAC [3+2] Exclusive (100:0) High (>80%)GoodRequires synthesis of sydnone precursors.
Pd-Catalyzed C-H ModerateLow-ModerateLowHarsh conditions; limited to specific directing groups.

Part 5: Therapeutic Applications & Case Studies

Kinase Inhibition (The "Linear Linker" Role)

The 1,4-pyrazole scaffold is extensively used to link the ATP-binding hinge motif with the solvent-exposed region of the kinase.

  • Case Study: ROCK-II Inhibitors (Compound SR-3677) [1]

    • Structure: Contains a 4-(pyrazol-4-yl)-phenyl core.

    • Role: The pyrazole ring acts as a rigid spacer. The N-unsubstituted pyrazole (or N-alkylated in derivatives) allows for fine-tuning of the vector extending towards the active site residues.

    • Selectivity: The 1,4-geometry was crucial for achieving >100-fold selectivity over related kinases by correctly orienting the terminal amide group.

Pathway Visualization: Mechanism of Action

The following diagram illustrates the catalytic cycle of the Chan-Lam coupling, the primary method for accessing these bioactive scaffolds.

ChanLamCycle Cu2 Cu(II)-L2 (Resting State) Transmetalation Transmetalation (Ar-B(OH)2) Cu2->Transmetalation Cu2_Ar [L-Cu(II)-Ar] Transmetalation->Cu2_Ar Oxidation Oxidation (O2) Cu2_Ar->Oxidation Cu3_Ar [L-Cu(III)-Ar] (High Energy) Oxidation->Cu3_Ar Coordination Substrate Binding (Pyrazole-NH) Cu3_Ar->Coordination RedElim Reductive Elimination Coordination->RedElim RedElim->Cu2 Regenerate Catalyst Product 1,4-Pyrazole Product RedElim->Product

Figure 2: The oxidative Cu(II)/Cu(III) catalytic cycle for Chan-Lam coupling, facilitating the formation of the C-N bond.

References

  • Chan, D. M. T., et al. (1998). "New N- and O-Arylations with Phenylboronic Acids and Cupric Acetate." Tetrahedron Letters. Link

  • Lam, P. Y. S., et al. (1998). "New Aryl/Heteroaryl C-N Bond Cross-Coupling Reactions via Arylboronic Acid/Cupric Acetate Arylation." Tetrahedron Letters. Link

  • Browne, D. L., & Harrity, J. P. (2010). "Recent developments in the synthesis of pyrazoles." Tetrahedron. Link

  • Decuypere, E., et al. (2018). "Sydnone-Alkyne Cycloaddition: A New Tool for the Synthesis of 1,4-Disubstituted Pyrazoles."[2] Journal of Organic Chemistry. Link

  • Kumar, V., et al. (2013). "1,4-Disubstituted Pyrazoles as Potent Kinase Inhibitors." Bioorganic & Medicinal Chemistry Letters. Link

  • Feng, Y., et al. (2007). "Discovery of Substituted 4-(Pyrazol-4-yl)-phenylbenzodioxane-2-carboxamides as Potent and Highly Selective Rho Kinase (ROCK-II) Inhibitors."[1] Journal of Medicinal Chemistry. Link

Sources

Exploratory

Strategic Architectures: A Technical Guide to the Discovery and Synthesis of Novel Pyrazole Scaffolds

Executive Summary The pyrazole ring (1,2-diazole) stands as a "privileged scaffold" in modern medicinal chemistry, serving as the core architecture for blockbuster therapeutics ranging from anti-inflammatories (Celecoxib...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The pyrazole ring (1,2-diazole) stands as a "privileged scaffold" in modern medicinal chemistry, serving as the core architecture for blockbuster therapeutics ranging from anti-inflammatories (Celecoxib) to kinase inhibitors (Ruxolitinib) and anticoagulants (Apixaban).[1] Its ubiquity stems from its unique ability to act as both a hydrogen bond donor and acceptor, its high metabolic stability, and its rigid planar geometry which facilitates precise stacking within enzyme binding pockets.

However, the discovery of novel pyrazole-based entities is frequently bottlenecked by synthetic challenges—specifically, controlling regioselectivity (N1-alkylation ratios) and achieving late-stage functionalization without compromising the core. This guide moves beyond elementary Knorr synthesis to present a strategic framework for designing, synthesizing, and validating next-generation pyrazole therapeutics, integrating Green Chemistry principles and C-H activation logic.

Strategic Rationale: Structure-Activity Relationship (SAR)

To design a novel pyrazole, one must understand the distinct electronic and steric roles of its four modifiable positions. The pyrazole ring is not merely a linker; it is a tunable electronic valve.

  • N1 Position (The Anchor): Critical for solubility and pharmacokinetic (PK) profile. Substituents here often determine the "shape" of the molecule relative to the binding pocket.

  • C3 Position (The Vector): Typically the site for potency-driving pharmacophores. In kinase inhibitors, this often engages the hinge region.

  • C4 Position (The Electronic Modulator): The most nucleophilic carbon. Ideal for introducing electron-withdrawing groups (EWGs) to modulate the pKa of the ring or for stacking interactions.

  • C5 Position (The Steric Gate): Substituents here can induce torsion, forcing the N1 substituent out of planarity. This is a powerful tool for inducing atropisomerism or improving selectivity between similar protein isoforms.

Visualization: Pyrazole SAR Logic

PyrazoleSAR Pyrazole Pyrazole Core (1,2-Diazole) N1 N1: The Anchor (Solubility & PK) Pyrazole->N1 C3 C3: The Vector (H-Bonding/Potency) Pyrazole->C3 C4 C4: Electronic Modulator (Metabolic Stability) Pyrazole->C4 C5 C5: Steric Gate (Selectivity/Torsion) Pyrazole->C5 Determines Lipophilicity (LogP) Determines Lipophilicity (LogP) N1->Determines Lipophilicity (LogP) Hinge Binding (Kinases) Hinge Binding (Kinases) C3->Hinge Binding (Kinases) Halogenation/Arylation Site Halogenation/Arylation Site C4->Halogenation/Arylation Site Controls N1-Aryl Twist Controls N1-Aryl Twist C5->Controls N1-Aryl Twist

Figure 1: Functional mapping of the pyrazole scaffold. Red arrows indicate positions critical for steric control; Green/Yellow indicate electronic tuning sites.

Synthetic Methodologies: The Regioselectivity Challenge

The classical Knorr Pyrazole Synthesis (condensation of 1,3-dicarbonyls with hydrazines) is robust but flawed: it often produces a mixture of regioisomers (1,3- vs. 1,5-substituted) when using unsymmetrical diketones. Separating these isomers is costly and inefficient.

Modern Solutions
A. Regiocontrolled Cyclocondensation

To guarantee a single isomer, we move away from standard 1,3-diketones.

  • Enaminones: Using enaminones (reaction of DMF-DMA with a ketone) restricts the electrophilic sites, directing the hydrazine attack to a specific carbon.

  • Fluorinated Building Blocks: The introduction of trifluoromethyl (CF3) groups creates a strong electronic bias, directing nucleophilic attack away from the CF3-bearing carbon due to electrostatic repulsion/shielding.

B. Multicomponent Reactions (MCR) & Green Chemistry

Modern drug discovery demands sustainability. One-pot MCRs utilizing water or PEG-400 as solvents not only reduce volatile organic compound (VOC) waste but often enhance reaction rates via the "hydrophobic effect," where organic reactants aggregate in the aqueous phase, increasing effective concentration.

C. Late-Stage C-H Functionalization

Instead of building the ring with substituents already attached, build the bare ring first and functionalize it later.

  • C4-Arylation: Electrophilic aromatic substitution (EAS) logic applies here.

  • C5-Arylation: Requires C-H activation (often Pd or Ru-catalyzed) utilizing the N1 group as a directing group.

Experimental Protocols

Protocol A: Regioselective Green Synthesis of 1,3,5-Trisubstituted Pyrazoles

This protocol utilizes a multicomponent approach in a green solvent (PEG-400/Water), avoiding the need for isolation of unstable intermediates.

Objective: Synthesis of 1-phenyl-3-methyl-5-arylpyrazole.

Reagents:

  • Ethyl acetoacetate (1.0 equiv)[2]

  • Phenylhydrazine (1.0 equiv)

  • Aryl aldehyde (1.0 equiv)

  • Catalyst: p-Toluenesulfonic acid (p-TSA) (10 mol%) or Iodine (molecular)

  • Solvent: PEG-400:Water (1:1 v/v)

Step-by-Step Methodology:

  • Reaction Setup: In a 50 mL round-bottom flask, dissolve ethyl acetoacetate (10 mmol) and phenylhydrazine (10 mmol) in 15 mL of PEG-400/Water mixture.

  • Initial Cyclization: Stir at room temperature for 15 minutes. The formation of the hydrazone intermediate occurs rapidly.

  • Component Addition: Add the aryl aldehyde (10 mmol) and the catalyst (p-TSA, 1 mmol).

  • Reflux: Heat the mixture to 80°C. Monitor via TLC (System: Hexane/Ethyl Acetate 4:1).

    • Mechanism Note: The reaction proceeds via a Knoevenagel condensation followed by a Michael-type addition and cyclization. The polar protic nature of the solvent stabilizes the transition states.

  • Work-up: Upon completion (approx. 1-2 hours), cool to room temperature. The product often precipitates out as the PEG/water matrix cools.

  • Purification: Filter the solid. Wash with cold water (3x 10 mL) to remove PEG and catalyst. Recrystallize from Ethanol/Water.

  • Yield Expectation: 85-92%.

Protocol B: C-H Activation for C5-Arylation

For adding complexity to an existing pyrazole core.

Reagents:

  • 1-Methylpyrazole (Substrate)

  • Aryl Bromide (Coupling Partner)

  • Pd(OAc)2 (5 mol%)

  • Ligand: PPh3 (10 mol%)

  • Base: K2CO3 (2.0 equiv)

  • Solvent: Dioxane (anhydrous)

Methodology:

  • Inert Atmosphere: Flame-dry a Schlenk tube and purge with Argon.

  • Loading: Add Pd(OAc)2, PPh3, K2CO3, and Aryl Bromide.

  • Solvation: Add Dioxane and 1-Methylpyrazole via syringe.

  • Activation: Heat to 110°C for 12 hours.

    • Causality: The carbonate base aids in the "Concerted Metalation-Deprotonation" (CMD) pathway, which is critical for activating the typically inert C5-H bond.

  • Isolation: Filter through a Celite pad, concentrate, and purify via flash column chromatography.

Data Presentation & Validation

Distinguishing Regioisomers (1,3- vs 1,5-substituted)

The most common failure mode is misidentifying the regioisomer.

Feature1,3-Isomer (Meta-like)1,5-Isomer (Ortho-like)
Steric Environment Unhindered. Substituents are far apart.Crowded. N1 and C5 substituents clash.
1H NMR (NOE) NO NOE observed between N1-R and C3-R.Strong NOE observed between N1-R and C5-R.
13C NMR (C3/C5) C3 is typically more upfield.C5 is typically more deshielded (downfield).
TLC (Polarity) Generally more polar (slower Rf).Generally less polar (higher Rf) due to twisting/shielding.
Workflow Decision Tree

SynthesisWorkflow Start Target Molecule Defined SymCheck Is the Pyrazole Symmetrical? Start->SymCheck Knorr Method: Classical Knorr (1,3-Diketone + Hydrazine) SymCheck->Knorr Yes RegioCheck Is Regioselectivity Critical? SymCheck->RegioCheck No Validation Validation: NOE NMR & X-Ray Knorr->Validation Enaminone Method: Enaminone Route (DMF-DMA intermediate) RegioCheck->Enaminone De Novo Synthesis LateStage Method: C-H Activation (Direct Arylation) RegioCheck->LateStage Existing Scaffold Enaminone->Validation LateStage->Validation

Figure 2: Decision matrix for selecting the optimal synthetic route based on target symmetry and availability.

References

  • Fustero, S., et al. (2011).[3] "Recent advances in the regioselective synthesis of pyrazoles." Current Organic Chemistry. Link[3]

  • Kumar, R., et al. (2023).[1][4] "Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review." Current Topics in Medicinal Chemistry. Link

  • Zhou, J., et al. (2024).[5] "Recent advances in the multicomponent synthesis of pyrazoles." Organic & Biomolecular Chemistry. Link

  • Joerger, A. C., et al. (2025). "Transition-metal-catalyzed C–H functionalization of pyrazoles." Organic & Biomolecular Chemistry. Link

  • Singh, S., et al. (2023).[4] "Green Synthesis of Pyrazoles: Recent Developments in Aqueous Methods." SynOpen. Link

Sources

Foundational

Technical Guide: In Silico Prediction of [1-(3-Methylphenyl)pyrazol-4-yl]methanamine Properties

[1][2] Abstract This technical guide provides a comprehensive in silico profiling framework for [1-(3-Methylphenyl)pyrazol-4-yl]methanamine (CAS: 1196153-79-3), a privileged scaffold often utilized in the design of kinas...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Abstract

This technical guide provides a comprehensive in silico profiling framework for [1-(3-Methylphenyl)pyrazol-4-yl]methanamine (CAS: 1196153-79-3), a privileged scaffold often utilized in the design of kinase inhibitors and GPCR ligands.[1][2] By synthesizing structural alerts, QSAR (Quantitative Structure-Activity Relationship) modeling, and metabolic logic, this guide establishes a predictive baseline for the compound’s physicochemical behavior, ADME (Absorption, Distribution, Metabolism, Excretion) profile, and toxicological liability.[1]

Molecular Architecture & Input Definition

Before initiating predictive workflows, the chemical entity must be encoded into a machine-readable format to ensure interoperability across computational platforms (e.g., SwissADME, ProTox-II, Schrödinger).[1]

Structural Definition

The molecule consists of a central pyrazole ring substituted at the N1 position with a 3-methylphenyl group and at the C4 position with a methanamine (primary amine) tail.[1][2]

  • IUPAC Name: [1-(3-methylphenyl)pyrazol-4-yl]methanamine[1][2]

  • SMILES (Canonical): CC1=CC=CC(=C1)N2C=C(CN)C=N2[1][2]

  • Molecular Formula: C₁₁H₁₃N₃[1][2]

  • Molecular Weight: ~187.24 g/mol

Scaffold Significance

This structure represents a "Fragment-Based Drug Discovery" (FBDD) hit.[1][2] The pyrazole core acts as a hydrogen bond acceptor/donor scaffold often mimicking the adenine ring of ATP in kinase pockets, while the primary amine provides a critical anchor point for solubility and further synthetic elaboration (e.g., amide coupling).

Physicochemical Profiling (The "Rule of Five" Compliance)

Using consensus QSAR models, we predict the fundamental properties that dictate drug-likeness.[1][2] This protocol utilizes the Bioavailability Radar methodology.[2]

Predicted Properties Table[2]
PropertyPredicted ValueInterpretationMethodology/Source
Molecular Weight 187.24 g/mol High Permeability (Fragment-like)Stoichiometric Calculation
LogP (Consensus) 1.8 – 2.2Optimal Lipophilicity for oral/CNSXLOGP3 / WLOGP
TPSA ~55 ŲHigh BBB Penetration Potential Topological Polar Surface Area
H-Bond Donors 2Compliant (Rule of 5)Structural Count (NH₂)
H-Bond Acceptors 2Compliant (Rule of 5)Structural Count (Pyraz-N, Amine-N)
Rotatable Bonds 2Rigid Scaffold (Good Bioavailability)Structural Count
Solubility Prediction (ESOL Model)
  • Prediction: Moderately Soluble to Soluble.[1][2][3]

  • Mechanism: The primary amine (

    
    ) will be protonated at physiological pH (7.4), significantly enhancing aqueous solubility compared to the neutral pyrazole-phenyl core.[1][2]
    
  • Implication: This compound does not require complex formulation (e.g., cyclodextrins) for early-stage in vitro assays.[1][2]

ADME Prediction Workflow

This section details the predictive pharmacokinetics. The protocol relies on Graph-Based Signatures to predict transporter interaction and metabolic fate.[1][2]

Absorption & Distribution (The "BOILED-Egg" Model)
  • Gastrointestinal Absorption (HIA): High .[1][2] The combination of low MW (<300) and moderate lipophilicity (LogP ~2) places this molecule in the optimal zone for passive diffusion.[1]

  • Blood-Brain Barrier (BBB) Permeability: Yes .[1][2]

    • Reasoning: TPSA < 90 Ų and LogP > 1.5 are the classic determinants for CNS entry.[2] The protonated amine may require active transport or slight lipophilic modification, but the neutral species is highly permeable.

  • P-gp Substrate: Unlikely . Small fragments (<200 Da) are rarely high-affinity substrates for P-glycoprotein efflux pumps unless they possess specific pharmacophores (e.g., large hydrophobic cations).[1][2]

Metabolic Stability (CYP450)

The metabolic profile is the critical liability for this structure.[2] We apply Site of Metabolism (SOM) prediction algorithms.[1][2]

  • Primary Metabolic Soft Spot: Benzylic Oxidation .[1][2]

    • The methyl group on the phenyl ring (3-Me) is highly susceptible to CYP-mediated oxidation (likely CYP2C9 or CYP3A4) to form the alcohol, then aldehyde, then carboxylic acid.[1][2]

  • Secondary Metabolic Soft Spot: Oxidative Deamination .[1][2]

    • The primary methanamine tail is a substrate for Monoamine Oxidases (MAO-A/B) or Semicarbazide-sensitive amine oxidases (SSAO), leading to the corresponding aldehyde.[1][2]

Visualization: Metabolic Fate Prediction

The following diagram illustrates the predicted metabolic divergence, crucial for understanding potential active metabolites or clearance mechanisms.

MetabolicPathways Parent Parent Compound [1-(3-Methylphenyl)pyrazol-4-yl]methanamine Met1 Metabolite M1 (Benzylic Alcohol) Parent->Met1 CYP2C9/3A4 (Hydroxylation) Met3 Metabolite M3 (Aldehyde via MAO) Parent->Met3 MAO-A/B (Deamination) Met2 Metabolite M2 (Carboxylic Acid) Met1->Met2 ADH/ALDH (Oxidation) Excretion Renal Excretion (Glucuronidation) Met2->Excretion Phase II Conjugation Met3->Excretion

Figure 1: Predicted metabolic pathways highlighting the vulnerability of the tolyl methyl group and the primary amine tail.[1][2]

Toxicity & Safety Profiling (In Silico Toxicology)

Safety prediction utilizes Fragment-Based Toxicity Estimation to identify structural alerts (toxicophores).[1][2]

Toxicity Endpoint Matrix[1][2]
EndpointPredictionConfidenceMechanistic Rationale
Mutagenicity (Ames) Negative MediumPyrazoles are generally non-mutagenic.[1][2] Absence of nitro groups or aromatic amines (anilines) reduces risk.[1][2]
hERG Inhibition Low/Medium LowBasic amines linked to aromatic rings can bind hERG.[1][2] However, the MW is likely too low to span the hERG pore effectively.
Hepatotoxicity Low MediumNo specific hepatotoxicophores (e.g., catechol, hydrazine) present.[1][2]
Carcinogenicity Negative MediumLack of alkylating agents or Michael acceptors.[2]
Structural Alert: The Aniline Isostere

While the molecule is not an aniline, the N-phenylpyrazole motif can sometimes mimic aniline toxicity if the pyrazole ring is metabolically cleaved (rare).[1] The primary risk remains the CNS activity due to the structural similarity to neurotransmitter modulators.

Target Prediction & Polypharmacology[1][2]

Using Reverse Docking and Shape Screening (e.g., SwissTargetPrediction), we estimate the biological targets this scaffold is most likely to modulate.[1]

Primary Target Class: Kinases

The N-phenylpyrazole motif is a classic "hinge-binding" scaffold.[1][2]

  • Mechanism: The pyrazole nitrogens can accept/donate hydrogen bonds to the hinge region of kinase ATP-binding pockets.[2]

  • Likely Targets: p38 MAP Kinase, various Tyrosine Kinases (when elaborated).[1][2]

Secondary Target Class: GPCRs (Aminergic)

The Aryl-Linker-Amine pharmacophore mimics biogenic amines (dopamine, serotonin).[1][2]

  • Risk/Opportunity: Potential binding to Dopamine (D2/D3) or Serotonin (5-HT) receptors.[1][2] This suggests the compound should be screened for CNS off-target effects early in development.[1]

Experimental Validation Protocol (Recommended)

To validate these in silico predictions, the following "Go/No-Go" assay cascade is recommended:

  • Physchem: Kinetic Solubility (PBS, pH 7.4) & LogD determination.

  • Metabolic: Microsomal Stability Assay (Human/Rat Liver Microsomes) to confirm the benzylic oxidation liability.

  • Safety: hERG binding assay (Radioligand displacement) due to the basic amine/aromatic profile.[1][2]

Automated Prediction Pipeline Visualization

The following diagram outlines the logical flow of the in silico protocol used to generate this guide.

PredictionWorkflow cluster_models Predictive Models Input Input: SMILES String [1-(3-Methylphenyl)pyrazol-4-yl]methanamine Prep Ligand Preparation (Protonation pH 7.4, 3D Conformer) Input->Prep Physchem SwissADME (Physicochemical) Prep->Physchem Tox ProTox-II / Derek (Toxicology) Prep->Tox Target SwissTargetPrediction (Polypharmacology) Prep->Target Output Integrated Profile (DMPK & Safety Report) Physchem->Output Tox->Output Target->Output

Figure 2: The In Silico Toxicology (IST) and ADME prediction workflow.

References

  • SwissADME Methodology: Daina, A., Michielin, O., & Zoete, V. (2017).[1][2] SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules.[1][2][4][5] Scientific Reports, 7, 42717.[1][2] Link[1][2]

  • ProTox-II Algorithms: Banerjee, P., Eckert, A. O., Schrey, A. K., & Preissner, R. (2018).[1][2] ProTox-II: a webserver for the prediction of toxicity of chemicals.[2] Nucleic Acids Research, 46(W1), W257–W263.[1][2] Link

  • In Silico Toxicology Protocols: Myatt, G. J., et al. (2018).[1][2] In silico toxicology protocols. Regulatory Toxicology and Pharmacology, 96, 1-17.[1][2] Link

  • Pyrazole Scaffold Analysis: Frizler, M., et al. (2012).[1][2] Pyrazoles as a privileged scaffold in kinase inhibitors.[1][2] Current Medicinal Chemistry. Link

Sources

Exploratory

The Pyrazole Pharmacophore: Structural Versatility in Target Engagement

A Technical Guide for Drug Discovery & Development Executive Summary In medicinal chemistry, the pyrazole ring (1,2-diazole) is not merely a structural spacer but a "privileged scaffold." Its planar, five-membered hetero...

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Drug Discovery & Development

Executive Summary

In medicinal chemistry, the pyrazole ring (1,2-diazole) is not merely a structural spacer but a "privileged scaffold." Its planar, five-membered heterocyclic structure offers a unique electronic profile: the pyrrole-like nitrogen (NH) acts as a hydrogen bond donor, while the pyridine-like nitrogen (=N-) acts as an acceptor. This duality allows pyrazole derivatives to mimic the purine ring of ATP, making them exceptional candidates for kinase inhibition, while their ability to orient lipophilic substituents facilitates binding to hydrophobic pockets in enzymes like COX-2. This guide analyzes the primary therapeutic targets of pyrazole derivatives, the structural basis of their efficacy, and the protocols required to validate them.[1][2]

Part 1: The Kinome (Oncology & Immunology)

Mechanism of Action: ATP Mimicry

The human kinome contains >500 protein kinases, most of which bind ATP in a cleft between the N- and C-terminal lobes. Pyrazole derivatives predominantly function as Type I ATP-competitive inhibitors .

  • Structural Logic: The pyrazole motif frequently serves as the "hinge binder." The ring nitrogens form hydrogen bonds with the backbone residues of the kinase hinge region (e.g., the Met residue in p38 MAPK or Leu in CDK2), effectively displacing ATP.

  • Selectivity: Selectivity is achieved by derivatizing the pyrazole core (positions 3, 4, and 5) to exploit the "gatekeeper" residue and the solvent-exposed regions unique to specific kinases.

Key Targets & Case Studies
DrugTarget KinaseIndicationBinding Mode
Ruxolitinib JAK1/JAK2MyelofibrosisBinds to the ATP-binding cleft; pyrazole forms H-bonds with the hinge region.
Crizotinib ALK / ROS1NSCLCPyrazole acts as the core scaffold, positioning halogenated phenyl groups into the hydrophobic back pocket.
Asciminib Bcr-AblCMLAllosteric Inhibitor: Binds to the myristoyl pocket (Type IV), distinct from the ATP site, inducing an inactive conformation.
Visualization: The JAK-STAT Inhibition Pathway

The following diagram illustrates the interruption of the JAK-STAT signaling cascade by a pyrazole-based inhibitor (e.g., Ruxolitinib).

JAK_STAT_Pathway Cytokine Cytokine (Ligand) Receptor Cytokine Receptor Cytokine->Receptor Binding JAK JAK Kinase (Target) Receptor->JAK Activation STAT STAT Protein JAK->STAT Phosphorylation (Blocked) Inhibitor Pyrazole Inhibitor (Ruxolitinib) Inhibitor->JAK Competitive Inhibition (ATP Site) P_STAT Phosphorylated STAT (Dimer) STAT->P_STAT Dimerization Nucleus Nucleus / Gene Transcription P_STAT->Nucleus Translocation

Figure 1: Mechanism of JAK inhibition. The pyrazole derivative competes with ATP, preventing STAT phosphorylation and subsequent transcriptional activation.

Part 2: The Cyclooxygenase Axis (Inflammation)

Mechanism: Exploiting the Side Pocket

While traditional NSAIDs inhibit both COX-1 (constitutive) and COX-2 (inducible), pyrazole derivatives like Celecoxib revolutionized pain management by achieving COX-2 selectivity.

  • The Structural Differentiator: The COX-2 active site contains a secondary "side pocket" created by the substitution of a bulky Isoleucine (in COX-1) with a smaller Valine (in COX-2).

  • Pyrazole Role: The rigid pyrazole core orients a sulfonamide or sulfone group directly into this hydrophilic side pocket. This steric fit is impossible in COX-1, drastically reducing gastrointestinal toxicity associated with COX-1 inhibition.

Part 3: Bacterial DNA Gyrase (Antimicrobial)

Target: GyrB ATPase Domain

With the rise of antimicrobial resistance (AMR), the bacterial type II topoisomerase, DNA gyrase, is a critical target. Unlike fluoroquinolones that target the DNA-cleavage core (GyrA), novel pyrazole derivatives target the GyrB subunit .

  • Mechanism: These compounds inhibit the ATPase activity required for DNA supercoiling. The pyrazole ring mimics the adenine base of ATP, binding to the N-terminal domain of GyrB.

  • Advantage: Lack of cross-resistance with existing quinolones.

Part 4: Experimental Validation Protocols

As an application scientist, robust data generation is paramount. The following protocols ensure high-fidelity validation of pyrazole hits.

Protocol A: TR-FRET Kinase Binding Assay

Purpose: To determine the IC50 of a pyrazole derivative against a specific kinase (e.g., JAK2) using Time-Resolved Fluorescence Resonance Energy Transfer.

Reagents:

  • Kinase Enzyme (recombinant).[3]

  • Substrate: Biotinylated peptide/protein.[4]

  • Detection: Europium-labeled anti-phospho-antibody (Donor) and ULight™-labeled Streptavidin (Acceptor).

  • Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 0.01% Tween-20, 2 mM DTT.

Workflow:

  • Compound Prep: Serial dilute pyrazole derivatives in 100% DMSO (acoustic dispensing preferred to minimize volume). Transfer 50 nL to a 384-well low-volume white plate.

  • Enzyme Addition: Add 2.5 µL of Kinase solution (at 2x Km concentration). Incubate for 15 min at RT to allow compound-enzyme equilibrium.

  • Reaction Initiation: Add 2.5 µL of Substrate/ATP mix. (ATP concentration should be at Km to ensure competitive conditions).[5]

  • Incubation: Incubate for 60 minutes at RT.

  • Detection: Add 5 µL of Detection Mix (Eu-Antibody + ULight-Streptavidin + EDTA to stop the reaction).

  • Read: Incubate 60 min. Read on a multi-mode plate reader (Excitation: 320 nm; Emission: 615 nm & 665 nm).

  • Analysis: Calculate TR-FRET ratio (665/615). Plot % Inhibition vs. Log[Compound] to derive IC50.

Protocol B: In Silico Molecular Docking (AutoDock Vina)

Purpose: To predict the binding mode and affinity of the pyrazole core within the target pocket.

Workflow Diagram:

Docking_Workflow Ligand Ligand Prep (Pyrazole Derivative) Minimize Energy Docking AutoDock Vina (Genetic Algorithm) Ligand->Docking Protein Protein Prep (PDB Structure) Remove Water/Add Hydrogens Grid Grid Generation (Define Active Site Box) Protein->Grid Grid->Docking Analysis Interaction Analysis (H-bonds, RMSD, Binding Energy) Docking->Analysis

Figure 2: Standardized in silico workflow for evaluating pyrazole binding affinity.

Step-by-Step:

  • Ligand Preparation: Draw pyrazole structure. Optimize geometry (MMFF94 force field). Save as PDBQT.

  • Receptor Preparation: Retrieve crystal structure (e.g., PDB ID: 3UGc for ALK). Remove water molecules and co-crystallized ligands. Add polar hydrogens and Kollman charges. Save as PDBQT.

  • Grid Definition: Center the grid box on the known ligand coordinates (e.g., the ATP binding pocket). Dimensions: 20x20x20 Å.

  • Execution: Run AutoDock Vina with exhaustiveness = 8.

  • Validation: The protocol is valid if the re-docked native ligand has an RMSD < 2.0 Å from the crystal pose.

References

  • Recent Advances in Pyrazole-based Protein Kinase Inhibitors. National Institutes of Health (NIH) / PubMed. (2024). Overview of pyrazole scaffold in kinase inhibition.

  • Celecoxib Pathways: Pharmacokinetics and Pharmacodynamics. Pharmacogenetics and Genomics. Mechanism of COX-2 selectivity and structural basis.[6][7][8]

  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors (2011–2020). Molecules. Detailed SAR and ATP-binding modes of pyrazoles.

  • Assay Development for Protein Kinase Enzymes. NIH / Assay Guidance Manual. Standard protocols for TR-FRET and FP assays.

  • Synthesis and Antibacterial Activity of Potent DNA Gyrase Inhibitors. PLOS ONE. Pyrazole derivatives targeting the GyrB subunit.

Sources

Protocols & Analytical Methods

Method

Technical Synthesis Guide: [1-(3-Methylphenyl)pyrazol-4-yl]methanamine

Executive Summary & Strategic Analysis This Application Note details the robust synthesis of [1-(3-Methylphenyl)pyrazol-4-yl]methanamine , a critical pharmacophore in kinase inhibitor discovery (e.g., JAK/STAT pathways)...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Analysis

This Application Note details the robust synthesis of [1-(3-Methylphenyl)pyrazol-4-yl]methanamine , a critical pharmacophore in kinase inhibitor discovery (e.g., JAK/STAT pathways) and GPCR ligand design.

While direct alkylation of pyrazoles often yields regioisomeric mixtures, this protocol utilizes a de novo ring construction followed by C4-functionalization . This linear strategy guarantees regiochemical purity at the N1 position. We employ a high-fidelity Oxime Reduction route for the final amine generation, avoiding the secondary amine dimerization impurities common in direct reductive amination with ammonia.

Retrosynthetic Logic

The synthesis is broken down into three thermodynamically favorable stages:

  • Cyclocondensation: Hydrazine trapping of a 1,3-dialdehyde equivalent (1,1,3,3-tetraethoxypropane).

  • Electrophilic Aromatic Substitution: Vilsmeier-Haack formylation at the electron-rich C4 position.

  • Nitrogen Insertion & Reduction: Conversion to aldoxime followed by zinc-mediated reduction to the primary amine.

RetroSynthesis Target Target: [1-(3-Methylphenyl)pyrazol-4-yl]methanamine Aldehyde Intermediate: Pyrazole-4-carbaldehyde Target->Aldehyde Zn/AcOH Reduction (via Oxime) Core Core: 1-(3-Methylphenyl)-1H-pyrazole Aldehyde->Core Vilsmeier-Haack (POCl3/DMF) SM Starting Material: 3-Methylphenylhydrazine HCl Core->SM Cyclization (TEP)

Figure 1: Retrosynthetic disconnection showing the linear assembly strategy.

Detailed Experimental Protocols

Stage I: Pyrazole Core Construction

Objective: Synthesis of 1-(3-methylphenyl)-1H-pyrazole. Principle: Double condensation of a hydrazine with a masked malonaldehyde (1,1,3,3-tetraethoxypropane).

  • Reagents:

    • 3-Methylphenylhydrazine Hydrochloride (CAS: 637-04-7)[1]

    • 1,1,3,3-Tetraethoxypropane (TEP)

    • Ethanol (Absolute)

  • Equipment: 250 mL Round Bottom Flask (RBF), Reflux Condenser.

Procedure:

  • Dissolve 3-methylphenylhydrazine HCl (10.0 g, 63.0 mmol) in Ethanol (100 mL).

  • Add TEP (14.6 g, 66.2 mmol, 1.05 equiv) dropwise over 10 minutes.

    • Expert Insight: The HCl from the hydrazine salt acts as the acid catalyst to deprotect the acetal in situ. No external acid is required.

  • Heat to reflux (78°C) for 3 hours. Monitor by TLC (20% EtOAc/Hexane).

  • Cool to room temperature. Concentrate in vacuo to remove ethanol.

  • Workup: Dilute residue with water (50 mL) and extract with Ethyl Acetate (3 x 50 mL). Wash combined organics with brine, dry over Na2SO4, and concentrate.

  • Purification: The crude oil is typically >95% pure. If necessary, purify via short silica plug (Hexane/EtOAc 9:1).

Stage II: C4-Formylation (Vilsmeier-Haack)

Objective: Synthesis of 1-(3-methylphenyl)-1H-pyrazole-4-carbaldehyde. Safety Critical: The Vilsmeier adduct quench is highly exothermic.

  • Reagents:

    • Phosphorus Oxychloride (POCl3)[2]

    • N,N-Dimethylformamide (DMF)[3]

  • Equipment: Three-neck RBF, internal thermometer, dropping funnel, ice bath.

Procedure:

  • Charge DMF (30 mL, 5 equiv) to a dry flask under N2. Cool to 0°C.

  • Add POCl3 (17.5 mL, 3.0 equiv) dropwise, maintaining internal temp <10°C. Stir 20 min to form the Vilsmeier salt (white suspension/slurry).

  • Dissolve Stage I Product (10.0 g) in minimal DMF (10 mL) and add dropwise to the Vilsmeier reagent at 0°C.

  • Remove ice bath and heat to 80°C for 4 hours .

    • Mechanism:[2][4][5] The electron-rich pyrazole attacks the chloroiminium ion.

  • Quench Protocol (Critical):

    • Pour the hot reaction mixture slowly onto crushed ice (300 g) with vigorous stirring.

    • Neutralize with saturated Sodium Acetate or 5M NaOH to pH 7-8.

    • Observation: The aldehyde precipitates as a solid upon neutralization.

  • Filter the solid, wash with water, and dry in a vacuum oven at 45°C.

Stage III: Oxime Formation & Reduction

Objective: Synthesis of [1-(3-Methylphenyl)pyrazol-4-yl]methanamine. Rationale: Direct reductive amination with ammonia often yields secondary amines. The Oxime route guarantees the primary amine.

Step A: Aldoxime Formation

  • Suspend Stage II Aldehyde (5.0 g) in Ethanol (50 mL).

  • Add Hydroxylamine Hydrochloride (2.25 g, 1.2 equiv) and Sodium Acetate (2.6 g, 1.2 equiv) dissolved in water (10 mL).

  • Stir at RT for 2 hours. (Conversion is usually quantitative).

  • Remove EtOH, add water, filter the white solid (Oxime). Dry thoroughly.

Step B: Zinc-Mediated Reduction

  • Dissolve the dried Oxime (5.0 g) in Glacial Acetic Acid (50 mL).

  • Cool to 10-15°C.

  • Add Zinc Dust (8.0 g, ~5 equiv) portion-wise over 30 minutes.

    • Caution: Exothermic reaction. Keep temperature <40°C to prevent side reactions.

  • Stir vigorously for 4 hours at RT.

  • Filter off excess Zinc through Celite.

  • Concentrate the filtrate. Basify the residue with 2M NaOH (pH >12) to liberate the free amine.

  • Extract with DCM (3 x 50 mL). Dry (Na2SO4) and concentrate to yield the amine oil.

  • Salt Formation (Recommended): Dissolve oil in Et2O, add 4M HCl in Dioxane. Filter the white precipitate (Amine HCl salt) for long-term storage.

Process Logic & Decision Trees

The following diagram illustrates the critical decision points during the Vilsmeier-Haack workup, a common failure point due to "oiling out" or incomplete hydrolysis.

WorkupLogic Start Quench Mixture (POCl3 adduct + Ice) Neutralize Neutralize to pH 7-8 (NaOAc or NaOH) Start->Neutralize CheckState Physical State? Neutralize->CheckState Solid Precipitate Formed CheckState->Solid Oil Oiled Out / Sticky CheckState->Oil ActionSolid Filter -> Wash Water -> Dry Solid->ActionSolid ActionOil Extract (DCM) -> Wash Brine -> Recrystallize (EtOH/H2O) Oil->ActionOil

Figure 2: Workup decision tree for the isolation of the intermediate aldehyde.

Analytical Data & Validation

Expected physicochemical properties for the intermediates and final product.

CompoundState1H NMR Diagnostic Signals (DMSO-d6)MS (ESI+)
Core Pyrazole Oil/Low melt solidδ 8.50 (d, 1H, H5), 7.80 (d, 1H, H3), 6.55 (t, 1H, H4)[M+H]+ 159.1
Aldehyde White Solidδ 9.95 (s, 1H, CHO), 9.10 (s, 1H, H5), 8.20 (s, 1H, H3)[M+H]+ 187.1
Oxime White Solidδ 11.2 (s, 1H, OH), 8.15 (s, 1H, CH=N)[M+H]+ 202.1
Final Amine (HCl) White Solidδ 8.40 (br s, 3H, NH3+), 4.05 (q, 2H, CH2-N)[M+H]+ 188.1

Self-Validation Checkpoints:

  • Stage I: Disappearance of the hydrazine doublet (NH) in NMR.

  • Stage II: Appearance of the aldehyde singlet at ~9.95 ppm. If <9.0 ppm, check for incomplete hydrolysis (iminium salt).

  • Stage III: Disappearance of the aldoxime CH=N signal and appearance of the methylene quartet at ~4.0 ppm.

References

  • Vilsmeier-Haack Formylation of Pyrazoles

    • Title: Synthesis of 1-benzoyl-3-phenyl-1H-pyrazole-4-carbaldehyde and evaluation of their antioxidant and anti-inflamm
    • Source: Semantic Scholar / Asian Journal of Pharmaceutical and Clinical Research.
    • URL:[Link] (Validated via Search 1.1)

  • Zinc/Acetic Acid Reduction of Oximes

    • Title: The efficient reduction of oximes to amines with Zn and acetic acid under ultrasonic irradiation.[6]

    • Source: TSI Journals / Organic Chemistry: An Indian Journal.
    • URL:[Link] (Validated via Search 1.6)

  • Safety of Methylphenylhydrazine: Title: 3-Methylphenylhydrazine Hydrochloride Safety D
  • General Pyrazole Synthesis (Hydrazine + TEP)

    • Title: Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Arom
    • Source: National Institutes of Health (NIH) / PubMed Central.
    • URL:[Link] (Validated via Search 1.7)

Sources

Application

Application Note: Scalable Synthesis of [1-(3-Methylphenyl)pyrazol-4-yl]methanamine

Part 1: Executive Summary & Structural Logic Target Molecule Profile The compound [1-(3-Methylphenyl)pyrazol-4-yl]methanamine is a critical pharmacophore often found in kinase inhibitors and GPCR ligands. Its structure c...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Structural Logic

Target Molecule Profile

The compound [1-(3-Methylphenyl)pyrazol-4-yl]methanamine is a critical pharmacophore often found in kinase inhibitors and GPCR ligands. Its structure consists of a central pyrazole core substituted at the N1-position with a m-tolyl group and at the C4-position with a primary aminomethyl group.

  • Chemical Formula: C₁₁H₁₃N₃

  • Molecular Weight: 187.24 g/mol

  • Key Reactivity: The C4-position of the pyrazole is electron-rich, making it susceptible to electrophilic aromatic substitution (EAS), while the primary amine is a versatile handle for amide coupling or reductive amination in drug discovery campaigns.

Retrosynthetic Analysis

To design a robust synthesis, we apply a disconnection approach that maximizes convergence and utilizes readily available starting materials.[1]

  • Disconnection 1 (Functional Group Interconversion): The primary amine is best derived from a carbonyl precursor (aldehyde) via reductive amination. This avoids the over-alkylation issues associated with nucleophilic substitution of alkyl halides.

  • Disconnection 2 (C-C Bond Formation): The C4-formyl group is introduced via Vilsmeier-Haack formylation.[2] This exploits the inherent nucleophilicity of the pyrazole ring.

  • Disconnection 3 (Heterocycle Construction): The pyrazole core is assembled via condensation of a hydrazine derivative with a 1,3-dicarbonyl equivalent.[3]

Retrosynthesis Target Target: [1-(3-Methylphenyl)pyrazol-4-yl]methanamine Aldehyde Intermediate 1: 1-(3-Methylphenyl)pyrazole-4-carbaldehyde Aldehyde->Target Reductive Amination (FGI) Pyrazole Intermediate 2: 1-(3-Methylphenyl)pyrazole Pyrazole->Aldehyde Vilsmeier-Haack (C-C Bond Formation) Precursors Starting Materials: 3-Methylphenylhydrazine HCl + 1,1,3,3-Tetramethoxypropane Precursors->Pyrazole Cyclocondensation

Figure 1: Retrosynthetic tree illustrating the disconnection strategy from the amine target back to commercial precursors.

Part 2: Detailed Synthetic Protocols

This guide details the "Formylation Route" as it offers the highest versatility for generating analogs (e.g., changing the amine source) and high regioselectivity.

Step 1: Synthesis of 1-(3-Methylphenyl)pyrazole

The construction of the pyrazole ring is achieved by condensing 3-methylphenylhydrazine with 1,1,3,3-tetramethoxypropane (TMP), which acts as a malonaldehyde equivalent.

Reagents:

  • 3-Methylphenylhydrazine hydrochloride (1.0 eq)

  • 1,1,3,3-Tetramethoxypropane (1.1 eq)

  • Ethanol (Solvent, 5 mL/mmol)

  • Conc. HCl (Catalytic)

Protocol:

  • Dissolution: In a round-bottom flask equipped with a reflux condenser, dissolve 3-methylphenylhydrazine hydrochloride (10.0 g, 63 mmol) in Ethanol (300 mL).

  • Addition: Add 1,1,3,3-tetramethoxypropane (11.4 g, 69 mmol) dropwise over 10 minutes.

  • Catalysis: Add 3-5 drops of concentrated HCl.

  • Reflux: Heat the mixture to reflux (80°C) for 3 hours. Monitor by TLC (Hexane:EtOAc 4:1) for the disappearance of hydrazine.

  • Workup: Cool to room temperature. Concentrate the solvent under reduced pressure.

  • Extraction: Dissolve the residue in EtOAc (100 mL) and wash with saturated NaHCO₃ (2 x 50 mL) to neutralize HCl salts. Wash with brine, dry over Na₂SO₄, and concentrate.

  • Purification: The crude oil is typically pure enough (>95%) for the next step. If necessary, purify via flash chromatography (0-10% EtOAc in Hexanes).

Expected Yield: 85-92% (Pale yellow oil/solid).

Step 2: Vilsmeier-Haack Formylation

This step introduces the aldehyde at the C4 position.[2] The 1-aryl substituent directs electrophilic attack to C4 due to sterics and electronics preventing C3/C5 substitution.

Reagents:

  • 1-(3-Methylphenyl)pyrazole (from Step 1)

  • Phosphorus Oxychloride (POCl₃, 3.0 eq)

  • Dimethylformamide (DMF, 5-6 eq, acts as reagent and solvent)

Protocol:

  • Vilsmeier Reagent Formation: In a dry flask under N₂ atmosphere, cool DMF (20 mL) to 0°C. Add POCl₃ (3.0 eq) dropwise. Caution: Exothermic. Stir for 30 mins at 0°C to form the chloroiminium salt (white precipitate may form).

  • Substrate Addition: Dissolve the pyrazole (1.0 eq) in minimal DMF and add it dropwise to the Vilsmeier reagent at 0°C.

  • Reaction: Warm to room temperature, then heat to 80-90°C for 4 hours.

  • Quench (Critical): Cool the mixture to room temperature. Pour the reaction mixture slowly onto crushed ice (200 g). Violent hydrolysis of excess POCl₃ will occur.

  • Neutralization: Adjust pH to ~8-9 using 5N NaOH or saturated Na₂CO₃ solution. This hydrolyzes the iminium intermediate to the aldehyde.[4][5]

  • Isolation: A solid precipitate usually forms. Filter, wash with water, and dry. If no solid forms, extract with CH₂Cl₂, dry, and concentrate.

Expected Yield: 75-85% (Off-white solid).

Step 3: Reductive Amination to Methanamine

Direct reductive amination with ammonia can lead to secondary amine dimers. To ensure high selectivity for the primary amine, we utilize Ammonium Acetate with Sodium Cyanoborohydride .

Reagents:

  • 1-(3-Methylphenyl)pyrazole-4-carbaldehyde (1.0 eq)

  • Ammonium Acetate (NH₄OAc, 10.0 eq)

  • Sodium Cyanoborohydride (NaBH₃CN, 1.5 eq)

  • Methanol (Solvent)

  • Molecular Sieves (3Å, optional but recommended)

Protocol:

  • Imine Formation: In a flask, combine the aldehyde (1.0 g, 5.3 mmol) and NH₄OAc (4.1 g, 53 mmol) in dry Methanol (20 mL). Add activated molecular sieves. Stir at room temperature for 2 hours.

  • Reduction: Cool to 0°C. Add NaBH₃CN (0.5 g, 8.0 mmol) in portions.

  • Stir: Allow the reaction to warm to room temperature and stir overnight (12-16 h).

  • Quench: Acidify carefully with 1N HCl to pH ~2 (to quench excess hydride and decompose boron complexes). Stir for 30 mins.

  • Basification: Basify with 2N NaOH to pH >12.

  • Extraction: Extract the free amine with DCM (3 x 30 mL) or EtOAc.

  • Purification: Dry over Na₂SO₄ and concentrate. If necessary, convert to the HCl salt by adding 4M HCl in dioxane to the ethereal solution of the amine to precipitate the product.

Expected Yield: 60-70%.

Part 3: Process Logic & Troubleshooting

Reaction Workflow Diagram

Workflow Start Start: 3-Methylphenylhydrazine Step1 Step 1: Cyclization (TMP, EtOH, Reflux) Start->Step1 Ring Closure Step2 Step 2: Vilsmeier Formylation (POCl3, DMF, 90°C) Step1->Step2 C4 Functionalization Step3 Step 3: Reductive Amination (NH4OAc, NaBH3CN) Step2->Step3 Aldehyde to Amine End Final Product: Primary Amine Step3->End Isolation

Figure 2: Step-by-step process flow for the synthesis of the target methanamine.

Troubleshooting Table
IssueProbable CauseCorrective Action
Step 1: Low Yield Incomplete condensationEnsure reagents are pure; extend reflux time; check stoichiometry of TMP.
Step 2: No Reaction Wet DMF or POCl₃Use anhydrous DMF; distill POCl₃ if dark/aged. Ensure Vilsmeier complex forms (white ppt) before adding substrate.
Step 2: Low Regioselectivity Temperature too high initiallyKeep addition at 0°C. Only heat after addition is complete.
Step 3: Dimer Formation Insufficient Ammonia sourceUse large excess (10-15 eq) of NH₄OAc. Keep reaction dilute.
Step 3: Incomplete Reduction Old NaBH₃CNVerify activity of reducing agent. Ensure pH is not too basic during reduction (optimum pH 6-7).

Part 4: Safety & References

Critical Safety Notes
  • Hydrazines: Potentially genotoxic. Handle in a fume hood with double gloves.

  • POCl₃: Reacts violently with water releasing HCl gas. Quench on ice with extreme caution.

  • NaCNBH₃: Generates highly toxic HCN gas if acidified without proper venting. Always quench in a well-ventilated hood and dispose of cyanide waste separately.

References
  • Vilsmeier-Haack Reaction on Pyrazoles

    • Methodology: "Vilsmeier-Haack Reaction."[2][5][6][7] Organic Chemistry Portal.

  • Reductive Amination (Borch Reduction)

    • Mechanistic Insight: "Reductive Amination."[8][9][10] Master Organic Chemistry.

  • Synthesis of 1-Arylpyrazoles

    • General Protocol: "Synthesis of Pyrazoles."[1][2][7][10][11][12] Organic Chemistry Portal.

  • General Retrosynthetic Logic

    • Corey's Logic:[1][13][14] "Retrosynthetic Analysis."[1][13][14] Wikipedia / General Reference.

Sources

Method

Protocol for N-alkylation of pyrazoles with primary amines

Executive Summary & Strategic Rationale The direct N-alkylation of pyrazoles using primary amines presents a fundamental chemical paradox: both the pyrazole (N-nucleophile) and the primary amine (N-nucleophile) are elect...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

The direct N-alkylation of pyrazoles using primary amines presents a fundamental chemical paradox: both the pyrazole (N-nucleophile) and the primary amine (N-nucleophile) are electron-rich species that do not spontaneously react. Traditional alkylation relies on alkyl halides (SN2) or alcohols (Mitsunobu/Borrowing Hydrogen), but these pathways are often inaccessible when the desired alkyl group is embedded within a complex primary amine scaffold—a common scenario in late-stage drug functionalization.

This Application Note details two field-proven protocols to overcome this barrier:

  • The Deaminative Alkylation Protocol (Method A): A modern, "late-stage" approach that converts the primary amine into a redox-active electrophile (Katritzky salt), enabling it to alkylate an existing pyrazole ring.

  • The De Novo Cyclocondensation Protocol (Method B): A "scaffold-building" approach where the primary amine serves as the limiting reagent to construct the pyrazole ring from scratch.

Target Audience: Medicinal Chemists and Process Development Scientists requiring high-fidelity incorporation of amine-derived motifs into pyrazole cores.

Method A: Deaminative N-Alkylation (The Katritzky Route)

Principle: This method utilizes C–N bond activation . The primary amine is condensed with a pyrylium salt to form a pyridinium species (Katritzky salt).[1] This salt converts the amino group into a superior leaving group (2,4,6-triphenylpyridine), allowing the pyrazole to displace it via thermal SN2 or radical mechanisms.

Mechanistic Pathway

DeaminativePathway Amine Primary Amine (R-NH2) Salt Katritzky Salt (Electrophilic R-N+) Amine->Salt Condensation (EtOH, Reflux) Pyrylium Pyrylium Salt (Activator) Pyrylium->Salt Product N-Alkyl Pyrazole (Product) Salt->Product S_N2 Displacement (Cs2CO3, DMF, Heat) Byproduct Triphenylpyridine (Leaving Group) Salt->Byproduct Pyrazole Pyrazole (Nucleophile) Pyrazole->Product

Figure 1: The deaminative activation strategy converts a nucleophilic amine into an electrophilic alkylating agent.

Detailed Protocol

Phase 1: Activation (Synthesis of Katritzky Salt)

  • Reagents: Primary amine (1.0 equiv), 2,4,6-Triphenylpyrylium tetrafluoroborate (1.0 equiv).

  • Solvent: Ethanol (0.5 M).

  • Procedure:

    • Dissolve the amine and pyrylium salt in ethanol.

    • Reflux the mixture for 2–4 hours. The solution typically turns from orange to a dark red/brown, then precipitates the salt upon cooling.

    • Isolation: Cool to 0°C. Filter the precipitate and wash with cold diethyl ether. If no precipitate forms, add Et2O to induce crystallization.

    • QC Check: 1H NMR should show the disappearance of amine N-H protons and the appearance of aromatic pyridinium signals (typically δ 7.5–8.0 ppm).

Phase 2: N-Alkylation of Pyrazole

  • Reagents: Katritzky Salt (1.2 equiv), Pyrazole substrate (1.0 equiv), Cesium Carbonate (Cs2CO3, 2.0 equiv).

  • Solvent: DMF or DMSO (anhydrous, 0.2 M).

  • Procedure:

    • Charge a reaction vial with the Pyrazole, Katritzky Salt, and Cs2CO3.

    • Add anhydrous solvent under an inert atmosphere (N2 or Ar).

    • Thermal Activation: Heat to 90–110°C for 12–16 hours.

      • Note: Sterically hindered amines may require higher temperatures (130°C) or microwave irradiation (150°C, 30 min).

    • Work-up: Dilute with EtOAc, wash with water (x3) and brine (x1) to remove the triphenylpyridine byproduct (which is lipophilic but less polar than the product).

    • Purification: Flash chromatography. The byproduct (2,4,6-triphenylpyridine) elutes early in non-polar solvents.

Critical Considerations:

  • Regioselectivity: Unsubstituted pyrazoles will yield a mixture of N1/N2 isomers.[2][3][4] Steric bulk on the pyrazole C3/C5 positions significantly influences this ratio.

  • Scope: Excellent for primary alkyl amines (benzyl, alkyl). Secondary amines form salts but require radical conditions (Ni-catalysis/Photoredox) rather than thermal displacement.

Method B: De Novo Cyclocondensation (The Gulia Protocol)

Principle: Instead of alkylating an existing ring, this method builds the pyrazole ring onto the primary amine. This involves a three-component condensation of the amine, a 1,3-diketone, and an electrophilic aminating reagent.

Reference: Gulia, N., et al. J. Org.[5] Chem. 2021, 86, 14, 9353–9359.[5]

Mechanistic Workflow

DeNovoPathway Amine Primary Amine (Limiting Reagent) Enaminone Intermediate: Enaminone Amine->Enaminone Condensation (-H2O) Diketone 1,3-Diketone Diketone->Enaminone Condensation (-H2O) Cyclization Cyclization & Aromatization Enaminone->Cyclization Electrophilic Amination Reagent Aminating Agent (O-(4-nitrobenzoyl)hydroxylamine) Reagent->Cyclization Electrophilic Amination FinalProd N-Substituted Pyrazole Cyclization->FinalProd

Figure 2: The De Novo approach builds the heterocycle using the amine as the scaffold anchor.

Detailed Protocol

Reagents:

  • Primary Amine (1.0 mmol, limiting reagent).

  • 1,3-Diketone (1.1 mmol).

  • Aminating Agent: O-(4-nitrobenzoyl)hydroxylamine (1.5 mmol). Note: This reagent must be prepared freshly or stored cold; it is shock-sensitive in pure form.

Procedure:

  • Enaminone Formation: Dissolve amine (1.0 equiv) and 1,3-diketone (1.1 equiv) in DMF (5.0 mL). Stir at room temperature for 30 minutes. (Formation of the enaminone is usually rapid).

  • Amination: Add O-(4-nitrobenzoyl)hydroxylamine (1.5 equiv) in one portion.

  • Cyclization: Heat the mixture to 85°C for 2–4 hours.

  • Work-up: Pour into 1M NaOH (100 mL) to quench and hydrolyze the nitrobenzoic acid byproduct. Extract with DCM (3 x 30 mL).

  • Purification: Silica gel chromatography.

Why use this method?

  • It bypasses the need for hydrazine (toxic).

  • It is the only method that guarantees the alkyl group is fixed at the N1 position relative to the substituents derived from the diketone (regiocontrol is determined by the initial enaminone formation).

Comparative Data & Selection Guide

FeatureMethod A: Deaminative AlkylationMethod B: De Novo Cyclocondensation
Starting Material Existing Pyrazole + Primary AminePrimary Amine + 1,3-Diketone
Mechanism SN2 / Radical DisplacementCyclocondensation
Key Intermediate Katritzky Salt (Pyridinium)Enaminone
Regioselectivity Variable (Steric dependent)High (Controlled by enaminone)
Complexity 2 Steps (Salt formation + Coupling)1 Pot (Sequential addition)
Ideal Use Case Late-stage functionalization of a complex pyrazole drug core.[4]Building a library of pyrazoles from diverse amines.
Yield (Typical) 60–85%50–75%

References

  • Gulia, N., Małecki, M., & Szafert, S. (2021).[5] Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. The Journal of Organic Chemistry, 86(14), 9353–9359.[5]

  • Katritzky, A. R., et al. (1983).[6] Kinetics and mechanisms of nucleophilic displacements with heterocycles as leaving groups. Journal of the Chemical Society, Perkin Transactions 2.

  • Latham, J., et al. (2024). Deaminative Functionalization of Alkyl Amines. Accounts of Chemical Research (Review of Katritzky Salt Chemistry).

  • Basch, C. H., et al. (2019). Photoredox-Catalyzed Deaminative Alkylation via C–N Bond Activation. Journal of the American Chemical Society.

Sources

Application

Application Note: [1-(3-Methylphenyl)pyrazol-4-yl]methanamine as a Strategic Building Block in Medicinal Chemistry

Executive Summary [1-(3-Methylphenyl)pyrazol-4-yl]methanamine (referred to herein as MPPM ) represents a "privileged scaffold" building block designed for high-throughput library synthesis and Fragment-Based Drug Discove...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

[1-(3-Methylphenyl)pyrazol-4-yl]methanamine (referred to herein as MPPM ) represents a "privileged scaffold" building block designed for high-throughput library synthesis and Fragment-Based Drug Discovery (FBDD). This specific congener integrates a lipophilic m-tolyl tail with a polar, reactive primary amine "linker" via a rigid pyrazole core.

This Application Note details the strategic utility of MPPM in synthesizing kinase inhibitors and GPCR ligands. It provides optimized, self-validating protocols for amide coupling and reductive amination, addressing common synthetic challenges associated with heteroaryl methylamines.

Structural Analysis & Pharmacophore Utility

The value of MPPM lies in its ability to serve as a bi-functional linker-scaffold . Unlike flexible alkyl chains, the pyrazole ring imposes a rigid geometry that directs the attached "warhead" (via the amine) and the "tail" (the aryl group) into specific vectors.

Pharmacophore Mapping
  • The m-Tolyl Group (Lipophilic Tail): The meta-methyl substitution is non-trivial. In kinase medicinal chemistry, this group often targets the hydrophobic "selectivity pocket" (e.g., the gatekeeper region) adjacent to the ATP binding site. It restricts rotation more effectively than a phenyl group, potentially locking the active conformation.

  • The Pyrazole Core: Acts as a bioisostere for phenyl or imidazole rings but with distinct hydrogen bond acceptor properties (N2 nitrogen).

  • The Methanamine Linker: A primary amine (

    
    ) that serves as a nucleophilic handle. It is sufficiently removed from the aromatic ring to maintain basicity (
    
    
    
    ), unlike an aniline, making it highly reactive for acylation and alkylation.
Visualization: Pharmacophore Interactions

The following diagram illustrates how MPPM interacts within a theoretical binding pocket (e.g., a Tyrosine Kinase domain).

Pharmacophore cluster_legend Interaction Legend MPPM MPPM Scaffold Pocket Hydrophobic Pocket (Selectivity Filter) MPPM->Pocket Van der Waals (m-Tolyl group) Warhead Attached Warhead (e.g., Hinge Binder) MPPM->Warhead Synthetic Vector (Amide/Urea Link) HBond H-Bond Acceptor (Backbone) Warhead->HBond Key Interaction key Red: Hydrophobic | Green: H-Bond | Blue: Covalent Link

Caption: Pharmacophore map showing the m-tolyl group filling a hydrophobic pocket while the amine directs the warhead.

Synthetic Applications & Protocols

The primary utility of MPPM is in generating diverse libraries via the primary amine. Below are two optimized protocols.

Protocol A: High-Efficiency Amide Coupling (Library Scale)

Objective: To couple MPPM with carboxylic acids (R-COOH) to form amide-linked inhibitors.

Rationale: While standard EDC/HOBt couplings work, they often suffer from slow kinetics with heteroaryl amines. This protocol uses HATU , which generates a highly reactive O-acyl(7-azabenzotriazole)uronium species, ensuring complete conversion even with sterically hindered acids.

Materials
  • Amine: MPPM (1.0 equiv)

  • Acid: Diverse Carboxylic Acid (1.1 equiv)

  • Coupling Agent: HATU (1.2 equiv)

  • Base: DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)

  • Solvent: Anhydrous DMF or DMA.

Step-by-Step Methodology
  • Pre-activation: In a reaction vial, dissolve the Carboxylic Acid (1.1 equiv) in anhydrous DMF (0.2 M concentration). Add HATU (1.2 equiv) and DIPEA (1.5 equiv).

    • Critical Step: Stir for 5–10 minutes at Room Temperature (RT). This allows the formation of the activated ester before the amine is introduced, reducing potential side reactions.

  • Amine Addition: Dissolve MPPM (1.0 equiv) in a minimal amount of DMF. Add this solution to the pre-activated acid mixture. Add the remaining DIPEA (1.5 equiv).

  • Reaction: Stir at RT for 2–4 hours.

    • Monitoring: Check by LC-MS.[1] The target mass should appear as

      
      .
      
  • Workup (High Throughput):

    • Dilute with Ethyl Acetate.

    • Wash with 10% LiCl (aq) (removes DMF), followed by sat.

      
       and Brine.[2]
      
    • Dry over

      
       and concentrate.
      
  • Purification: If necessary, purify via reverse-phase HPLC (Water/Acetonitrile + 0.1% Formic Acid).

Protocol B: Reductive Amination (Secondary Amine Synthesis)

Objective: To synthesize secondary amines, increasing the


 character of the molecule (improving solubility and metabolic stability).

Rationale: Direct alkylation often leads to over-alkylation (tertiary amines). Reductive amination using Sodium Triacetoxyborohydride (STAB) is preferred because it is mild and does not reduce the pyrazole ring or other sensitive functionalities.

Materials
  • Amine: MPPM (1.0 equiv)

  • Aldehyde/Ketone: R-CHO or R-C(O)R' (1.1 equiv)

  • Reductant:

    
     (1.5 equiv)
    
  • Acid Catalyst: Acetic Acid (glacial, 1–2 drops)

  • Solvent: 1,2-Dichloroethane (DCE) or THF.

Step-by-Step Methodology
  • Imine Formation: Dissolve MPPM (1.0 equiv) and the Aldehyde (1.1 equiv) in DCE (0.1 M). Add Acetic Acid (catalytic amount, pH ~5–6).

    • Mechanism:[3] The acid promotes the formation of the iminium ion intermediate.

    • Time: Stir for 30–60 minutes at RT.

  • Reduction: Add

    
     (1.5 equiv) in one portion.
    
    • Note: Evolution of gas may occur.

  • Reaction: Stir at RT for 12–16 hours (overnight).

  • Quenching: Quench by adding sat.

    
     solution. Stir vigorously for 15 minutes to decompose borate complexes.
    
  • Extraction: Extract with DCM (

    
    ). Wash combined organics with Brine.
    
  • Validation: NMR should show the disappearance of the imine proton and the appearance of the new methylene protons adjacent to the amine.

Synthetic Workflow Diagram

The following flowchart outlines the decision tree for utilizing MPPM in library generation.

Workflow Start Start: MPPM Building Block Decision Target Interaction Type? Start->Decision PathA H-Bond Acceptor Needed (Amide Linker) Decision->PathA Rigidity Required PathB Basic Center Needed (Secondary Amine) Decision->PathB Solubility/Basicity Required RxnA Protocol A: HATU Coupling (Forms Amide) PathA->RxnA RxnB Protocol B: Reductive Amination (Forms Amine) PathB->RxnB ProductA Library A: Kinase Inhibitor Analogs (Rigid Linker) RxnA->ProductA ProductB Library B: GPCR Ligands (Flexible/Basic Linker) RxnB->ProductB

Caption: Decision tree for MPPM derivatization based on desired physicochemical properties.

Comparative Data: Reaction Efficiency

The following table summarizes the expected yields of MPPM in standard coupling reactions compared to aniline-based equivalents, highlighting the superior reactivity of the methanamine group.

Reaction TypeReagent SystemMPPM Yield (Typical)Aniline Analog Yield*Notes
Amide Coupling HATU / DIPEA85 - 95% 60 - 75%MPPM is less sterically hindered and more nucleophilic.
Sulfonylation

/ Pyridine
90 - 98% 70 - 85%Rapid reaction; requires careful stoichiometry to avoid bis-sulfonylation.
Urea Formation Isocyanate / DCM>95% 80 - 90%Clean conversion; product often precipitates.

*Aniline Analog: 1-(3-methylphenyl)pyrazol-4-amine (lacking the methylene spacer).

References

  • Alam, M. A. (2023).[1][4] Pyrazole: an emerging privileged scaffold in drug discovery.[4][5] Future Medicinal Chemistry, 15(21), 2011–2023.[4] Link

  • Gangarapu, N. R., et al. (2017).[6] NMI/MsCl-Mediated Amide Bond Formation of Aminopyrazines and Aryl/Heteroaryl Carboxylic Acids.[6] ChemistrySelect, 2(28), 8963-8967. Link

  • Afanasyev, O. I., et al. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. Chemical Reviews, 119(23), 11857–11911. Link

  • Foderà, R., et al. (2020). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors. Molecules, 25(22), 5286. Link

  • BenchChem Technical Guides. (2025). The Rise of a Privileged Scaffold: Substituted Pyrazole Amines.[5] Link

Sources

Method

Using [1-(3-Methylphenyl)pyrazol-4-yl]methanamine in parallel synthesis

Application Note: High-Throughput Library Generation Using [1-(3-Methylphenyl)pyrazol-4-yl]methanamine Executive Summary This guide details the strategic application of [1-(3-Methylphenyl)pyrazol-4-yl]methanamine (CAS 93...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Throughput Library Generation Using [1-(3-Methylphenyl)pyrazol-4-yl]methanamine

Executive Summary

This guide details the strategic application of [1-(3-Methylphenyl)pyrazol-4-yl]methanamine (CAS 936940-58-8) in parallel synthesis. This building block features a "privileged" pyrazole scaffold, widely recognized in medicinal chemistry for its prevalence in kinase inhibitors (e.g., Crizotinib) and GPCR ligands (e.g., Rimonabant).

The primary methanamine moiety serves as a high-reactivity handle, enabling the rapid generation of diverse libraries via amide coupling, reductive amination, and sulfonylation. This document provides self-validating protocols optimized for 96-well plate formats, utilizing scavenger resins to eliminate chromatographic purification.

Chemical Profile & Strategic Value

PropertySpecification
Structure

(Note: Representative Link)
IUPAC Name [1-(3-Methylphenyl)pyrazol-4-yl]methanamine
Molecular Weight 187.24 g/mol
Formula C₁₁H₁₃N₃
Key Functionality Primary Amine (Nucleophile)
Core Scaffold N-Aryl Pyrazole (Bioisostere for imidazole/pyrrole)
Solubility High in DMSO, DMF, DCM, MeOH

Medicinal Chemistry Rationale: The N-aryl pyrazole core provides a rigid template that often occupies the ATP-binding pocket of kinases. The 3-methylphenyl group adds lipophilicity and rotational constraint, potentially improving selectivity. The methanamine linker allows for the projection of diverse chemical matter into solvent-exposed regions of the target protein.

Reaction Selection Decision Tree

The following logic gate guides the chemist in selecting the optimal synthetic pathway based on the available electrophilic partners.

ReactionSelection Start Start: [1-(3-Methylphenyl)pyrazol-4-yl]methanamine Partner Select Electrophilic Partner Start->Partner Acid Carboxylic Acid (R-COOH) Partner->Acid Library A Aldehyde Aldehyde/Ketone (R-CHO / R-COR') Partner->Aldehyde Library B Sulfonyl Sulfonyl Chloride (R-SO2Cl) Partner->Sulfonyl Library C AmidePath Protocol A: Amide Coupling (T3P) Acid->AmidePath Activation RedAmPath Protocol B: Reductive Amination (STAB) Aldehyde->RedAmPath Imine Reduction SulfonPath Protocol C: Sulfonylation Sulfonyl->SulfonPath Nucleophilic Attack

Figure 1: Synthetic pathway selection based on diversity reagents.

Experimental Protocols

Protocol A: Amide Library Generation via T3P

Rationale: While HATU is common, Propylphosphonic Anhydride (T3P) is superior for parallel synthesis because its by-products are water-soluble, simplifying workup to a liquid-liquid extraction or simple filtration, avoiding column chromatography.

Reagents:

  • Scaffold: 0.2 M stock in DMF.

  • Acids: 0.2 M stock in DMF (Diverse set).

  • Coupling Agent: T3P (50% w/w in EtOAc).

  • Base: N,N-Diisopropylethylamine (DIPEA).

Step-by-Step Workflow:

  • Dispensing: In a 2 mL 96-well deep-well plate, dispense 100 µL of the Acid stock (20 µmol, 1.0 equiv).

  • Activation: Add 30 µL of DIPEA (4.0 equiv) followed by 25 µL of T3P solution (1.5 equiv). Shake for 5 mins.

  • Addition: Add 100 µL of the Scaffold amine stock (20 µmol, 1.0 equiv).

  • Reaction: Seal plate and shake at Room Temperature (RT) for 12–16 hours.

  • Workup (Self-Validating Step):

    • Add 500 µL of 1M Na₂CO₃ (aq). Vortex vigorously.

    • Add 500 µL of Ethyl Acetate (EtOAc). Vortex.

    • Centrifuge to separate phases.

    • Transfer the organic (top) layer to a pre-weighed vial/plate.

  • QC: Evaporate solvent and analyze via LC-MS. Purity >85% is expected.

Protocol B: Reductive Amination (Secondary Amines)

Rationale: Sodium Triacetoxyborohydride (STAB) is the reagent of choice.[1] Unlike NaCNBH₃, it is non-toxic and does not require acidic pH adjustment, minimizing side reactions with the pyrazole ring.

Reagents:

  • Scaffold: 0.2 M stock in 1,2-Dichloroethane (DCE).

  • Aldehydes: 0.25 M stock in DCE (1.25 equiv).

  • Reductant: STAB (solid or suspension).[1]

  • Scavenger: Polymer-supported Trisamine or Hydrazine.

Step-by-Step Workflow:

  • Imine Formation: Dispense 100 µL Scaffold stock (20 µmol) and 100 µL Aldehyde stock (25 µmol) into the plate.

  • Mixing: Add 10 µL of Acetic Acid (catalyst). Shake for 1 hour at RT.

  • Reduction: Add STAB (approx. 2.0 equiv, ~8.5 mg) as a solid or slurry in DCE.

  • Reaction: Shake at RT for 16 hours.

  • Scavenging (Critical):

    • The aldehyde was added in excess. To remove unreacted aldehyde, add Polymer-Supported Hydrazine resin (3.0 equiv relative to excess aldehyde).

    • Shake for 4 hours.

  • Filtration: Filter the reaction mixture through a frit plate to remove the resin.

  • Isolation: Evaporate the filtrate to yield the secondary amine.

Purification & Scavenging Strategy (The "No-Column" Approach)

In parallel synthesis, "purification by filtration" is preferred. We use functionalized resins to chemically sequester impurities.[2]

Reaction TypeLimiting ReagentExcess ReagentImpurity to RemoveRecommended Scavenger ResinMechanism
Amide Coupling Amine (Scaffold)Acid Chloride / AcidExcess AcidPS-Trisamine or PS-Carbonate Forms ionic salt or covalent amide with excess acid.[3]
Reductive Amination Amine (Scaffold)AldehydeExcess AldehydePS-Hydrazine or PS-TsNHNH₂ Forms hydrazone with excess aldehyde (remains on bead).
Sulfonylation Amine (Scaffold)Sulfonyl ChlorideExcess Sulfonyl ClPS-Trisamine Reacts with sulfonyl chloride to form sulfonamide on bead.

Quality Control & Library Validation Logic

The following diagram illustrates the self-validating loop required to ensure library integrity before biological screening.

QC_Workflow Crude Crude Reaction Mixture Scavenge Add Scavenger Resin Crude->Scavenge Filter Filtration (Remove Resin) Scavenge->Filter LCMS LC-MS Analysis (UV 254nm + ESI) Filter->LCMS Decision Purity Check LCMS->Decision Pass Plating for Bio-Assay Decision->Pass >85% Fail Reprocess or Discard Decision->Fail <85%

Figure 2: Quality Control Workflow ensuring only high-fidelity compounds proceed to screening.

References

  • Pyrazole Scaffolds in Drug Discovery

    • Ansari, A., et al. "Pyrazole: A Privileged Scaffold of Medicinal Chemistry." Mini-Reviews in Medicinal Chemistry, 2017.
    • Context: Validates the choice of the 1-(3-methylphenyl)
  • T3P Amide Coupling Protocol

    • Dunetz, J. R., et al. "General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine." Organic Letters, 2011.
    • Context: Basis for Protocol A, emphasizing water-soluble by-products for parallel synthesis.
  • Reductive Amination (STAB)

    • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride."[4][5] Journal of Organic Chemistry, 1996.[4][6]

    • Context: The foundational text for Protocol B, establishing STAB as the standard for library gener
  • Scavenger Resins in Parallel Synthesis

    • Booth, R. J., & Hodges, J. C. "Solid-Supported Reagent Strategies for Rapid Purification of Combinatorial Synthesis Products."[7] Accounts of Chemical Research, 1999.[7]

    • Context: Validates the "Purification by Filtration" str

Sources

Application

Application of pyrazole derivatives in cancer research

Application Note: Strategic Application of Pyrazole Scaffolds in Precision Oncology Abstract The pyrazole ring (1,2-diazole) stands as a privileged scaffold in modern medicinal chemistry, particularly within oncology.[1]...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Application of Pyrazole Scaffolds in Precision Oncology

Abstract

The pyrazole ring (1,2-diazole) stands as a privileged scaffold in modern medicinal chemistry, particularly within oncology.[1][2][3] Its planar, electron-rich architecture allows for distinct hydrogen bonding patterns—serving as both a donor (NH) and acceptor (N)—which mimics the purine ring of ATP. This feature makes pyrazole derivatives exceptionally potent ATP-competitive inhibitors of protein kinases. This guide outlines the technical application of pyrazole derivatives in cancer research, detailing the mechanistic landscape, structure-activity relationships (SAR), and validated experimental protocols for preclinical assessment.

Target Landscape & Mechanism of Action

To effectively apply pyrazole derivatives, researchers must map the compound to specific oncogenic drivers. Pyrazoles rarely act as "general" toxins; they are precision tools designed to fit into the ATP-binding pockets of kinases.

Key Targets:

  • Tyrosine Kinases: EGFR (NSCLC), VEGFR-2 (Angiogenesis), ALK/ROS1.

  • Serine/Threonine Kinases: BRAF V600E (Melanoma), Cyclin-Dependent Kinases (CDK), Aurora Kinases.

  • Non-Kinase Targets: Tubulin polymerization (microtubule destabilization).

Pathway Visualization: The Pyrazole Intervention

The following diagram illustrates the signal transduction cascades where FDA-approved pyrazole drugs intervene.

PyrazolePathways cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK RTKs (EGFR, VEGFR, ALK) RAS RAS RTK->RAS PI3K PI3K RTK->PI3K JAK JAK1/2 RTK->JAK RAF BRAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors (Proliferation/Survival) ERK->TF AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->TF STAT STAT3 JAK->STAT STAT->TF Crizotinib Crizotinib (Pyrazole-based) Crizotinib->RTK Inhibits Ruxolitinib Ruxolitinib (Pyrazole-based) Ruxolitinib->JAK Inhibits Dabrafenib Dabrafenib (Pyrazole-based) Dabrafenib->RAF Inhibits

Figure 1: Signal transduction map highlighting the specific intervention points of pyrazole-based inhibitors (Crizotinib, Dabrafenib, Ruxolitinib) within the MAPK, PI3K, and JAK/STAT pathways.[1][4][5]

Chemical Space & Structure-Activity Relationship (SAR)

The efficacy of a pyrazole derivative depends heavily on the substitution pattern at positions N1, C3, C4, and C5.[1]

Critical SAR Observations:

  • N1-Substitution: Often determines solubility and bioavailability. Bulky groups (e.g., phenyl) can enhance hydrophobic interactions within the kinase pocket.

  • C3/C5-Positions: Crucial for selectivity. Substituents here often dictate the "shape" of the molecule to fit specific gatekeeper residues in the ATP pocket.

  • C4-Position: Ideal for introducing electron-withdrawing groups (EWGs) or linkers that extend to the solvent-accessible region of the enzyme.

Table 1: Comparative SAR Data of Pyrazole Derivatives Data synthesized from recent high-impact studies (2023-2024).

Compound ClassSubstitution PatternTargetIC50 (µM)Mechanism Note
Pyrazolo[3,4-d]pyrimidine C4-Amino, C6-PhenylEGFR (WT)0.02 - 0.05H-bond donor mimics Adenine N1/N6.
1,3,5-Trisubstituted Pyrazole C3-(4-fluorophenyl)BRAF V600E0.15Halogen improves lipophilic contact.
Pyrazolone C4-BenzylideneCDK21.2 - 4.5Planar structure intercalates; moderate potency.
Benzofuro-pyrazole N1-ArylTubulin0.21Inhibits polymerization; colchicine site binder.[6]
Crizotinib (Ref) Complex fused systemALK/ROS1< 0.01FDA Approved Standard.

Experimental Protocols: The Validation Pipeline

This section details a self-validating workflow for testing novel pyrazole derivatives.

Protocol A: In Silico Molecular Docking (Screening)

Purpose: To predict binding affinity and orientation before synthesis.

  • Protein Preparation:

    • Download crystal structure (e.g., EGFR PDB: 1M17 ) from RCSB PDB.

    • Critical Step: Remove water molecules (unless bridging) and native ligands. Add polar hydrogens and compute Gasteiger charges using AutoDock Tools or Schrödinger Protein Preparation Wizard.

  • Ligand Preparation:

    • Draw pyrazole derivatives in ChemDraw; convert to 3D (SDF format).

    • Minimize energy (MM2 force field) to ensure realistic bond angles.

  • Grid Generation:

    • Define the grid box centered on the native ligand (ATP binding site).

    • Dimensions: Typically 20x20x20 Å.

  • Docking & Analysis:

    • Run docking (Glide XP or AutoDock Vina).

    • Success Criteria: Look for H-bonds between the Pyrazole N-H and the "hinge region" of the kinase (e.g., Met793 in EGFR). Binding Energy (

      
      ) should be < -8.0 kcal/mol for hits.
      
Protocol B: In Vitro Kinase Inhibition Assay (Biochemical Validation)

Purpose: To determine IC50 against the purified enzyme, independent of cell permeability. Method: FRET-based assay (e.g., LanthaScreen or Z'-LYTE).

  • Reagent Prep:

    • Kinase Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35.

    • Compounds: Dissolve pyrazoles in 100% DMSO. Prepare 3-fold serial dilutions. Final DMSO in assay must be <1%.

  • Reaction Setup (384-well plate):

    • Add 2.5 µL of 4X Test Compound.

    • Add 5 µL of 2X Kinase/Antibody mixture.

    • Add 2.5 µL of 4X ATP/Substrate mixture (Km concentrations).

  • Incubation:

    • Incubate for 1 hour at Room Temperature (RT) in the dark.

  • Detection:

    • Add 10 µL of Development Reagent (cleaves unphosphorylated peptide).

    • Read Fluorescence Ratio (Coumarin/Fluorescein) on a plate reader (e.g., EnVision).

  • Validation:

    • Z-Factor: Must be > 0.5 for the assay to be valid.

    • Control: Staurosporine (pan-kinase inhibitor) as positive control.

Protocol C: Cellular Viability & Apoptosis (Biological Validation)

Purpose: To assess efficacy in living systems.

1. MTT Cytotoxicity Assay:

  • Seeding: Seed cancer cells (A549, MCF-7) at

    
     cells/well in 96-well plates. Allow attachment (24h).
    
  • Treatment: Treat with pyrazole derivatives (0.1 - 100 µM) for 72 hours .

    • Control: 0.1% DMSO (Vehicle).

  • Development:

    • Add 20 µL MTT (5 mg/mL in PBS). Incubate 4h at 37°C.

    • Aspirate medium carefully.

    • Solubilize formazan crystals with 150 µL DMSO.

  • Read: Absorbance at 570 nm.[6] Calculate IC50 using non-linear regression (GraphPad Prism).

2. Annexin V/PI Apoptosis Assay (Flow Cytometry):

  • Treatment: Treat cells at IC50 concentration for 24h.

  • Staining:

    • Harvest cells (trypsinize gently).

    • Wash with cold PBS.

    • Resuspend in Binding Buffer. Add 5 µL Annexin V-FITC and 5 µL Propidium Iodide (PI).

  • Analysis:

    • Q3 (Annexin-/PI-): Live.

    • Q4 (Annexin+/PI-): Early Apoptosis (Key indicator of mechanism).

    • Q2 (Annexin+/PI+): Late Apoptosis/Necrosis.

Experimental Workflow Diagram

Workflow Start Start: Rational Design Docking In Silico Docking (Filter: Binding Energy < -8 kcal/mol) Start->Docking Synthesis Chemical Synthesis Docking->Synthesis Select Top Hits KinaseAssay Biochemical Kinase Assay (Target Validation) Synthesis->KinaseAssay KinaseAssay->Synthesis Inactive (Refine SAR) CellAssay Cellular Assay (MTT/Flow) (Efficacy & Phenotype) KinaseAssay->CellAssay IC50 < 100 nM CellAssay->Synthesis Poor Solubility/Permeability Lead Lead Candidate CellAssay->Lead High Potency/Low Toxicity

Figure 2: The iterative validation workflow. Solid lines represent success paths; dashed lines represent feedback loops for structural optimization.

Clinical Relevance & Case Studies

The transition from bench to bedside is exemplified by several FDA-approved pyrazoles.

  • Crizotinib (Xalkori): A pyrazole-piperidine scaffold. Originally designed as a c-Met inhibitor, it showed profound activity against ALK-positive Non-Small Cell Lung Cancer (NSCLC). This highlights the importance of polypharmacology in pyrazole research—a single derivative may hit multiple structurally related kinases.

  • Ruxolitinib (Jakafi): A pyrazole-pyrimidine derivative targeting JAK1/JAK2. It treats myelofibrosis by inhibiting the STAT pathway. Its success validates the pyrazole ring's ability to form stable H-bonds in the hinge region of Janus kinases.

Application Note: When designing new derivatives, consider the "linker" region attached to the pyrazole. In Crizotinib, the piperidine ring improves solubility and pharmacokinetic properties, a common strategy to overcome the inherent lipophilicity of aryl-pyrazoles.

References

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. PMC (NIH). Available at: [Link]

  • Pyrazole: An Emerging Privileged Scaffold in Drug Discovery. PubMed Central. Available at: [Link]

  • Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. MDPI Molecules. Available at: [Link][7]

  • Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors. Frontiers in Chemistry. Available at: [Link][1][4][5][7][8][9][10][11]

  • FDA-Approved Pyrazole-Containing Drugs. Journal of Medicinal Chemistry (via NIH). Available at: [Link]

Sources

Method

Synthesis of pyrazole-4-carboxamides from methanamine precursors

Executive Summary Pyrazole-4-carboxamides represent a privileged scaffold in modern medicinal chemistry and agrochemistry. They serve as the pharmacophore core for Succinate Dehydrogenase Inhibitors (SDHIs) such as Fluxa...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Pyrazole-4-carboxamides represent a privileged scaffold in modern medicinal chemistry and agrochemistry. They serve as the pharmacophore core for Succinate Dehydrogenase Inhibitors (SDHIs) such as Fluxapyroxad and Sedaxane , as well as kinase inhibitors like Pazopanib .

This Application Note details a robust, convergent synthetic protocol for generating


-methylpyrazole-4-carboxamides. Unlike traditional methods that rely on the late-stage amidation of expensive pyrazole-4-carboxylic acids, this protocol utilizes methanamine (methylamine)  as an early-stage building block. By reacting methanamine with 

-keto esters followed by condensation with dimethylformamide dimethyl acetal (DMF-DMA) and subsequent cyclization with hydrazines, researchers can achieve high-yield, regioselective synthesis of the target scaffold.

Strategic Analysis & Mechanistic Insight

The "Methanamine First" Strategy vs. Classical Amidation

Conventionally, pyrazole-4-carboxamides are synthesized via the activation of pyrazole-4-carboxylic acids (using HATU, EDC, or


) followed by nucleophilic attack by an amine. While effective on a milligram scale, this route suffers from:
  • High Cost: Substituted pyrazole-4-carboxylic acids are expensive starting materials.

  • Regioselectivity Issues:

    
    -alkylation of the pyrazole ring during precursor synthesis often yields inseparable isomers.
    

The "Methanamine First" Approach (Enaminone Route): This protocol adopts a linear construction strategy where the amide bond is formed before the heterocyclic ring closure.

  • Aminolysis: Methanamine reacts with a

    
    -keto ester to form a 
    
    
    
    -keto amide.
  • Enaminone Formation: The active methylene of the

    
    -keto amide condenses with DMF-DMA.
    
  • Cyclocondensation: Hydrazine attacks the enaminone to close the pyrazole ring.

This method is self-validating: the formation of the enaminone intermediate is visually detectable (color change to deep yellow/orange) and can be monitored via TLC/LCMS, ensuring the "methanamine" moiety is securely installed prior to the critical cyclization step.

Experimental Protocol

Materials & Reagents
  • Precursor A: Ethyl acetoacetate (or substituted

    
    -keto ester).
    
  • Precursor B: Methanamine (Methylamine), 33% wt in ethanol or 2.0 M in THF.

  • Reagent C:

    
    -Dimethylformamide dimethyl acetal (DMF-DMA).
    
  • Reagent D: Methylhydrazine or Phenylhydrazine (depending on N1-target).

  • Solvents: Ethanol (EtOH), Toluene, Dichloromethane (DCM).

Step-by-Step Methodology

Step 1: Synthesis of


-Methyl-3-oxobutanamide (The Methanamine Incorporation) 
  • Rationale: Installing the amide "tail" first avoids competitive side reactions later.

  • Charge a pressure tube with Ethyl acetoacetate (10.0 mmol, 1.0 equiv).

  • Add Methanamine (33% in EtOH, 12.0 mmol, 1.2 equiv) dropwise at 0°C.

  • Seal the tube and heat to 60°C for 4 hours.

  • In-Process Control (IPC): Monitor by TLC (EtOAc:Hexane 1:1). Disappearance of ester (

    
    ) and appearance of amide (
    
    
    
    ).
  • Concentrate in vacuo to yield the crude

    
    -keto amide. Note: This intermediate is often stable enough for the next step without chromatography.
    

Step 2: Formation of the Enaminone Intermediate

  • Rationale: DMF-DMA acts as a "C1" synthon, introducing the carbon required for the pyrazole C-4/C-5 bond and activating the system for hydrazine attack.

  • Dissolve the crude

    
    -keto amide (from Step 1) in Toluene (5 mL/g).
    
  • Add DMF-DMA (1.5 equiv).

  • Reflux (110°C) for 3–6 hours.

  • Observation: The solution will turn from pale yellow to deep orange/red.

  • Cool to room temperature. The product often precipitates. If not, concentrate and triturate with cold diethyl ether.

  • Yield Check: Expected yield >85%.

Step 3: Cyclization to Pyrazole-4-carboxamide

  • Rationale: The hydrazine nitrogen attacks the

    
    -carbon of the enaminone (Michael-type addition) followed by intramolecular elimination of dimethylamine.
    
  • Dissolve the Enaminone (1.0 equiv) in Ethanol.

  • Add the Hydrazine derivative (e.g., Methylhydrazine, 1.1 equiv) at 0°C.

    • Warning: Methylhydrazine is highly toxic. Handle in a fume hood.

  • Stir at room temperature for 1 hour, then reflux for 2 hours.

  • Cool to 0°C. The target pyrazole-4-carboxamide typically crystallizes out.

  • Filter and wash with cold ethanol.

Data Analysis & Troubleshooting

Reaction Optimization Data
ParameterVariationOutcomeRecommendation
Methanamine Source Aqueous (40%)Lower yield due to ester hydrolysisUse Ethanolic or THF solution
Solvent (Step 2) DMFDifficult workup; product stays in solutionUse Toluene (azeotropic removal of MeOH)
Temperature (Step 3) RT vs. RefluxRT gives incomplete cyclization (intermediate hydrazone)Reflux required for aromatization
Regioselectivity MethylhydrazineMixture of 1,3-dimethyl and 1,5-dimethyl isomers1,3-isomer usually favored sterically; separate via recrystallization
Analytical Validation (Example for 1,3-Dimethyl-N-methyl-1H-pyrazole-4-carboxamide)
  • 
    H NMR (400 MHz, DMSO-
    
    
    
    ):
    
    
    8.10 (br s, 1H, NH), 8.15 (s, 1H, Pyrazole-H5), 3.75 (s, 3H, N-Me), 2.70 (d, 3H, NH-Me), 2.35 (s, 3H, C3-Me).
  • Key Diagnostic: The singlet at ~8.15 ppm confirms the formation of the pyrazole ring (C5-H). The doublet at 2.70 ppm confirms the intact

    
    -methyl amide derived from the methanamine precursor.
    

Pathway Visualization

The following diagram illustrates the chemical flow, highlighting the critical insertion point of the methanamine precursor and the convergence of the reagents.

PyrazoleSynthesis EAA Ethyl Acetoacetate (Starting Material) AMIDE N-Methyl-3-oxobutanamide (Intermediate 1) EAA->AMIDE Aminolysis (60°C) MET Methanamine (Precursor) MET->AMIDE ENAM Enaminone (Intermediate 2) AMIDE->ENAM Condensation (-MeOH) DMFDMA DMF-DMA (C1 Source) DMFDMA->ENAM TARGET N-Methylpyrazole- 4-carboxamide (Target) ENAM->TARGET Cyclization (-NHMe2) HYD Hydrazine (R-NHNH2) HYD->TARGET

Caption: Convergent synthesis workflow showing the early-stage incorporation of methanamine (red) to form the amide backbone, followed by ring closure.

References

  • Li, X., et al. (2020). Synthesis of pyrazole-4-carboxamides as potential fungicide candidates.[1][2][3][4] Molecular Diversity. [Link]

    • Context: Validates the biological relevance of the scaffold and general characteriz
  • Gao, W., et al. (2025). Discovery of Novel Pyrazole-4-carboxamide Derivatives with Thioether Moiety as Potential SDHI Agents.[3] Journal of Agricultural and Food Chemistry. [Link]

    • Context: Provides recent optimization d
  • Fichez, J., et al. (2010). Recent Advances in Aminopyrazoles Synthesis and Functionalization. Current Organic Chemistry. [Link]

    • Context: Mechanistic insight into the reaction of enaminones with hydrazines (Knorr-type condens
  • Zhang, J., et al. (2024). Design and Synthesis of 5-Amino-1H-Pyrazole-4-Carboxamide Derivatives as Pan-FGFR Inhibitors. European Journal of Medicinal Chemistry. [Link]

    • Context: Demonstrates the utility of the carboxamide scaffold in oncology (FGFR inhibitors).[5][6]

Sources

Application

Advanced Protocols for Vilsmeier-Haack Functionalization of Pyrazoles

Introduction: The Strategic Value of Pyrazole-4-Carbaldehydes The pyrazole scaffold is a cornerstone of modern medicinal chemistry, present in blockbuster drugs like Celecoxib (Celebrex) and Rimonabant . While de novo ri...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of Pyrazole-4-Carbaldehydes

The pyrazole scaffold is a cornerstone of modern medicinal chemistry, present in blockbuster drugs like Celecoxib (Celebrex) and Rimonabant . While de novo ring synthesis is common, the Vilsmeier-Haack (VH) reaction remains the premier method for late-stage functionalization, specifically for introducing a formyl group (-CHO) at the C4 position.

This electrophilic aromatic substitution is not merely a formylation tool; it is a gateway. The resulting 4-formylpyrazoles are versatile intermediates for:

  • Scaffold Hopping: Conversion to pyrazolo[3,4-d]pyrimidines (bioisosteres of purines).

  • Fragment-Based Drug Design (FBDD): Reductive amination of the aldehyde to generate focused libraries.

  • Dual Functionalization: Simultaneous conversion of 5-hydroxy/5-oxo groups to 5-chloro substituents, creating orthogonal handle for cross-coupling (e.g., Suzuki-Miyaura).

This guide provides field-validated protocols for both standard C4-formylation and the more complex "chloro-formylation" of pyrazolones, emphasizing safety and mechanistic control.

Mechanistic Principles & C4 Selectivity

The Vilsmeier-Haack reaction relies on the in situ generation of the Vilsmeier Reagent (chloromethyliminium salt), a potent electrophile formed from DMF and POCl₃.

Why C4?

Pyrazoles are


-excessive heterocycles. The N1-nitrogen (pyrrole-like) donates electron density into the ring, while the N2-nitrogen (pyridine-like) acts as a sink.
  • C3/C5 Positions: Electron density is lower due to proximity to the electronegative nitrogens.

  • C4 Position: This is the most electron-rich site (highest HOMO coefficient), making it the exclusive site for electrophilic attack in 1,3-disubstituted pyrazoles.

Mechanistic Pathway

The reaction proceeds through an electrophilic attack, followed by the formation of an iminium intermediate.[1][2][3] Crucially, the final aldehyde is only released upon hydrolysis , which is the most safety-critical step.

VilsmeierMechanism DMF DMF + POCl3 Reagent Vilsmeier Reagent (Chloroiminium Ion) DMF->Reagent 0°C (Exothermic) Intermediate Iminium Salt Intermediate Reagent->Intermediate + Pyrazole, Heat Pyrazole Pyrazole Substrate (Electron Rich) Pyrazole->Intermediate C4 Attack Hydrolysis Hydrolysis (Water/Base) Intermediate->Hydrolysis Quench Product 4-Formylpyrazole Hydrolysis->Product -HCl, -Dimethylamine

Figure 1: Mechanistic flow of the Vilsmeier-Haack reaction on pyrazoles. Note that the active electrophile is generated before substrate addition to prevent side reactions.

Critical Safety: The "Reverse Quench"

WARNING: The most common cause of accidents in VH reactions is improper quenching. The intermediate iminium salts and excess POCl₃ react violently with water, generating massive amounts of HCl gas and heat.

The Golden Rule: Never add water to the reaction. Always add the reaction mixture to the aqueous buffer.

  • Buffer: Use cold aqueous Sodium Acetate (NaOAc) or Sodium Carbonate (Na₂CO₃). This neutralizes the HCl immediately, preventing the "delayed exotherm" often seen with simple ice-water quenches [1].

Protocol A: Standard C4-Formylation of 1,3-Diphenylpyrazole

Application: Synthesis of robust intermediates for medicinal chemistry libraries. Target: 1,3-Diphenyl-1H-pyrazole-4-carbaldehyde.

Reagents & Stoichiometry
ReagentEquiv.[3][4]Role
1,3-Diphenylpyrazole 1.0Substrate
POCl₃ (Phosphorus Oxychloride) 1.2 - 3.0Reagent activator
DMF (Dimethylformamide) 5.0 - 10.0Reagent & Solvent
Sat. aq. NaOAc ExcessQuenching Buffer
Step-by-Step Procedure
  • Reagent Formation (The "Cold" Step):

    • Charge an oven-dried round-bottom flask with dry DMF (5.0 equiv).

    • Cool to 0°C using an ice bath.

    • Add POCl₃ (1.2–3.0 equiv) dropwise via a pressure-equalizing addition funnel.

    • Observation: The solution will turn slightly yellow/viscous. Stir for 20 mins at 0°C to ensure complete formation of the Vilsmeier reagent.

  • Substrate Addition:

    • Dissolve the pyrazole substrate in a minimum volume of DMF.

    • Add this solution dropwise to the pre-formed Vilsmeier reagent at 0°C.

    • Note: Do not add solid pyrazole directly; it may cause localized hot spots.

  • Reaction (The "Hot" Step):

    • Remove the ice bath.

    • Heat the mixture to 60–80°C for 3–6 hours.

    • Monitoring: Check TLC (Hexane:EtOAc 7:3). The aldehyde product is typically less polar than the starting material due to internal H-bonding, or more polar depending on substituents; confirm with UV activity.

  • Workup (The "Reverse Quench"):

    • Prepare a beaker with crushed ice and saturated Sodium Acetate solution (approx. 3x reaction volume).

    • Pour the hot reaction mixture slowly into the stirring ice/buffer.

    • Stir vigorously for 30–60 minutes. The iminium intermediate will hydrolyze, and the product typically precipitates as a solid.

  • Isolation:

    • Filter the precipitate. Wash with copious water to remove DMF and salts.

    • Recrystallize from Ethanol or purify via flash chromatography if necessary.

Protocol B: Chloro-Formylation of Pyrazolones

Application: Converting 5-pyrazolones (or 5-hydroxypyrazoles) into 5-chloro-4-formylpyrazoles . Why this matters: This transforms a chemically inert "oxo" group into a reactive chlorine handle (for Suzuki couplings) while simultaneously installing the aldehyde. This is a "2-for-1" reaction widely used in synthesizing fused systems like pyrazolo[3,4-b]pyridines [2].

Experimental Workflow

ChloroFormylation Setup Setup: Dry DMF (5-10 eq) Cool to 0°C AddPOCl3 Add POCl3 (3-5 eq) Dropwise (Exothermic) Setup->AddPOCl3 AddSubstrate Add 5-Pyrazolone (Solid or DMF soln) AddPOCl3->AddSubstrate Heat Reflux (90-100°C) 4-12 Hours AddSubstrate->Heat Quench REVERSE QUENCH Pour into Ice/NaOAc Heat->Quench Isolate Filter Solid (5-Cl-4-CHO-pyrazole) Quench->Isolate

Figure 2: Workflow for the simultaneous chlorination and formylation of pyrazolones.

Key Modifications from Protocol A
  • Stoichiometry: Requires excess POCl₃ (3.0 – 5.0 equiv) because one equivalent is consumed to convert the C=O (or C-OH) to C-Cl.

  • Temperature: Higher temperatures (reflux, ~90–100°C) are often needed to drive the chlorination step.

  • Mechanism: The Vilsmeier reagent attacks the C4 position first. The oxygen of the carbonyl/hydroxyl then attacks a phosphorus species, creating a leaving group that is displaced by chloride [3].

Troubleshooting & Optimization

ObservationProbable CauseCorrective Action
No Reaction (SM remains) Reagent decomposition or SM too electron-poor.Ensure anhydrous DMF. Increase temp to 90°C. If SM has strong EWG (e.g., -NO₂), VH may fail; consider Rieche formylation.
N-Formylation observed Substrate is a 1H-pyrazole (NH free).Use N-protected pyrazoles (N-Me, N-Ph) for cleaner results. If 1H is required, use 3+ equiv of VH reagent; the N-formyl group often hydrolyzes during workup.
Violent Exotherm on Quench Fast addition of POCl₃ mixture to water.STOP. Use the "Reverse Quench" method (Protocol A, Step 4). Add mixture to ice/buffer slowly.
Product is an Oil/Gum Incomplete hydrolysis or residual DMF.Extend stirring time in aqueous NaOAc (up to 2h). Wash organic extracts with 5% LiCl (removes DMF) before drying.
Low Yield (Chloro-formylation) Incomplete chlorination.Increase POCl₃ equivalents (up to 7 eq) and reflux time. Ensure system is strictly anhydrous.

References

  • Safety in Vilsmeier Quenching: Li, X., et al. (2012).[4] "Development of a Safe and Scalable Process for the Preparation of Indole-3-carboxaldehyde." Organic Process Research & Development, 16(11), 1727–1730. Link

  • Chloro-Formylation Applications: Meth-Cohn, O., & Stanforth, S. P. (1991). "The Vilsmeier–Haack Reaction."[2][3][4][5][6][7][8][9][10] Comprehensive Organic Synthesis, 2, 777-794. Link

  • Pyrazole Functionalization Review: K. R. Gee et al. (2006). "Synthesis of 1,3-disubstituted 5-chloro-1H-pyrazole-4-carbaldehydes." Tetrahedron Letters, 47, 4661. Link

  • General Mechanism & Scope: "Vilsmeier-Haack Reaction." Organic Chemistry Portal. Link

Sources

Method

Application Note: Advanced Column Chromatography Purification of Aminomethyl Pyrazoles

Executive Summary & Chemical Context[1][2][3][4][5][6][7] Aminomethyl pyrazoles represent a distinct purification challenge in medicinal chemistry. Structurally, they combine a polar, hydrogen-bond-donating pyrazole ring...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4][5][6][7]

Aminomethyl pyrazoles represent a distinct purification challenge in medicinal chemistry. Structurally, they combine a polar, hydrogen-bond-donating pyrazole ring with a highly basic primary aliphatic amine (pKa ~9.0–10.5).

The Core Problem: Standard silica gel (


) is acidic (pKa ~5.0). When basic aminomethyl pyrazoles are loaded onto untreated silica, they undergo a strong acid-base interaction with surface silanol groups (

). This results in:
  • Peak Tailing: Non-Gaussian elution profiles.

  • Irreversible Adsorption: Significant mass loss (yield reduction).

  • Co-elution: Inability to resolve closely related impurities due to streak broadening.

This guide provides three field-validated protocols to overcome these interactions, ranked by operational complexity and separation efficiency.

Mechanism of Interaction

To design an effective purification, one must understand the molecular interactions at play. The diagram below illustrates the failure mode of standard chromatography and the corrective mechanism of mobile phase modifiers.

G cluster_0 Standard Silica (Failure Mode) cluster_1 Modified Silica (Success Mode) Silanol Acidic Silanol (Si-OH) Interaction Ionic Bonding (Stuck on Column) Silanol->Interaction Proton Donor Amine Aminomethyl Pyrazole (R-NH2) Amine->Interaction Proton Acceptor Silanol_Mod Acidic Silanol (Si-OH) Target Aminomethyl Pyrazole (Elutes Freely) Silanol_Mod->Target Blocked Site No Interaction Modifier Modifier Base (TEA or NH3) Modifier->Silanol_Mod Preferential Binding

Figure 1: Mechanism of amine tailing on silica and the "shielding" effect of basic modifiers.

Protocol 1: The "Gold Standard" (DCM/MeOH/NH₃)

Best For: General purification of crude reaction mixtures where the product is moderately polar.

This method uses Ammonium Hydroxide (


) to deprotonate the silica surface and compete for binding sites. It is superior to Triethylamine (TEA) for very polar compounds because the high polarity of methanol helps solubilize the pyrazole.
Materials
  • Stationary Phase: Standard Flash Silica Gel (40–63 µm).

  • Solvent A: Dichloromethane (DCM).

  • Solvent B: Methanol (MeOH) containing 1%

    
    .
    
    • Preparation: Add 10 mL of concentrated aqueous ammonium hydroxide (28-30%) to 990 mL of MeOH.

Step-by-Step Methodology
  • Column Pre-treatment (Crucial):

    • Do not simply run the gradient.[1] You must neutralize the silica before the sample sees it.

    • Flush the column with 3 Column Volumes (CV) of 90:10 (DCM : Solvent B).

    • Why? This saturates the silica surface with ammonia, creating a basic environment.

  • Equilibration:

    • Return the system to starting conditions (e.g., 100% DCM or 98:2 DCM:MeOH) for 2 CVs.

  • Sample Loading:

    • Dry Load: Dissolve the crude pyrazole in a minimum amount of MeOH/DCM, add silica (1:3 ratio), and evaporate to dryness. Load this powder into a solid load cartridge.

    • Avoid: Liquid loading in pure DCM, as the amine may precipitate upon hitting the mobile phase or streak immediately.

  • Elution Gradient:

    • Run a linear gradient from 0% to 20% Solvent B over 15–20 CVs.

    • Note: The effective ammonia concentration increases as the % MeOH increases, maintaining suppression of silanol activity.

Pros: High solubility for polar pyrazoles; ammonia is volatile (easy workup). Cons: DCM is toxic; aqueous ammonia can cause miscibility issues if DCM is not stabilized.

Protocol 2: Amine-Functionalized Silica (The "Clean" Alternative)

Best For: Late-stage intermediates, high-value compounds, or when chlorinated solvents must be avoided.

Amine-bonded silica (KP-NH) has a surface coated with propyl-amine groups. This creates a "shield" over the silica backbone and ensures the surface pH is basic (~9.0), preventing the aminomethyl pyrazole from ionizing.

Materials
  • Stationary Phase: Amine-functionalized Silica (e.g., Biotage KP-NH, Teledyne ISCO Amine).

  • Solvent System: Hexane / Ethyl Acetate (or Ethanol).[2][3][4]

Step-by-Step Methodology
  • No Pre-treatment Required:

    • Unlike standard silica, amine columns do not need chemical modifiers.

  • Solvent Selection:

    • Treat the amine column like a "weak" normal phase.

    • Start with Hexane:Ethyl Acetate .[4] If the compound is too polar, switch to DCM:MeOH (no ammonia needed).

  • Elution:

    • Gradient: 0–100% Ethyl Acetate over 12 CVs.

    • If retention is still too high: Switch to 0–20% Ethanol in Ethyl Acetate.

  • Recovery:

    • Fractions can be evaporated directly. No salt formation occurs (unlike with TEA/acid modifiers).

Pros: No toxic modifiers; simpler solvent systems; reusable columns. Cons: Higher cost of stationary phase.

Protocol 3: Reverse Phase C18 (High Polarity/Purity)

Best For: Highly polar aminomethyl pyrazoles (e.g., salts) or removing close-eluting non-polar impurities.

When the aminomethyl pyrazole is too polar to move on silica (even with MeOH), Reverse Phase (RP) is the solution.

Materials
  • Stationary Phase: C18-bonded Silica.

  • Solvent A: Water + 0.1%

    
     (Ammonium Bicarbonate) OR 0.1% TEA.
    
    • pH Control: Basic pH (~8-9) keeps the amine neutral (free base), increasing retention on C18 and improving peak shape.

  • Solvent B: Acetonitrile (ACN).[5][6]

Step-by-Step Methodology
  • pH Adjustment:

    • Ensure the aqueous buffer is basic.[3] Using 0.1% Formic acid (acidic) will protonate the amine (

      
      ), causing it to elute in the void volume (no retention).
      
  • Gradient:

    • Start: 5% ACN.

    • Ramp: 5% to 60% ACN over 15 CVs.

    • Wash: 95% ACN for 3 CVs.

  • Workup:

    • Ammonium bicarbonate is volatile. Lyophilize (freeze-dry) the fractions to obtain the clean free base.

Decision Matrix & Troubleshooting

Method Selection Workflow

DecisionMatrix Start Start: Crude Aminomethyl Pyrazole Solubility Is it soluble in Hexane/EtOAc? Start->Solubility Yes Use Amine-Silica (Protocol 2) Hex/EtOAc Gradient Solubility->Yes Yes No Is it soluble in DCM? Solubility->No No DCM_Yes Use Modified Silica (Protocol 1) DCM/MeOH/NH3 No->DCM_Yes Yes DCM_No Use Reverse Phase (Protocol 3) Water (pH 9) / ACN No->DCM_No No

Figure 2: Decision tree for selecting the optimal purification strategy.

Troubleshooting Table
IssueProbable CauseCorrective Action
Streaking / Tailing Residual silanol activity.Increase modifier concentration (e.g., from 1% to 2%

). Ensure column was pre-flushed.
Product stuck at baseline Compound has formed a salt with silica.Switch to Protocol 1 (DCM/MeOH/NH3) or Protocol 3 (Reverse Phase at High pH).
Poor Solubility Compound is too polar for DCM.Use Reverse Phase (C18).[6] Do not force solubility with excessive MeOH in DCM (silica dissolves >20% MeOH).
Ammonia Smell in Product Residual modifier.Co-evaporate with heptane or ethanol 3x to remove traces of TEA or ammonia.

References

  • Teledyne ISCO. (2016). Method Development Strategies for Amine Bonded Phase Columns. Application Note AN87. Link

  • Biotage. (2023). Is there an easy way to purify organic amines? The Flash Blog. Link

  • Reich, H. J. (2024).[7] pKa Data Compiled by R. Williams.[8] University of Wisconsin-Madison / ACS Organic Division. Link

  • University of Rochester. (n.d.). Solvent Systems for Flash Column Chromatography.[4] Department of Chemistry Guidelines. Link

  • Royal Society of Chemistry. (2012). A convenient guide to help select replacement solvent for dichloromethane in chromatography.[2] Green Chemistry, 14, 3020-3025.[2] Link

Sources

Application

Crystallization techniques for [1-(3-Methylphenyl)pyrazol-4-yl]methanamine salts

Executive Summary This Application Note details the physicochemical rationale and experimental protocols for the salt formation and crystallization of [1-(3-Methylphenyl)pyrazol-4-yl]methanamine . This molecule, a functi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This Application Note details the physicochemical rationale and experimental protocols for the salt formation and crystallization of [1-(3-Methylphenyl)pyrazol-4-yl]methanamine . This molecule, a functionalized aryl-pyrazole, represents a critical scaffold in medicinal chemistry, often serving as a pharmacophore in kinase inhibitors and GPCR ligands.[1][2]

The free base of this compound is typically an oil or low-melting solid due to the rotational freedom of the methanamine arm and the lipophilicity of the 3-methylphenyl substituent. To ensure stability, bioavailability, and processability, conversion to a crystalline salt form is required.[2] This guide focuses on pKa-driven salt selection , anti-solvent crystallization , and polymorph control .[3][1][2]

Pre-Formulation Analysis & Chemical Logic

Structural Assessment

The molecule contains two distinct nitrogen centers with vastly different basicities:[1]

  • Primary Amine (

    
    ):  High basicity (
    
    
    
    ).[3][1] This is the primary site for protonation.[1]
  • Pyrazole Ring (

    
    ):  Low basicity (
    
    
    
    ).[1][2] Protonation here is unlikely unless super-acidic conditions are used, which often leads to instability.[1]

Implication: Salt formation must target the primary amine using a counterion with a


 to satisfy the "Rule of 3" (where 

ensures stable salt formation).[1]
Solubility Profile
  • Free Base: Highly soluble in non-polar/moderately polar solvents (DCM, Ethyl Acetate, Toluene).[1][2] Insoluble in water.[3][1]

  • Target Salt: Should be soluble in "good" solvents (Methanol, Ethanol, Water) and insoluble in "anti-solvents" (Heptane, MTBE, Acetone).[1][2]

Experimental Protocols

Protocol A: High-Throughput Salt Screening (Micro-Scale)

Objective: To identify the counterion that yields the most stable crystalline solid.

Materials:

  • [1-(3-Methylphenyl)pyrazol-4-yl]methanamine (Free Base)[3][1]

  • Acids (1.05 eq): Hydrochloric acid (conc.), Methanesulfonic acid, Fumaric acid, L-Tartaric acid.[1][2]

  • Solvents: Ethanol (EtOH), Isopropanol (IPA), Tetrahydrofuran (THF).[1]

Procedure:

  • Dissolution: Dissolve 50 mg of free base in 200 µL of solvent (preferably IPA) in a 2 mL HPLC vial.

  • Acid Addition: Add 1.05 equivalents of the selected acid.

    • Note: For solid acids (Fumaric/Tartaric), predissolve in hot EtOH before addition.[1][2]

  • Thermal Cycling: Heat the vials to 60°C for 30 minutes, then cool to 20°C at a rate of 5°C/hour.

  • Observation:

    • Precipitate: Centrifuge and analyze by PLM (Polarized Light Microscopy).[1][2]

    • Clear Solution: Add anti-solvent (Heptane) dropwise until cloud point.[3][1][2]

    • Oil: Critical Failure Mode.[3][1] See Section 4 (Troubleshooting).

Data Summary Table: Typical Screen Outcomes

CounterionSolvent SystemResultMelting Point TrendNotes
Chloride EtOH / Et2OWhite NeedlesHigh (>200°C)Hygroscopic risk; high stability.[3][1]
Mesylate IPA / EtOAcPrismsHigh (>180°C)Good solubility; often non-hygroscopic.[3][1][2]
Fumarate EtOH / WaterPlatesMedium (140-160°C)Often forms hemi-salts; less acidic.[3][1]
Tartrate MeOH / AcetoneAmorphous/GumLow / IndistinctChiral resolution potential; difficult to dry.[3][1][2]
Protocol B: Scale-Up Crystallization (The HCl Salt)

Objective: To produce 10g of high-purity [1-(3-Methylphenyl)pyrazol-4-yl]methanamine Hydrochloride.

Mechanism: Reactive Crystallization via Hydrochlorination.[3][1]

Step-by-Step Methodology:

  • Preparation of Free Base Solution:

    • Charge 10.0 g of [1-(3-Methylphenyl)pyrazol-4-yl]methanamine (free base) into a 250 mL three-neck round-bottom flask.

    • Add 60 mL of Ethyl Acetate (EtOAc) . Stir at room temperature until fully dissolved.

    • Why EtOAc? It dissolves the base but is a poor solvent for the HCl salt, driving high yield.

  • Acid Addition (Controlled Nucleation):

    • Prepare a solution of 4M HCl in Dioxane or generate in situ using Acetyl Chloride/MeOH (caution: exothermic).[1][2]

    • Cool the flask to 0–5°C using an ice bath.

    • Add 1.1 equivalents of HCl dropwise over 30 minutes.

    • Visual Check: A white turbidity should form immediately.[3][1][2] If oiling occurs, increase stirring speed to 400 RPM.

  • Digestion (Ostwald Ripening):

    • Once addition is complete, warm the slurry to 50°C for 1 hour.

    • Scientific Rationale: This "digestion" phase redissolves small, imperfect crystals and fines, allowing larger, purer crystals to grow upon re-cooling (Ostwald Ripening).[1][2]

  • Final Crystallization & Isolation:

    • Cool slowly to 20°C over 2 hours.

    • Add 30 mL of n-Heptane (Anti-solvent) to maximize yield.[3][1]

    • Filter the solids using a Büchner funnel.[1]

    • Wash the cake with 20 mL of 1:1 EtOAc/Heptane (chilled).

  • Drying:

    • Dry in a vacuum oven at 45°C for 12 hours.

    • Target Yield: >85%.[3][1][2][4]

Troubleshooting: The "Oiling Out" Phenomenon

A common failure mode for aryl-alkylamines is "oiling out" (Liquid-Liquid Phase Separation) instead of crystallizing.[3][1] This occurs when the salt forms a supersaturated amorphous oil droplet before organizing into a lattice.[1]

Remediation Strategy:

  • Seed Loading: Retain a small amount of solid from a successful micro-screen.[3][1][2] Add 1 wt% seed crystals to the oiled mixture at the cloud point temperature.

  • Solvent Polarity Adjustment: If oiling occurs in EtOAc, switch to Isopropyl Alcohol (IPA) . The higher polarity of IPA stabilizes the ionic salt pairs better than EtOAc, preventing the formation of the hydrophobic oil phase.[2]

  • Sonication: Apply ultrasound (35-40 kHz) for 30 seconds to induce nucleation in the oil droplets.

Visualization of Workflows

Figure 1: Salt Selection Decision Matrix

SaltSelection Start Start: [1-(3-Methylphenyl)pyrazol-4-yl]methanamine pKaCheck Check pKa (Base pKa ~9.5) Start->pKaCheck AcidSelect Select Counterion (Rule of 3: Acid pKa < 6.5) pKaCheck->AcidSelect HCl HCl / HBr (High MP, Stable) AcidSelect->HCl Sulfonic Mesylate / Tosylate (Lipophilic, Soluble) AcidSelect->Sulfonic Carboxylic Fumarate / Tartrate (Modulate Solubility) AcidSelect->Carboxylic Screen Micro-Screening (Solvent: IPA or EtOH) HCl->Screen Sulfonic->Screen Carboxylic->Screen ResultSolid Crystalline Solid Screen->ResultSolid Success ResultOil Oiling Out / Gum Screen->ResultOil Failure Optimize Add Anti-solvent (Heptane/MTBE) ResultOil->Optimize Optimize->ResultSolid Recycle

Caption: Decision tree for selecting the optimal counterion based on pKa and solubility parameters.

Figure 2: Scale-Up Crystallization Workflow

CrystallizationProcess Dissolution 1. Dissolution (Free Base + EtOAc) Nucleation 2. Reactive Nucleation (Add HCl/Dioxane @ 5°C) Dissolution->Nucleation Homogeneous Mix Digestion 3. Digestion (Heat to 50°C, 1hr) Nucleation->Digestion Slurry Formed Cooling 4. Cooling & Growth (Slow cool to 20°C) Digestion->Cooling Ostwald Ripening Isolation 5. Filtration & Drying (Vacuum Oven) Cooling->Isolation Yield Max

Caption: Step-by-step unit operations for the scale-up synthesis of the hydrochloride salt.

References

  • Stahl, P. H., & Wermuth, C. G. (Eds.).[1][2] (2011).[3][1][5][6] Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH.[3][1] [Link][1]

  • Kumar, L., et al. (2007).[1] "Salt Selection in Drug Development." Pharmaceutical Technology, 32(3).[1][2] [Link]

  • Black, S. N., et al. (2007).[1] "Structure, Solubility, Screening, and Synthesis of Molecular Salts." Journal of Pharmaceutical Sciences, 96(5), 1053-1068.[1] [Link]

  • Pudipeddi, M., & Serajuddin, A. T. (2005).[1][2] "Trends in Salt Selection of New Drug Candidates." Advanced Drug Delivery Reviews, 57(10), 1338-1358.[3][1] [Link]

Sources

Method

Scalable Manufacturing of Substituted Pyrazole Intermediates: Precision Control of Regiochemistry and Safety

Executive Summary Substituted pyrazoles are ubiquitous pharmacophores in modern drug discovery, present in blockbusters like Celecoxib (Celebrex), Ruxolitinib (Jakafi), and Sildenafil (Viagra). However, the transition fr...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Substituted pyrazoles are ubiquitous pharmacophores in modern drug discovery, present in blockbusters like Celecoxib (Celebrex), Ruxolitinib (Jakafi), and Sildenafil (Viagra). However, the transition from medicinal chemistry to kilogram-scale manufacturing is fraught with two primary bottlenecks: regioselectivity control during the cyclocondensation of unsymmetrical 1,3-diketones and the process safety inherent to handling high-energy hydrazine derivatives.

This Application Note provides a dual-track protocol for scaling pyrazole synthesis. We contrast a robust Batch Mode optimized for thermodynamic regiocontrol with a Continuous Flow Mode designed for the safe handling of hazardous diazo/hydrazine intermediates.

Part 1: Strategic Route Selection

The choice between batch and flow processing depends heavily on the stability of the hydrazine intermediate and the required regioselectivity profile.

Decision Matrix: Batch vs. Flow
  • Choose Batch when: The hydrazine is stable (e.g., aryl hydrazines), the reaction requires long residence times for thermodynamic equilibration, or the product crystallizes directly from the reaction mixture.

  • Choose Flow when: The hydrazine is unstable/explosive (e.g., generated in situ from diazonium salts), the reaction is highly exothermic, or the pathway involves hazardous intermediates like diazoalkanes.

RouteSelection cluster_factors Critical Process Parameters Start Target Pyrazole HydrazineCheck Is Hydrazine Stable? Start->HydrazineCheck RegioCheck Regioselectivity Requirement HydrazineCheck->RegioCheck Yes Flow PROTOCOL B: Continuous Flow (Kinetic/Safety Control) HydrazineCheck->Flow No (Explosive/Toxic) Batch PROTOCOL A: Batch Synthesis (Thermodynamic Control) RegioCheck->Batch Thermodynamic Product RegioCheck->Flow Kinetic Product Temp Temperature (Reflux vs. Cryo) Solvent Solvent System (Aq. EtOAc vs. EtOH)

Figure 1: Decision logic for selecting the manufacturing mode based on intermediate stability and regiochemical requirements.

Part 2: Protocol A - Batch Mode (Regioselective Condensation)

Case Study: Synthesis of Celecoxib (4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide). Challenge: Condensing 4,4,4-trifluoro-1-(4-methylphenyl)butane-1,3-dione with 4-sulfonamidophenyl hydrazine can yield two regioisomers. The 1,5-diaryl isomer is the active drug; the 1,3-diaryl isomer is an impurity.

Mechanism & Causality

In typical alcoholic solvents (EtOH), the reaction is often kinetically controlled, leading to mixtures (e.g., 95:5 ratio).

  • Solvent Selection: Switching to Aqueous Ethyl Acetate (1:1) allows for higher internal temperatures (reflux) and creates a biphasic system that buffers the pH, favoring the thermodynamic product (Celecoxib) and minimizing the regioisomer to <0.5%.

  • Temperature: Reflux is mandatory. Lower temperatures (<60°C) stabilize the diketone hydrate intermediate, which reacts non-selectively.

Step-by-Step Protocol (10 kg Scale)

Reagents:

  • 4,4,4-Trifluoro-1-[4-(methyl)phenyl]-butane-1,3-dione (1.0 equiv)

  • 4-Sulfonamidophenyl hydrazine hydrochloride (1.08 equiv)

  • Solvent: Ethyl Acetate / Water (1:1 v/v)[1]

Procedure:

  • Reactor Setup: Charge a 100 L Glass-Lined Reactor (GLR) with 42.5 L Ethyl Acetate and 42.5 L Water.

  • Loading: Add the diketone (8.5 kg) and the hydrazine hydrochloride (8.9 kg) with agitation (150 RPM).

  • Reaction (The Critical Step): Heat the biphasic mixture to reflux (approx. 75-78°C). Maintain reflux for 2-3 hours.

    • IPC (In-Process Control): Sample organic layer.[2] HPLC target: Starting material <0.5%.

  • Workup: Cool the mixture to 5°C. The product may precipitate. If not, separate phases while warm, wash the organic layer with water, and concentrate.

  • Crystallization (Purification):

    • Swap solvent to Toluene (approx. 5 volumes).

    • Heat to 80°C to dissolve.

    • Cool slowly (10°C/hour) to 10°C.

    • Filter the slurry.[3]

    • Why Toluene? The regioisomer impurity is significantly more soluble in toluene than the product, acting as a "rejecting solvent."

Expected Yield: ~84% Purity: >99.9% (Regioisomer <0.05%)[1]

Part 3: Protocol B - Continuous Flow Mode (Hazardous Intermediates)

Application: Synthesis of pyrazoles requiring unstable hydrazines or diazo compounds that cannot be safely accumulated in a batch reactor.

Flow Reactor Design

This protocol utilizes a telescoped "Assembly Line" approach where the hydrazine is generated in situ and immediately consumed.

FlowProcess cluster_mod1 Module 1: Diazotization cluster_mod2 Module 2: Reduction cluster_mod3 Module 3: Cyclization Aniline Aniline Feed DiazoCoil Coil 1 (0°C) Residence: 5 min Aniline->DiazoCoil Nitrite NaNO2 / HCl Nitrite->DiazoCoil HydrazineCoil Coil 2 (RT) Residence: 10 min DiazoCoil->HydrazineCoil Reductant SnCl2 or Ascorbic Acid Reductant->HydrazineCoil PyrazCoil Coil 3 (100°C) Residence: 20 min HydrazineCoil->PyrazCoil Diketone 1,3-Diketone Feed Diketone->PyrazCoil Output Output PyrazCoil->Output Crude Pyrazole

Figure 2: Telescoped continuous flow setup for generating hydrazine in situ and consuming it immediately.

Step-by-Step Protocol

Equipment:

  • Pumps: High-pressure HPLC pumps (e.g., Knauer or Syrris).

  • Reactor Coils: PFA or Stainless Steel (depending on acid compatibility).

  • Back Pressure Regulator (BPR): Set to 100 psi to prevent boiling at 100°C.

Procedure:

  • Stream A (Diazotization): Pump 1.0 M Aniline in 2M HCl and 1.1 M NaNO₂ (aq) into a T-mixer. Pass through a cooled coil (0°C, 5 min residence time).

  • Stream B (Reduction): Combine the output of Stream A with a reductant stream (e.g., 2.5 M SnCl₂ in HCl or Vitamin C for metal-free routes). Pass through a reactor coil at ambient temperature.

    • Safety Note: This step generates the hydrazine in situ.[4] The total volume of active hydrazine at any moment is <50 mL, eliminating explosion risk.

  • Stream C (Cyclization): Combine the hydrazine stream with a solution of 1,3-diketone in Ethanol/DMSO.

  • Reaction: Pass through a heated reactor coil (100-140°C) with a residence time of 10-20 minutes.

  • Collection: Collect the effluent into a quenching vessel containing water/base to neutralize the acid. The pyrazole often precipitates upon collection.

Part 4: Critical Safety & Handling (Hydrazines)

1. Thermal Stability: Hydrazine hydrate and aryl hydrazines are thermodynamically unstable.

  • Risk: Decomposition is catalyzed by transition metals (Fe, Cu, Ni, Mo).

  • Control: Use Glass-Lined Reactors (GLR) or Hastelloy. Avoid Stainless Steel 316 if pitting is suspected.

2. Exotherm Management: The condensation reaction is highly exothermic (-50 to -80 kJ/mol).

  • Dosing: Never add hydrazine all at once at high temperature. Use a dosing pump to control addition rate such that

    
     (Heat generation < Cooling capacity).
    
  • Adiabatic Limit: Calculate the Adiabatic Temperature Rise (

    
    ). If 
    
    
    
    , the reaction must be run semi-batch (dosing) or in flow.

3. Waste Disposal: Hydrazine is a potent carcinogen and aquatic toxin.

  • Destruction: Treat waste streams with dilute Sodium Hypochlorite (Bleach) or Hydrogen Peroxide at low temperature and alkaline pH.

  • Warning: Acidic oxidation of hydrazine can generate hydrazoic acid (

    
    ), which is explosive. Always maintain pH > 10 during destruction.
    

Part 5: Analytical Controls

Regioisomer Quantification (HPLC):

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).

  • Mobile Phase: Gradient Water (0.1% H3PO4) / Acetonitrile.

  • Differentiation: Regioisomers usually have distinct retention times due to differences in polarity. For Celecoxib, the impurity elutes after the main peak in typical reverse-phase methods.

NMR Identification:

  • 1H NMR: Look for the pyrazole proton (C4-H).

    • Isomer A (Target): Often shows NOE (Nuclear Overhauser Effect) between the N-substituent and the C5-substituent.

    • Isomer B (Impurity): Shows NOE between the N-substituent and the C3-substituent.

    • Example (Celecoxib): The methyl group on the N-phenyl ring will show different shielding depending on whether it is adjacent to the CF3 or the phenyl ring.

References

  • Reddy, P. P., et al. (2009). "An Improved and Scalable Process for Celecoxib: A Selective Cyclooxygenase-2 Inhibitor." Organic Process Research & Development. Link

  • Jamison, T. F., et al. (2016). "A Unified Continuous Flow Assembly-Line Synthesis of Highly Substituted Pyrazoles and Pyrazolines." Angewandte Chemie International Edition. Link

  • Schmidt, E. W. (2001). "Hydrazine and its Derivatives: Preparation, Properties, Applications." Wiley-Interscience. (Standard reference for hydrazine safety).
  • BenchChem. (2025). "Safety and Handling of Hydrazine in Scale-up Synthesis." Link

  • Organic Chemistry Portal. "Synthesis of Pyrazoles." (General mechanistic overviews). Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support: Optimization of [1-(3-Methylphenyl)pyrazol-4-yl]methanamine Synthesis

Ticket ID: #4092-YIELD-OPT Topic: Yield Improvement & Impurity Suppression Assigned Specialist: Senior Application Scientist, Process Chemistry Division Executive Summary & Diagnostic Framework The synthesis of [1-(3-Met...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #4092-YIELD-OPT Topic: Yield Improvement & Impurity Suppression Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary & Diagnostic Framework

The synthesis of [1-(3-Methylphenyl)pyrazol-4-yl]methanamine presents a classic "bottleneck" scenario in heterocyclic chemistry. While the formation of the pyrazole core is generally high-yielding, the subsequent generation of the primary methanamine (


) at the C4 position is prone to catastrophic yield losses, often dropping below 40% due to dimerization  (secondary amine formation) and catalyst poisoning .

This guide addresses the three critical failure points:

  • Regioselectivity during the pyrazole ring construction.

  • Dimerization during the reduction of the nitrile or oxime precursor.

  • Solubility/Purification losses of the basic amine product.

Diagnostic Logic Tree

Use the following decision matrix to identify your specific failure mode before proceeding to the protocols.

DiagnosticTree Start Start: Low Yield Analysis Step1 Is the Pyrazole Ring Pure? Start->Step1 Step2 Check Regiochemistry (NMR) Is it 1,3- or 1,5-isomer? Step1->Step2 No / Mixed Isomers Step3 Is the Reduction Step the issue? Step1->Step3 Yes, Ring is Pure Solution1 Go to Section 2: Regiocontrol Strategy Step2->Solution1 Step4 Identify Impurity Profile Step3->Step4 Solution2 Go to Section 3: Suppression of Dimerization Step4->Solution2 High MW Impurity (Dimer) Solution3 Go to Section 4: Workup Optimization Step4->Solution3 Product lost in Aqueous Phase

Figure 1: Troubleshooting logic flow for identifying yield-loss steps.

The Precursor Bottleneck: Ring Synthesis & Regiocontrol

The Issue: The reaction of 3-methylphenylhydrazine with a 1,3-dielectrophile can yield two regioisomers. If you are synthesizing the 4-carbonitrile precursor using 2-(ethoxymethylene)malononitrile , regioselectivity is usually high due to steric steering. However, if you are using a Vilsmeier-Haack approach on a pre-formed pyrazole, you must ensure the hydrazine cyclization was selective.

Troubleshooting Q&A:

Q: I see two sets of signals in the proton NMR of my pyrazole intermediate. Which is which? A: The 3-methylphenyl group exerts a steric influence.

  • 1,5-isomer: The aryl group at N1 clashes with the substituent at C5. This usually shifts the C5-H or substituent signals upfield due to shielding.

  • 1,3-isomer (Desired): This is thermodynamically favored if the C3 substituent is bulky, but kinetically controlled in rapid cyclizations.

  • Solution: To guarantee the correct isomer for 4-substituted pyrazoles, use 1,1,3,3-tetramethoxypropane (or malonaldehyde bis(dimethylacetal)) to form the unsubstituted parent pyrazole first. This yields the 1-(3-methylphenyl)-1H-pyrazole exclusively. Follow this with a Vilsmeier-Haack formylation (

    
    ) to install the aldehyde at C4 with 100% regioselectivity [1].
    

The Critical Step: Reduction to Methanamine

The Issue: This is the primary yield killer. Whether reducing the 4-carbonitrile or the 4-carbaldehyde oxime , the intermediate imine is highly reactive. It reacts with the already-formed primary amine to form a secondary amine dimer , which is often difficult to separate.

Mechanism of Failure (Dimerization)



Protocol A: Catalytic Hydrogenation (Raney Nickel)

Best for: Large scale, clean starting material (Nitrile).

The Fix: You must shift the equilibrium away from the secondary imine by adding a competitive nucleophile (Ammonia) or an acylating agent (Acetic Anhydride).

Optimized Protocol:

  • Catalyst: Use Raney Nickel (W2 or W4) . Note: Palladium is often less effective for pyrazole-nitriles due to poisoning by the pyrazole nitrogens.

  • Solvent: Methanol (saturated with ammonia).

  • Additive (Critical): Add 7N Methanolic Ammonia (ratio 10:1 solvent to additive). The excess ammonia competes with the primary amine for the imine intermediate, suppressing dimerization [2].

  • Conditions: 50 psi

    
    , RT to 40°C.
    

Table 1: Solvent/Additive Effects on Yield

Solvent SystemAdditiveYieldMajor Impurity
MethanolNone35%Secondary Amine (Dimer)
EthanolHCl (1 eq)45%Hydrolysis products
Methanol NH3 (sat.) 88% < 2% Dimer
Acetic AnhydrideNaOAc92%*N-Acetyl Amine (Requires deprotection)

*Note: The Acetic Anhydride route traps the amine as the acetamide. This is the most robust method if you can tolerate a subsequent hydrolysis step (HCl reflux).

Protocol B: Chemical Reduction (LAH)

Best for: Small scale, or if hydrogenation equipment is unavailable.

The Fix: Lithium Aluminum Hydride (LAH) is effective but workup is dangerous and prone to emulsions.

  • Solvent: Dry THF or Diethyl Ether.

  • Temperature: 0°C addition, then reflux.

  • Quench (Fieser Method): For every

    
     grams of LAH used, add:
    
    • 
       mL Water
      
    • 
       mL 15% NaOH
      
    • 
       mL Water
      
  • Why this works: This produces a granular white precipitate of aluminum salts that can be filtered easily, preventing the amine from getting trapped in an aluminum "gel" [3].

Purification & Isolation

The Issue: The target [1-(3-Methylphenyl)pyrazol-4-yl]methanamine is a base. It will adhere strongly to silica gel during chromatography, leading to "streaking" and mass loss.

Troubleshooting Q&A:

Q: My product is water-soluble and won't extract into DCM. A: Primary amines on polar heterocycles are often water-soluble.

  • Fix 1 (Salting Out): Saturate the aqueous phase with NaCl before extraction.

  • Fix 2 (Solvent Switch): Use DCM:Isopropanol (3:1) as the extraction solvent. The alcohol helps pull the polar amine into the organic phase.

Q: Flash chromatography is destroying my yield. A: Silica is acidic.

  • Fix: Pre-treat your silica column with 1% Triethylamine in Hexanes.

  • Eluent: Use DCM:MeOH:NH4OH (90:9:1). The ammonium hydroxide is mandatory to keep the amine deprotonated and moving.

Visualizing the Pathway

The following diagram illustrates the critical decision points between the Nitrile and Aldehyde routes and where the "Yield Killers" reside.

SynthesisPathway Start 3-Methylphenyl hydrazine Pyrazole 1-Aryl-pyrazole (Unsubstituted) Start->Pyrazole 1,1,3,3-TMP Nitrile 4-Carbonitrile Start->Nitrile Ethoxymethylene malononitrile Aldehyde 4-Carbaldehyde Pyrazole->Aldehyde POCl3/DMF (Vilsmeier) RedAmin Reductive Amination (NaBH3CN / NH4OAc) Aldehyde->RedAmin Target Target Methanamine RedAmin->Target High Yield Imine Imine Intermediate (Highly Reactive) Nitrile->Imine H2 / Raney Ni Imine->Target + NH3 (Blocks Dimer) Dimer Secondary Amine (DIMER IMPURITY) Imine->Dimer No NH3 present Target->Dimer Reacts with Imine

Figure 2: Synthetic pathways contrasting the Aldehyde vs. Nitrile routes. Note the "Red Zone" at the Imine intermediate.

References

  • Vilsmeier-Haack Formylation of Pyrazoles

    • Simenel, A. A., et al. "Synthesis and Reductive Amination of 1-Aryl-5-ferrocenyl-1H-pyrazole-4-carbaldehydes."[1] INEOS OPEN, 2021.[1]

    • (Context: Regioselective introduction of aldehyde at C4).

  • Suppression of Secondary Amines (Nitrile Reduction)

    • Caddick, S., et al.[2] "A generic approach for the catalytic reduction of nitriles." Tetrahedron, 2003, 59, 5417-5423.[2]

    • (Context: Use of additives to prevent dimerization).

  • Fieser Workup for LAH: Fieser, L. F., & Fieser, M. Reagents for Organic Synthesis, Vol. 1, Wiley, New York, 1967, p. 581. (Standard reference for aluminum emulsion prevention).
  • Raney Nickel Handling & Deactivation

    • "Regeneration of Raney®-Nickel C
    • (Context: Catalyst handling and pyrophoric nature).

Sources

Optimization

Technical Support Center: Troubleshooting 1,4-Substituted Pyrazole Synthesis

The following guide is designed as a high-level technical support resource for researchers encountering specific hurdles in the synthesis of 1,4-substituted pyrazoles. It prioritizes mechanistic understanding and trouble...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is designed as a high-level technical support resource for researchers encountering specific hurdles in the synthesis of 1,4-substituted pyrazoles. It prioritizes mechanistic understanding and troubleshooting over generic recipe listing.

Topic: Side Product Mitigation & Process Optimization Audience: Medicinal Chemists, Process Chemists, and Academic Researchers Scope: Condensation strategies, Electrophilic Aromatic Substitution (EAS), and Cross-Coupling methodologies.

Executive Summary: The 1,4-Scaffold Challenge

Unlike their 1,3- or 1,5-substituted counterparts, 1,4-substituted pyrazoles possess a symmetry (assuming


) that simplifies regiochemistry but introduces unique reactivity challenges. The electron-rich nature of the pyrazole ring (

is highly nucleophilic) makes it prone to over-functionalization, while the specific precursors required for de novo synthesis (e.g., 2-substituted malondialdehydes) are often unstable.

This guide addresses the three most common failure modes:

  • Protodeboronation during Suzuki-Miyaura coupling.

  • Poly-halogenation during electrophilic substitution.

  • Oligomerization during cyclocondensation.

Module 1: Cross-Coupling & Metallation Issues
Q1: I am attempting a Suzuki coupling using 1-methyl-4-pyrazoleboronic acid pinacol ester, but I observe low yields and a significant amount of unsubstituted 1-methylpyrazole. What is happening?

Diagnosis: You are experiencing Protodeboronation . Heteroaryl boronic acids, particularly 2- and 4-pyridyl and pyrazolyl species, are notoriously unstable under aqueous basic conditions. The C-B bond is susceptible to hydrolytic cleavage, replacing the boronate with a proton. This is often accelerated by the very bases (carbonate, hydroxide) required for the transmetallation step.

The Mechanism: The reaction proceeds through a boronate "ate" complex. In electron-rich heterocycles like pyrazole, the ipso-carbon is sufficiently nucleophilic to accept a proton from water/solvent, leading to the elimination of boric acid and the formation of the "reduced" side product (H-pyrazole).

Troubleshooting Protocol:

  • Switch Polarity: Instead of using the pyrazole-boronate, use 4-iodopyrazole as the electrophile and the aryl partner as the boronic acid/ester. Aryl boronates are generally more stable than heteroaryl boronates.

  • Anhydrous Conditions: If you must use the pyrazole boronate, switch to anhydrous conditions using bases like CsF or K₃PO₄ in dry dioxane or DMF. Avoid water entirely.

  • MIDA Boronates: Utilize N-methyliminodiacetic acid (MIDA) boronates. These slow-release reagents protect the boron atom from base hydrolysis until it is slowly hydrolyzed in situ, keeping the concentration of the unstable free boronic acid low [1].

Visualization: The Protodeboronation Trap

Protodeboronation Start 4-Pyrazole Boronate Ate Boronate 'Ate' Complex (Nucleophilic C4) Start->Ate + Base Base Base (OH-) Transition Ipso-Protonation Transition State Ate->Transition + Proton Source Coupling Desired Cross-Coupling Ate->Coupling + Pd(II)-Ar Protonation Proton Source (H2O / MeOH) Product Side Product: Protodeboronated Pyrazole (C4-H) Transition->Product - B(OH)3

Module 2: Electrophilic Aromatic Substitution (EAS)
Q2: When brominating 1-phenylpyrazole to get the 4-bromo derivative, I get a mixture of mono-, di-brominated products, and even some bromination on the phenyl ring. How do I control this?

Diagnosis: Lack of Regio- and Chemocontrol . The pyrazole ring is highly activated towards EAS at the C4 position. However, the N-phenyl ring is also activated (though less so than the pyrazole). Using elemental bromine (


) is often too aggressive, leading to poly-substitution or reaction on the phenyl ring if the pyrazole C4 is saturated or if the acid generated protonates the pyrazole (deactivating it) and shifting reaction to the phenyl ring.

Troubleshooting Protocol:

  • Reagent Selection: Replace elemental bromine with N-Bromosuccinimide (NBS) . NBS provides a controlled source of electrophilic bromine.

  • Solvent Control: Use polar aprotic solvents like DMF or Acetonitrile at

    
     to RT. This stabilizes the transition state for C4 substitution without activating the phenyl ring.
    
  • Buffering: If using

    
    , add a weak base (e.g., NaOAc) to neutralize the HBr formed. HBr can protonate the pyrazole nitrogen (
    
    
    
    ), deactivating the pyrazole ring and forcing the electrophile to attack the now comparatively more reactive phenyl ring [2].

Data Summary: Halogenation Selectivity

ReagentConditionsMajor ProductSide Products

(1.0 eq)

, RT
Mixture4,4-dibromo (oxidative), 4-bromo-phenyl

(excess)

p-Bromo-phenyl Pyrazole ring deactivated by protonation
NBS (1.05 eq) DMF,

4-Bromo-1-phenylpyrazole Minimal (<5% dibromo)
NCS DMF,

4-Chloro-1-phenylpyrazole Clean conversion
Module 3: Cyclocondensation & Construction
Q3: I am trying to synthesize a 1,4-disubstituted pyrazole by condensing a hydrazine with a 2-substituted malondialdehyde. The reaction turns into a black tar/polymer. Why?

Diagnosis: Instability of 2-Substituted Malondialdehydes . The precursor O=CH-CH(R)-CH=O is often unstable, prone to self-polymerization and oxidation. Using the free aldehyde in a condensation reaction is a common point of failure.

The Solution: Vinamidinium Salts Do not isolate the dialdehyde. Instead, use a Vinamidinium salt (also known as a Vilsmeier salt derivative). These are stable, crystalline solids that act as masked equivalents of 2-substituted malondialdehydes.

Protocol:

  • Preparation: React the corresponding acetic acid derivative or substituted acetone with

    
     (Vilsmeier conditions) to generate the vinamidinium salt [3].
    
    • Structure:

      
       (or 
      
      
      
      ).
  • Cyclization: React this salt with your hydrazine (

    
    ) in ethanol or methanol with a mild base (TEA or NaOAc).
    
  • Mechanism: The hydrazine performs a double nucleophilic substitution on the activated iminium carbons, releasing dimethylamine. This route is highly regioselective for 1,4-substitution (as the precursor is symmetric at C1/C3 relative to the central C2-R) and avoids polymerization.

Visualization: The Vinamidinium Route

Vinamidinium Vinamidinium Vinamidinium Salt (Stable Precursor) Intermed Mono-hydrazone Intermediate Vinamidinium->Intermed - Me2NH Hydrazine R'-NHNH2 Hydrazine->Intermed Cyclization Intramolecular Cyclization Intermed->Cyclization - Me2NH Product 1,4-Substituted Pyrazole Cyclization->Product SideProduct Side Product: Oligomers (if using free aldehyde) FreeAldehyde Free 2-R-Malondialdehyde FreeAldehyde->SideProduct Polymerization

References
  • Gillis, E. P., & Burke, M. D. (2007). A Simple and Modular Strategy for Small Molecule Synthesis: Iterative Suzuki-Miyaura Coupling of B-Protected Haloboronic Acids. Journal of the American Chemical Society, 129(21), 6716-6717.

  • Khan, M. A., & Pinto, A. A. A. (1980). Electrophilic substitution in pyrazoles: Nitration and bromination of 1-phenylpyrazole. Monatshefte für Chemie, 111, 883–886.

  • Gupton, J. T. (2018). Vinamidinium Salts in the Synthesis of Heterocycles. Advances in Heterocyclic Chemistry, 126, 1-64.

  • Fustero, S., et al. (2008). Regioselective Synthesis of Pyrazoles from 1,1-Difluoro-1,3-diones. The Journal of Organic Chemistry, 73(9), 3523–3529.

  • BenchChem Technical Support. (2025). Improving Selectivity in Electrophilic Substitution of Pyrazoles.

Troubleshooting

Technical Support Center: Pyrazole N-Arylation

Status: Online Operator: Senior Application Scientist Topic: Troubleshooting N-Arylation of Pyrazoles (Pd, Cu, and Chan-Lam Methodologies) Introduction: The "N2" Problem Welcome to the technical support center. If you ar...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Online Operator: Senior Application Scientist Topic: Troubleshooting N-Arylation of Pyrazoles (Pd, Cu, and Chan-Lam Methodologies)

Introduction: The "N2" Problem

Welcome to the technical support center. If you are here, you are likely struggling with the deceptive simplicity of the pyrazole ring. While pyrazoles are excellent pharmacophores, their N-arylation is notoriously difficult due to ambident nucleophilicity .

The core challenge is distinguishing between N1 and N2 (or more accurately, the tautomeric nitrogens). In a 3-substituted pyrazole, the proton shuttles between N1 and N2. Arylation can occur at the nitrogen adjacent to the substituent (yielding the 1,5-isomer ) or distal to it (yielding the 1,3-isomer ).

This guide treats your experiment as a "ticket" that needs resolving. Select the failure mode below that matches your situation.

Module 1: Diagnostic & Troubleshooting

Ticket #001: "I have low conversion or no reaction."

Diagnosis: Catalyst poisoning or activation failure. Context: Pyrazoles are potent ligands. They can out-compete phosphines or diamines for the metal center, shutting down the catalytic cycle.

Protocol A: The Copper (Ullmann) Rescue

If you are using CuI/Diamine and seeing blue/green precipitates instead of a reaction:

  • Oxygen Leak: Cu(I) oxidizes to inactive Cu(II) (green/blue) in air.

    • Fix: Switch to a glovebox or rigorous Schlenk technique.

  • Ligand Load: Pyrazole substrates act as "dummy ligands."

    • Fix: Increase the specific ligand (e.g., trans-N,N'-dimethylcyclohexane-1,2-diamine) to 20-30 mol% to out-compete the substrate.

Protocol B: The Palladium (Buchwald) Rescue

If you are using Pd and seeing Pd black:

  • Halide Inhibition: Iodides can poison Pd catalysts in this specific transformation.

    • Fix: Switch from Aryl-Iodide to Aryl-Bromide . The rate of oxidative addition is slower, but the catalyst lifetime is often longer.

  • Base Mismatch: Strong bases (NaOtBu) can deprotonate the pyrazole too aggressively, forming a pyrazolate anion that bridges two Pd centers, forming an inactive dimer.

    • Fix: Switch to K3PO4 or Cs2CO3 (weaker, heterogeneous bases).

Ticket #002: "I am getting the wrong regioisomer (or a mix)."

Diagnosis: Thermodynamic vs. Steric Control failure. Context: For 3-substituted pyrazoles, the 1,3-isomer (aryl group distal to substituent) is sterically favored. The 1,5-isomer (aryl group adjacent to substituent) is sterically crowded but can be formed via directing groups.

The Decision Matrix:

Regioselectivity Start Target Isomer? Isomer13 1,3-Isomer (Distal to R) Start->Isomer13 Most Common Isomer15 1,5-Isomer (Adjacent to R) Start->Isomer15 Difficult Substituent Is R bulky? (tBu, Ph, CF3) Isomer13->Substituent Directing Group Required\n(e.g., Pyridine on R) Directing Group Required (e.g., Pyridine on R) Isomer15->Directing Group Required\n(e.g., Pyridine on R) Chelation Control Block N1\n(Semilabile group) Block N1 (Semilabile group) Isomer15->Block N1\n(Semilabile group) Synthetic Route Mechanism Mechanism Choice Substituent->Mechanism Yes Standard Buchwald\n(tBuXPhos) Standard Buchwald (tBuXPhos) Mechanism->Standard Buchwald\n(tBuXPhos) Steric Control Chan-Lam\n(Cu(OAc)2) Chan-Lam (Cu(OAc)2) Mechanism->Chan-Lam\n(Cu(OAc)2) Mild Conditions

Figure 1: Decision tree for selecting conditions based on desired regiochemical outcome.

Technical Insight:

  • Steric Control: Use bulky ligands like Me4tBuXPhos or tBuXPhos . These ligands create a "pocket" around the Pd that rejects the steric bulk of the pyrazole's C3-substituent, forcing arylation at the distal nitrogen.

  • Electronic Control: If the pyrazole has an electron-withdrawing group (EWG), the acidity of the NH increases. Chan-Lam coupling (Cu(OAc)2) is often less sensitive to sterics and more sensitive to electronics, sometimes altering the ratio.

Module 2: Method Selection & Data

Do not default to one method. Select based on your substrate's "personality."

FeatureBuchwald-Hartwig (Pd) Ullmann (Cu) Chan-Lam (Cu-Oxidative)
Primary Utility High yields, difficult substrates, high regioselectivity.Cheap, scalable, robust for simple pyrazoles.Mild (RT), tolerates sensitive groups, uses Boronic Acids.
Key Ligand Me4tBuXPhos or tBuXPhos Trans-N,N'-dimethylcyclohexane-1,2-diamine None (usually), or Bipyridine
Base K3PO4 (mild) or NaOtBu (fast)K3PO4 or Cs2CO3Et3N or Pyridine
Temp 80–110 °C90–120 °CRoom Temp (25 °C)
Critical Failure Air sensitivity; Catalyst cost.High temp decomposes substrate; narrow scope.Protodeboronation of boronic acid; slow kinetics.

Module 3: Validated Experimental Protocols

Protocol 1: High-Selectivity Pd-Catalyzed Arylation

Best for: 3-substituted pyrazoles requiring high 1,3-selectivity.

Reagents:

  • Pd2(dba)3 (1.0 mol%)

  • Me4tBuXPhos (2.5 mol%) (Ligand to Pd ratio < 1:1 is risky; keep ligand excess).

  • Aryl Bromide (1.0 equiv)

  • Pyrazole (1.2 equiv)

  • K3PO4 (2.0 equiv)

  • Solvent: 1,4-Dioxane (anhydrous)

Step-by-Step:

  • Pre-complexation: In a vial, mix Pd2(dba)3 and Me4tBuXPhos in 1 mL dioxane. Heat at 80°C for 3 minutes. The solution should turn from dark purple/red to a lighter orange/brown. Why? This ensures the active L-Pd(0) species is formed before the pyrazole can coordinate and poison the metal.

  • Addition: Add the Aryl Bromide, Pyrazole, and finely ground K3PO4.

  • Degas: Sparge with Argon for 5 minutes.

  • Reaction: Seal and heat to 100°C for 12 hours.

  • Workup: Filter through Celite (removes Pd black and salts). Concentrate and purify.

Protocol 2: Robust Chan-Lam Coupling

Best for: Substrates that cannot survive high heat.

Reagents:

  • Cu(OAc)2 (1.0 equiv) - Note: Stoichiometric Cu is often more reliable than catalytic for difficult substrates.

  • Aryl Boronic Acid (2.0 equiv) - Excess is mandatory due to protodeboronation.

  • Pyridine (2.0 equiv)

  • Solvent: DCM (Dichloromethane)

  • Additive: 4Å Molecular Sieves (Activated)

Step-by-Step:

  • Drying: Flame dry the flask and add activated molecular sieves. Why? Water promotes the destruction of the boronic acid before it couples.

  • Mixing: Add Pyrazole, Boronic Acid, and Cu(OAc)2.

  • Activation: Add DCM and Pyridine.

  • Atmosphere: Attach an O2 balloon (or open to dry air via a drying tube). Mechanism: The reaction requires O2 to re-oxidize Cu(I) to the active Cu(II)/Cu(III) species.

  • Stir: Stir vigorously at Room Temp for 24-48 hours.

Module 4: Mechanistic Visualization

Understanding the catalytic cycle helps predict where the reaction stalls.

PdCycle LPd0 L-Pd(0) Active Species OxAdd Oxidative Addition (Ar-Pd-Br) LPd0->OxAdd Ar-Br LigEx Ligand Exchange (Ar-Pd-N_pz) OxAdd->LigEx Pyrazole + Base RedElim Reductive Elimination (Product Release) LigEx->RedElim Poison Catalyst Poisoning (Pd-Bis-Pyrazole) LigEx->Poison Excess Pyrazole Low Ligand RedElim->LPd0

Figure 2: Simplified Buchwald-Hartwig Cycle showing the critical risk of bis-pyrazole coordination (Poisoning) if the phosphine ligand is insufficient.

References

  • Antilla, J. C., Baskin, J. M., Barder, T. E., & Buchwald, S. L. (2004).[1][2] Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles.[1][2][3][4] The Journal of Organic Chemistry, 69(17), 5578–5587. Link

  • Altman, R. A., & Buchwald, S. L. (2006).[1][2] Copper-Catalyzed N-Arylation of Imidazoles and Benzimidazoles.[3] Organic Letters, 8(13), 2779–2782. Link

  • Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50. Link

  • Qiao, J. X., & Lam, P. Y. S. (2011). Copper-promoted carbon-heteroatom bond cross-coupling with boronic acids and derivatives. Synthesis, 2011(06), 829-856. Link

Sources

Optimization

Technical Support Center: Purification of Polar Aminopyrazoles

Status: Operational Operator: Senior Application Scientist Topic: Overcoming Tailing, Retention Loss, and Solubility Issues in Aminopyrazole Isolation Introduction: The Chemistry of the Challenge Welcome to the technical...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Operator: Senior Application Scientist Topic: Overcoming Tailing, Retention Loss, and Solubility Issues in Aminopyrazole Isolation

Introduction: The Chemistry of the Challenge

Welcome to the technical support hub. If you are working with polar aminopyrazoles, you are likely facing a specific set of physicochemical antagonists: high polarity (low logP) and basic nitrogen centers (pKa ~4–9).

Standard purification protocols often fail because:

  • Silanol Activity: The acidic silanols (

    
    ) on standard silica gel protonate the basic pyrazole nitrogens, leading to "cation-exchange" retention. This causes severe peak tailing and irreversible adsorption.
    
  • Phase Collapse: In reverse-phase (RP) chromatography, these polar molecules often elute in the void volume (dead time) because they prefer the aqueous mobile phase over the hydrophobic C18 stationary phase.

This guide provides the protocols to neutralize these interactions and achieve pharmaceutical-grade purity.

Module 1: Flash Chromatography (Normal Phase)

Knowledge Base Article #01: Eliminating Peak Tailing

The Issue: Your compound streaks across the column or never elutes, even with high methanol concentrations.

The Mechanism: Standard silica is slightly acidic (pH ~5). Aminopyrazoles act as bases, forming ionic bonds with silanols. You must introduce a stronger base to "cap" these active sites.

Protocol A: The "Pre-Saturation" Method (Triethylamine)

Best for: Compounds soluble in DCM or EtOAc.

Do not just add base to the mobile phase; you must condition the silica first to ensure equilibrium.

  • Mobile Phase Preparation: Prepare your gradient solvent (e.g., DCM:MeOH) containing 1% Triethylamine (TEA) .

  • Column Conditioning: Flush the silica cartridge with 3 Column Volumes (CV) of the TEA-doped mobile phase before loading your sample.

    • Why? This saturates the silanol sites with TEA, preventing your product from sticking.

  • Elution: Run the gradient with the modifier present throughout.

  • Post-Run: TEA has a high boiling point (89°C). You must rotovap aggressively or use an HCl wash (if your product is stable) to remove residual TEA.

Protocol B: The "Ammoniated Methanol" Method

Best for: Highly polar compounds requiring >10% MeOH.

Ammonia is more volatile than TEA, making workup easier, but it is less soluble in pure DCM.

  • Reagent Prep: Purchase or prepare 7N NH₃ in Methanol .

  • Solvent System: Instead of pure MeOH, use the 7N NH₃/MeOH solution as your "B" solvent.

    • Example Gradient: A: DCM, B: 7N NH₃ in MeOH. Run 0–15% B.

  • Observation: You will likely see a sharp band elution.

Data Summary: Modifier Selection

ModifierVolatilityBasicityBest Use CaseRemoval Strategy
Triethylamine (TEA) Low (BP 89°C)ModerateGeneral Flash (DCM/Hexane)Azeotrope with EtOH or high vac
Ammonium Hydroxide (NH₄OH) High (Gas)StrongHigh polarity (DCM/MeOH)Evaporation (leaves no residue)
Acetic Acid ModerateAcidicDO NOT USE for basic aminesN/A

Module 2: Reverse Phase (Prep-HPLC)

Knowledge Base Article #02: Increasing Retention of Polar Bases

The Issue: The compound elutes at


 (void volume) on a C18 column.

The Solution: pH Switching. At neutral/acidic pH (standard 0.1% TFA), aminopyrazoles are protonated (


). Charged species are hydrophilic and refuse to interact with the lipophilic C18 chains. By raising the pH above the compound's pKa, you force it into its neutral free-base form (

), significantly increasing hydrophobicity and retention.[1]
Protocol: High-pH Reverse Phase

Requirement: Ensure your C18 column is "Hybrid" or "Bidentate" (stable up to pH 10-12). Standard silica C18 dissolves >pH 8.

  • Buffer Preparation (10mM Ammonium Bicarbonate, pH 10):

    • Dissolve 790 mg Ammonium Bicarbonate in 1L water.

    • Adjust pH to 10.0 using Ammonium Hydroxide.

  • Mobile Phases:

    • Solvent A: 10mM Ammonium Bicarbonate (aq).

    • Solvent B: Acetonitrile (ACN).

  • Gradient: Start at 0% B. The deprotonated aminopyrazole will now likely retain and elute later in the gradient.

Visualizing the Strategy

PurificationStrategy cluster_NP Normal Phase Strategy cluster_RP Reverse Phase Strategy start Start: Crude Aminopyrazole solubility Is it soluble in DCM/EtOAc? start->solubility np_path Yes: Flash Chromatography solubility->np_path Yes rp_path No: Reverse Phase (C18) solubility->rp_path No modifier Add 1% TEA or NH4OH to Mobile Phase np_path->modifier silanol Mechanism: Base blocks acidic silanols modifier->silanol ph_check Check pKa of Amine rp_path->ph_check high_ph Use High pH Buffer (pH 10) (Ammonium Bicarbonate) ph_check->high_ph retention Mechanism: Deprotonation increases hydrophobicity high_ph->retention

Figure 1: Decision matrix for selecting the correct purification mode based on solubility and chemical properties.

Module 3: Isolation & Crystallization

Knowledge Base Article #03: The "Oiling Out" Phenomenon

The Issue: After purification, the compound forms a sticky oil rather than a solid.

The Fix: Aminopyrazoles are notorious for trapping solvent. You need a controlled polarity shift to induce lattice formation.

Protocol: Anti-Solvent Crystallization
  • Dissolution: Dissolve the crude oil in the minimum amount of hot Ethanol (EtOH) or Isopropyl Alcohol (IPA) .

    • Note: Avoid Methanol if possible, as it is often too good a solvent and prevents precipitation.

  • Nucleation: While stirring rapidly, add Heptane (or Water, if using EtOH) dropwise until the solution turns slightly turbid.

  • Thermal Cycle: Re-heat until clear, then turn off the heat and allow the flask to cool slowly in the oil bath.

  • Collection: Filter the resulting needles/powder.

FAQ: Frequently Asked Questions

Q: Can I use TFA in my Normal Phase Flash column? A: Avoid this. While TFA is common in HPLC, adding acid to a silica column with basic aminopyrazoles usually protonates the amine, making it more polar and causing it to stick irreversibly to the silica. Always use basic modifiers (TEA/NH₃) for Normal Phase [1].

Q: My compound degrades on silica. What now? A: Aminopyrazoles can be oxidation-sensitive. If silica (which entraps oxygen) causes degradation, switch to Neutral Alumina or use an Amine-functionalized Silica (NH-Silica) cartridge. NH-Silica has no acidic protons and requires no mobile phase modifiers [2].

Q: How do I remove the Ammonium Bicarbonate salt after Prep-HPLC? A: Ammonium Bicarbonate is volatile. Lyophilize (freeze-dry) your fractions. The salt will sublime along with the water, leaving your pure free-base compound.

References

  • Biotage. (2023).[2] How do I purify ionizable organic amine compounds using flash column chromatography? Retrieved from

  • Welch Materials. (2024). Advanced Strategies for Retaining Polar Compounds in Chromatography. Retrieved from

  • Agilent Technologies. (2009).[3] Analysis of Polar Compounds Using 100% Aqueous Mobile Phases. Retrieved from

  • ResearchGate. (2015). Analysis of basic compounds at high pH values by reversed-phase liquid chromatography.[3][4] Retrieved from

  • University of Rochester. Purification: Tips for Flash Column Chromatography. Retrieved from

Sources

Troubleshooting

Technical Support Center: [1-(3-Methylphenyl)pyrazol-4-yl]methanamine

Topic: Stability, Storage, and Handling of Pyrazole-Methanamine Building Blocks[1][2] Executive Technical Summary Compound: [1-(3-Methylphenyl)pyrazol-4-yl]methanamine Chemical Class: Primary Benzylic-type Amine / N-Aryl...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Stability, Storage, and Handling of Pyrazole-Methanamine Building Blocks[1][2]
Executive Technical Summary

Compound: [1-(3-Methylphenyl)pyrazol-4-yl]methanamine Chemical Class: Primary Benzylic-type Amine / N-Aryl Pyrazole Critical Vulnerabilities: Atmospheric CO₂ absorption (Carbamylation), Oxidative Deamination, Hygroscopic Deliquescence.[1][2]

Welcome to the Technical Support Center. This guide addresses the stability profile of [1-(3-Methylphenyl)pyrazol-4-yl]methanamine .[1] As a primary amine linked to an electron-rich pyrazole ring, this molecule exhibits heightened reactivity compared to standard aliphatic amines.[1][2] This guide synthesizes structural analysis with practical troubleshooting to ensure experimental reproducibility.

Troubleshooting Guide (FAQ Format)
Category 1: Physical State & Storage [1][2][3][4][5]

Q: My sample arrived as a solid, but after opening and storing it at 4°C, it has turned into a sticky gum or oil. Is it degraded? A: Not necessarily degraded, but likely compromised by moisture and CO₂ .[2]

  • The Science: This molecule is a primary amine.[6] In its free base form, it is highly hygroscopic.[2] Upon exposure to air, it simultaneously absorbs water and reacts with atmospheric CO₂ to form carbamic acid salts (carbamates) on the surface. This lowers the melting point, causing the "gumming" effect.

  • Diagnostic: Run an LC-MS. If the main peak is still present (M+H), the material is intact but wet/carbonated. If you see a peak at M+44 (Carbamate formation), significantly more purification is required.[2]

  • Corrective Action: For synthesis, you can often use the material "as is" if you account for the mass difference, or perform the "Free Base Rescue Protocol" (See Section 4).[2]

Q: Should I store this as a Free Base or Hydrochloride Salt? A: The Hydrochloride (HCl) salt is significantly more stable.

  • Reasoning: Protonating the amine (forming R-NH₃⁺Cl⁻) shuts down the lone pair's nucleophilicity, preventing oxidation and reaction with CO₂.

  • Recommendation: If you plan to store the compound for >1 month, convert the free base to the HCl salt using anhydrous HCl in dioxane/ether, filter the precipitate, and store under Argon.

Category 2: Solution Stability & DMSO Issues

Q: I dissolved the compound in DMSO for a biological assay, and after 24 hours, I see a new impurity peak (+12 Da or +28 Da). A: This is a classic DMSO/Amine artifact .[2]

  • The Science: Industrial DMSO often contains trace amounts of formaldehyde or can undergo Pummerer-type rearrangements that generate formaldehyde equivalents.[1] Primary amines react with these to form imines (Schiff bases) or hemiaminals .[1]

    • +12 Da: Methylene bridge formation (–N=CH₂).[1]

    • +28 Da: Formylation (–NH-CHO).[1]

  • Prevention:

    • Use "Anhydrous, Septum-Sealed" DMSO grades specifically for screening.[1][2]

    • Prepare stocks immediately before use.[1] Do not store freeze-thaw cycles of this amine in DMSO.[1]

    • Alternative: Use DMA (Dimethylacetamide) or Ethanol if your assay tolerates it.[1]

Q: Why is the solution turning yellow/brown over time? A: This indicates Oxidative Coupling .

  • The Science: The electron-rich pyrazole ring, combined with the benzylic-like amine, makes the molecule susceptible to radical oxidation.[2] The amine can oxidize to an imine, which hydrolyzes to an aldehyde, or the rings can undergo oxidative dimerization.[2]

  • Fix: Always degas solvents (sparge with Helium/Argon) before dissolving this compound for sensitive kinetics or thermodynamics experiments.

Visualizing Instability: Degradation Pathways

The following diagram illustrates the three primary degradation vectors for this molecule.

DegradationPathways Compound [1-(3-Methylphenyl) pyrazol-4-yl]methanamine (Active Species) Carbamate Carbamic Acid Salt (Sticky Gum/Solid) Compound->Carbamate Reversible (Acid Wash) Imine Schiff Base / Imine (+12 Da Artifact) Compound->Imine Irreversible (Covalent) Dimer Oxidative Dimer / N-Oxide (Yellowing) Compound->Dimer Irreversible (Degradation) CO2 Atmospheric CO2 (Moisture) CO2->Carbamate DMSO DMSO Impurities (Formaldehyde) DMSO->Imine O2 Oxygen / Light (Radical) O2->Dimer

Caption: Primary degradation pathways.[1] Red path is reversible via acidification; Yellow and Green paths result in permanent sample loss.

Essential Protocols
Protocol A: The "Free Base Rescue" (Purification)

Use this if your material has become sticky or carbonated.

  • Dissolution: Dissolve the sticky residue in Dichloromethane (DCM) .

  • Basic Wash: Wash the organic layer with 1M NaOH (aq).[1]

    • Why: This converts any carbamate salts back into the free amine and removes water-soluble impurities.[1]

  • Brine Wash: Wash with saturated NaCl solution to remove excess water.[1]

  • Drying: Dry over anhydrous Na₂SO₄ (Sodium Sulfate) for 15 minutes.

  • Filtration & Evaporation: Filter off the solid.[1] Evaporate the DCM under reduced pressure at <30°C.

  • Storage: Immediately flush the flask with Argon and seal.

Protocol B: Handling Hygroscopic Salts (Weighing)

Use this if you are using the HCl salt form and need precise stoichiometry.

  • Equilibration: Allow the storage vial to reach room temperature before opening (prevents condensation).

  • Speed: Weigh the material quickly. Do not leave the vial open.

  • Inert Weighing (Best Practice): If possible, weigh inside a glovebag or glovebox.

  • Alternative (Solvent Dosing):

    • Dissolve the entire vial in a known volume of Methanol or DMSO.

    • Calculate the concentration (Molarity).[1]

    • Pipette the required moles rather than weighing the solid. This eliminates hygroscopic error.[1]

Solvent Compatibility Matrix
SolventStability RatingNotes
Methanol / Ethanol ⭐⭐⭐⭐ (High)Good for storage of stocks (short term).[1] Watch for evaporation.[1][7]
DMSO (Anhydrous) ⭐⭐⭐ (Medium)Use immediately.[1] Risk of formaldehyde reaction over time.[1]
Water (pH < 7) ⭐⭐⭐⭐⭐ (High)Stable as a salt solution.[1]
Water (pH > 8) ⭐⭐ (Low)Free base precipitates; oxidation risk increases.[1]
Dichloromethane ⭐⭐⭐⭐ (High)Good for transfers; avoid long-term storage (volatile).[1]
Acetone/Ketones ❌ (Unstable)DO NOT USE. Forms imines immediately.[1]
References & Authority
  • Amine Oxidation & Handling:

    • Source: "Storage and Handling of Amines."[1][3] Sigma-Aldrich Technical Bulletins.

    • Relevance: Establishes the baseline for primary amine sensitivity to air and CO₂.

    • URL:[1][2]

  • DMSO/Amine Reactivity:

    • Source: Epstein, W. W., & Sweat, F. W. (1967).[2] "Dimethyl Sulfoxide Oxidations." Chemical Reviews.

    • Relevance: Explains the mechanism of amine oxidation and formaldehyde generation in DMSO.

    • URL:[1]

  • Pyrazole Chemistry:

    • Source: Fustero, S., et al. (2011).[2] "From 2000 to Mid-2010: A Fruitful Decade for the Synthesis of Pyrazoles." Chemical Reviews.

    • Relevance: Provides structural context for the stability of the pyrazole ring system.

    • URL:[1]

  • General Stability of Benzylic Amines:

    • Source: "Stability of Benzylamine Derivatives."[1] PubChem Compound Summary.

    • Relevance: Used for structural analogy (benzylic amine behavior).[1]

    • URL:[1][2]

Sources

Optimization

Preventing dimer formation in pyrazole synthesis

Topic: Prevention of Dimer (Azine) Formation in Cyclocondensation Executive Summary & Mechanism In the synthesis of pyrazoles via the condensation of hydrazines with 1,3-dicarbonyls (or their equivalents like enaminones)...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Prevention of Dimer (Azine) Formation in Cyclocondensation

Executive Summary & Mechanism

In the synthesis of pyrazoles via the condensation of hydrazines with 1,3-dicarbonyls (or their equivalents like enaminones), the most persistent impurity is the "dimer," chemically known as an azine (or bis-hydrazone).

This side product forms when the reaction kinetics favor intermolecular attack over intramolecular cyclization. Specifically, the mono-hydrazone intermediate reacts with a second molecule of the electrophile (1,3-dicarbonyl) instead of closing the ring.

The Mechanistic Divergence

To prevent dimerization, you must manipulate the reaction environment to favor Path A (Cyclization) over Path B (Dimerization).

PyrazoleMechanism Hydrazine Hydrazine (Nucleophile) Intermediate Mono-hydrazone Intermediate Hydrazine->Intermediate Initial Condensation Dicarbonyl 1,3-Dicarbonyl (Electrophile) Dicarbonyl->Intermediate + Azine AZINE / DIMER (Side Product) Dicarbonyl->Azine + Second Equivalent Pyrazole PYRAZOLE (Target Product) Intermediate->Pyrazole PATH A: Intramolecular Cyclization (Favored by High Temp/Acid) Intermediate->Azine PATH B: Intermolecular Attack (Favored by Excess Electrophile)

Figure 1: Mechanistic bifurcation in pyrazole synthesis. Path A leads to the desired heterocycle. Path B occurs when the intermediate encounters free electrophile before it can cyclize, leading to the "dimer" (azine).

Troubleshooting Guide (FAQ)

Q1: I followed a standard literature procedure, but I isolated a highly insoluble, high-melting-point solid that isn't my product. What is it? Diagnosis: This is classic Azine formation . Explanation: Azines are often crystalline and significantly less soluble than the target pyrazole due to their rigid, symmetric structure. They form when the hydrazine acts as a "bridge" between two dicarbonyl molecules. Fix: Switch to the Inverse Addition Protocol (see Section 3). You likely added the hydrazine to the dicarbonyl, creating a local excess of electrophile that favored double-condensation.

Q2: My LCMS shows a mass corresponding to [2M - 2H] or [2M + 12]. Diagnosis: Dimerization confirmed. Explanation: The azine mass is typically (2 * MW of Dicarbonyl) + (MW of Hydrazine) - (2 * H2O). Fix: Increase the stoichiometry of hydrazine to 1.1–1.2 equivalents. If using hydrazine hydrate, ensure it is fresh; old stocks often degrade, effectively lowering the molar equivalents added.

Q3: I am using an unsymmetrical 1,3-dicarbonyl and getting a mixture of regioisomers AND dimers. How do I fix both? Diagnosis: Competitive kinetics. Explanation: Regioselectivity is thermodynamic/steric, while dimerization is kinetic. Fix:

  • Solve Dimerization first: Use Inverse Addition at low temperature (0°C). This ensures every hydrazine molecule is surrounded by solvent, not electrophiles.

  • Solve Regioselectivity: Once the mono-hydrazone is formed at low temp, heat the reaction to reflux to drive the specific dehydration pathway that leads to the thermodynamic product.

Standard Operating Procedures (SOPs)

Protocol A: Inverse Addition (The "Anti-Dimer" Method)

Use this protocol as the default starting point for any new pyrazole synthesis to minimize azine formation.

Reagents:

  • Hydrazine Monohydrate or Salt (1.2 equiv)

  • 1,3-Dicarbonyl (1.0 equiv)

  • Solvent: Ethanol (EtOH) or Methanol (MeOH)

  • Catalyst: Acetic Acid (AcOH) (0.1 equiv or used as co-solvent)

Step-by-Step Workflow:

  • Preparation of Nucleophile Phase:

    • In the reaction vessel, dissolve the Hydrazine (1.2 eq) in the chosen solvent (EtOH).

    • Critical: If using a hydrazine salt (e.g., HCl salt), add a stoichiometric amount of base (e.g., NaOAc or Et3N) to liberate the free base in situ.

    • Cool this solution to 0–5°C using an ice bath.

  • Controlled Addition:

    • Dissolve the 1,3-Dicarbonyl in a separate volume of solvent.

    • Add the dicarbonyl solution dropwise to the cold hydrazine solution over 30–60 minutes.

    • Why? This ensures that at any given moment, the concentration of Hydrazine >>> Concentration of Dicarbonyl. The intermediate hydrazone is statistically unlikely to encounter a second dicarbonyl molecule.

  • Cyclization Drive:

    • Once addition is complete, remove the ice bath.

    • Allow the mixture to warm to Room Temperature (RT) and stir for 1 hour.

    • Heat to reflux for 2–4 hours to drive the dehydration (aromatization).

  • Validation:

    • Check TLC/LCMS. If the dimer persists, increase solvent volume (dilution favors intramolecular cyclization over intermolecular dimerization).

Protocol B: Continuous Flow (For Scale-Up)

For reactions >50g, batch inverse addition may become unsafe due to exotherms. Flow chemistry is recommended.

  • Stream A: Hydrazine solution in EtOH.

  • Stream B: 1,3-Dicarbonyl in EtOH.

  • Mixing T-Piece: Pump rates set to maintain 1.2:1 (Hydrazine:Dicarbonyl) molar ratio.

  • Residence Time: Coil heated to 80°C with back-pressure regulator.

  • Benefit: Instant mixing prevents localized "hotspots" of high electrophile concentration.

Data & Solvent Selection

The choice of solvent and pH profoundly affects the rate of cyclization vs. dimerization.

ParameterConditionEffect on DimerizationRecommendation
Addition Order Normal (Hydrazine into Dicarbonyl)HIGH RISK. Excess electrophile favors azine formation.AVOID unless kinetics are known.
Addition Order Inverse (Dicarbonyl into Hydrazine)LOW RISK. Excess nucleophile favors mono-hydrazone.PREFERRED method.
pH Neutral Moderate. Slower cyclization may allow dimer buildup.Use catalytic acid.[1][2][3]
pH Acidic (AcOH) Low. Protonation of carbonyl accelerates cyclization.Use AcOH/EtOH mixtures.
Concentration High (>1 M) High. Intermolecular collisions are more frequent.Dilute to 0.1–0.5 M.
Temperature Hot Addition Moderate. Fast kinetics but hard to control selectivity.Cold addition -> Hot reflux.

References

  • Knorr Pyrazole Synthesis Mechanism & Kinetics

    • Title: Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow.[4]

    • Source:Reaction Chemistry & Engineering (RSC), 2022.
    • URL:[Link]

  • Safety & Scale-up in Hydrazine Chemistry

    • Title: Development and Scale-Up of a Continuous Manufacturing Process for a Hydrazine Condens
    • Source:Organic Process Research & Development (ACS), 2021.
    • URL:[Link][5]

  • General Synthetic Methodology

    • Title: Pyrazole synthesis (Knorr Reaction).[2][3][4][6][7][8]

    • Source:Organic Chemistry Portal.
    • URL:[Link]

  • Tautomerism and Side Reactions

    • Title: Use of activated enol ethers in the synthesis of pyrazoles: reactions with hydrazine and a study of pyrazole tautomerism.[9]

    • Source:Beilstein Journal of Organic Chemistry, 2014.
    • URL:[Link]

Sources

Troubleshooting

Technical Support Center: Residual Catalyst Removal in Pyrazole Synthesis

Status: Operational Ticket ID: PYR-CAT-REM-001 Subject: Advanced protocols for removing Pd, Cu, and Fe from N-heterocyclic scaffolds. The "Pyrazole Trap": Why is this happening?

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: PYR-CAT-REM-001 Subject: Advanced protocols for removing Pd, Cu, and Fe from N-heterocyclic scaffolds.

The "Pyrazole Trap": Why is this happening?

User Question: I have synthesized a pyrazole-based API intermediate using Suzuki coupling. Despite three aqueous washes and recrystallization, my product is still grey/brown, and ICP-MS shows Palladium >500 ppm. Why won't the metal leave?

Technical Analysis: You are encountering the "Pyrazole Trap." Unlike simple aromatics, pyrazoles are excellent ligands. The


 nitrogen (N2) possesses a lone pair that coordinates strongly with transition metals (Pd, Cu, Fe), effectively forming a stable metal-complex with your product.

Standard aqueous extractions rely on the metal being water-soluble. However, your product-metal complex is likely lipophilic, meaning it partitions back into the organic phase during extraction. To remove the metal, you must introduce a competitive ligand (scavenger) with a higher affinity for the metal than your pyrazole ring.

Module A: Palladium (Pd) Removal

Primary focus: Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.

Q: Which scavenger should I use for Pyrazoles? A: For N-heterocycles, standard thiol scavengers often fail because the Pyrazole-Pd bond is kinetically inert. You need "Harder" ligands or chelating agents.

Recommendation: Use SiliaMetS® DMT (Dimercaptotriazine) or SiliaMetS® Thiourea .

Protocol: High-Efficiency Pd Scavenging

Target: <10 ppm Pd

  • Dissolution: Dissolve crude pyrazole (after workup) in THF or DMF (10 mL/g). Avoid DCM if possible (slower kinetics).

  • Loading: Add 4 molar equivalents of SiliaMetS® DMT relative to the residual Pd content (estimated). If Pd content is unknown, use 10 wt% relative to the product mass.

  • Incubation: Stir at 22°C for 16 hours .

    • Critical Note: Do not heat above 40°C. Contrary to intuition, higher temperatures can destabilize the scavenger-metal complex in favor of the pyrazole-metal complex [1].

  • Filtration: Filter through a 0.45 µm PTFE pad or Celite.

  • Validation: The filtrate should be visibly lighter. Confirm with ICP-MS.

Visual Workflow: Scavenger Selection Logic

ScavengerSelection Start Identify Residual Metal MetalType Which Metal? Start->MetalType Pd Palladium (Pd) MetalType->Pd Cu Copper (Cu) MetalType->Cu Fe Iron (Fe) MetalType->Fe Pd_Type Catalyst Type? Pd->Pd_Type Scav_TAA SiliaMetS® TAAcOH (Supported EDTA) Cu->Scav_TAA Scav_Tosic SiliaBond® Tosic Acid Fe->Scav_Tosic Simple Simple (e.g., Pd(OAc)2) Pd_Type->Simple Hindered Hindered/Stable (e.g., Pd(dppf)Cl2, Pyrazole-bound) Pd_Type->Hindered Scav_Thiol SiliaMetS® Thiol (Standard) Simple->Scav_Thiol Scav_DMT SiliaMetS® DMT (High Affinity) Hindered->Scav_DMT

Caption: Decision tree for selecting the appropriate solid-supported scavenger based on metal type and ligand complexity.

Module B: Copper (Cu) Removal

Primary focus: Chan-Lam coupling, Click chemistry, and Ullmann coupling.

Q: My product is green/blue. EDTA washes cause emulsions. What now? A: Pyrazoles form very stable blue/green complexes with Cu(II). If liquid-liquid extraction (LLE) with EDTA or NH₄OH fails or creates emulsions, switch to Solid-Supported Chelation .

Protocol: Supported EDTA Treatment
  • Reagent: Use SiliaMetS® TAAcOH (Triaminetetraacetic acid - supported EDTA).[1]

  • Solvent: Methanol or Ethanol is preferred to swell the resin and facilitate ion exchange.

  • Conditions: Add 4-8 equivalents relative to Cu. Stir for 4 hours at room temperature.

  • Mechanism: The supported EDTA has a higher formation constant (

    
    ) for Cu than the pyrazole, effectively "stealing" the metal without creating an emulsion [2].
    

Data: Scavenger Efficiency Comparison

Metal ContaminantRecommended ScavengerMechanismTypical Load (eq)Time (h)
Palladium (Pd) SiliaMetS® DMTChelation (S-N-S)416
Copper (Cu) SiliaMetS® TAAcOHChelation (EDTA)4-84
Iron (Fe) SiliaBond® Tosic AcidIonic Interaction44
Ruthenium (Ru) SiliaMetS® DMTChelation4-816
Module C: Process Optimization (Prevention)

Q: Can I use Activated Carbon (Charcoal) instead? It's cheaper. A: You can, but it is not recommended for late-stage pyrazole synthesis.

  • The Risk: Activated carbon (e.g., Darco G-60) is non-selective.[2] It relies on surface adsorption. Because pyrazoles are often flat, aromatic systems, they adsorb strongly to the carbon, leading to yield losses of 10-30% .

  • The Mess: Carbon fines are notoriously difficult to filter completely, often requiring multiple passes through Celite, which introduces new particulate risks.

Q: What are the regulatory limits I need to hit? A: You must comply with ICH Q3D (R2) guidelines.[3] The limits depend on the route of administration.

ICH Q3D Elemental Impurity Limits (Permitted Daily Exposure - PDE):

ElementClassOral PDE (µ g/day )Parenteral PDE (µ g/day )Inhalation PDE (µ g/day )
Cd 1522
Pb 1555
Co 2A5053
V 2A100101
Ni 2A200205
Pd 2B100101
Cu 3300030030

Note: To calculate the concentration limit (ppm) in your product: Limit (ppm) = PDE (µ g/day ) / Max Daily Dose ( g/day ). [3]

Troubleshooting FAQ

Q: I used SiliaMetS® Thiol for Pd, but the level only dropped from 1000 ppm to 200 ppm. Why? A: The Pd-Pyrazole bond is likely stronger than the Pd-Thiol bond in your solvent system.

  • Fix 1: Switch to SiliaMetS® DMT (stronger chelator).

  • Fix 2: Add a small amount of Acetic Acid (1-5%) to the mixture. Protonating the pyrazole nitrogen (

    
    ) weakens its ability to coordinate with the metal, making it easier for the scavenger to grab the Pd.
    

Q: Can I use crystallization to clean up the metal? A: Crystallization is often counter-productive for pyrazoles. The metal-pyrazole complex often co-crystallizes with the free product due to similar lattice packing properties (isomorphism). This can actually concentrate the metal in the crystal.[2] Always scavenge before the final crystallization.

References
  • SiliCycle Inc. (2023). SiliaMetS® Metal Scavengers: Application Note for Palladium Removal. Retrieved from

  • Biotage. (2023). How to Remove Palladium in three easy steps. Retrieved from

  • International Council for Harmonisation (ICH). (2022).[4] ICH Q3D (R2) Guideline for Elemental Impurities. Retrieved from

  • European Medicines Agency. (2022). Guideline on the specification limits for residues of metal catalysts or metal reagents. Retrieved from

Sources

Optimization

Technical Support Guide: Resolving Overlapping Peaks in Pyrazole NMR

Department: Analytical Chemistry & Structural Elucidation Subject: Troubleshooting Signal Coalescence and Overlap in Pyrazole Derivatives Ticket Priority: High (Structural Ambiguity) Executive Summary Welcome to the Tech...

Author: BenchChem Technical Support Team. Date: February 2026

Department: Analytical Chemistry & Structural Elucidation Subject: Troubleshooting Signal Coalescence and Overlap in Pyrazole Derivatives Ticket Priority: High (Structural Ambiguity)

Executive Summary

Welcome to the Technical Support Center. You are likely accessing this guide because your pyrazole spectrum exhibits broad "humps" instead of sharp multiplets, or your integration values are non-stoichiometric due to signal overlap.

In pyrazole derivatives, overlapping peaks usually stem from two distinct physical phenomena:

  • Annular Tautomerism (Dynamic): Rapid proton exchange between N1 and N2 causes the chemical environments of positions 3 and 5 to average out.[1][2]

  • Static Spectral Crowding: High density of signals from complex substituents, leading to multiplet overlap.[1]

This guide provides a tiered troubleshooting protocol to resolve these issues, moving from chemical manipulation to advanced spectroscopic acquisition.

Module 1: Diagnosing the Overlap (Is it Dynamic or Static?)

Before applying a fix, you must identify the nature of the overlap.

Diagnostic FeatureCauseSolution Pathway
Broad, undefined "humps" (especially at C3/C5 or H3/H5)Dynamic Exchange (Tautomerism) .[1] The rate of N-H exchange is intermediate on the NMR timescale (

).[1]
Module 2 & 3 (Solvent/Temp)
Sharp but superimposed multiplets Static Overlap . Chemical shifts are identical due to similar magnetic environments.[1]Module 4 (Pure Shift/2D)
Missing NH signal Fast Exchange . The proton is exchanging rapidly with residual water or solvent.[1][2]Module 2 (Dry Solvents)
Module 2: Solvent Engineering (The Chemical Fix)

The choice of solvent is the single most critical variable in pyrazole NMR. It dictates the rate of tautomeric exchange and the resolution of the N-H proton.

Protocol 1: Slowing Exchange with DMSO-d6

Chloroform (


) often promotes rapid or intermediate exchange, leading to broadening.[1]
  • Action: Switch to DMSO-d6 .

  • Mechanism: DMSO acts as a hydrogen bond acceptor.[1] It forms a strong H-bond with the pyrazole N-H, effectively "anchoring" the proton and slowing the exchange rate significantly.[1]

  • Expected Outcome: Sharpening of broad signals; appearance of the N-H signal (typically >12 ppm).[1]

Protocol 2: "Locking" the Tautomer with Acid (TFA)

If DMSO does not resolve the broadening, the exchange is still too fast.[1]

  • Action: Add 1-2 drops of Trifluoroacetic Acid (TFA-d) to the NMR tube.[1]

  • Mechanism: This protonates the pyrazole ring, forming a pyrazolium cation.[1] The symmetry of the cation often simplifies the spectrum, or the highly acidic medium forces the equilibrium to a single protonated species, eliminating the dynamic averaging.

  • Warning: This changes the chemical species.[1] Use only for structural verification, not for purity assays of the free base.[1]

Module 3: Variable Temperature (VT) NMR

When solvent changes are insufficient, you must alter the kinetics of the exchange using temperature.

Workflow: The Coalescence Point Strategy
  • Cooling (Preferred): Lower the temperature to 233K (-40°C) or lower (solvent permitting).[1]

    • Goal: Reach the Slow Exchange Limit . The exchange becomes slower than the frequency difference (

      
      ), "freezing" the tautomers.[1] You will see two distinct sets of signals for the major and minor tautomers.[1]
      
  • Heating: Raise the temperature to 323K (50°C) or higher.

    • Goal: Reach the Fast Exchange Limit . The exchange becomes so fast that the NMR sees a perfect weighted average. Broad humps will coalesce into a single sharp peak.[1]

Technical Note: For pyrazoles, cooling is usually more informative for structural assignment (regioisomer identification), while heating is better for obtaining sharp peaks for publication/purity.[1]

Module 4: Advanced Acquisition (Spectroscopic Fixes)

If the overlap is static (sharp peaks on top of each other) or you need definitive regioisomer assignment, standard 1D


 NMR is insufficient.[1]
Technique A: Pure Shift NMR (Homodecoupled 1H)

Standard proton spectra are cluttered by J-coupling (multiplets).[1] Pure Shift sequences (like PSYCHE or Zangger-Sterk ) collapse all multiplets into singlets.[1][3][4]

  • Application: Resolving overlapping substituents on the pyrazole ring (e.g., phenyl ring protons overlapping with linker protons).[1]

  • Result: A "carbon-like" proton spectrum with ultra-high resolution.[1]

Technique B: 1H-15N HMBC (The Gold Standard)

For pyrazoles, carbon chemical shifts (C3 vs C5) are often too similar to assign confident regiochemistry.[1] Nitrogen chemical shifts differ significantly (~60-100 ppm difference between pyrrole-like N and pyridine-like N).[1]

  • Protocol: Run a 1H-15N HMBC (natural abundance is sufficient with a cryoprobe and ~30-60 min acquisition).

  • Analysis:

    • N1 (pyrrole-type, -NH-): Shielded (approx -180 ppm relative to nitromethane).[1]

    • N2 (pyridine-type, =N-): Deshielded (approx -70 ppm).[1]

    • Cross-peaks will definitively identify which carbon substituents are adjacent to N1 vs N2.[1]

Visual Troubleshooting Guide

The following diagram illustrates the decision logic for resolving pyrazole spectral issues.

Pyrazole_NMR_Workflow Start Start: Overlapping/Broad Peaks Identify Identify Peak Shape Start->Identify Broad Broad / Humps (Dynamic Exchange) Identify->Broad Undefined Sharp Sharp / Crowded (Static Overlap) Identify->Sharp Split signals Solvent Switch Solvent: CDCl3 -> DMSO-d6 Broad->Solvent PureShift Acquire Pure Shift 1H (Collapse Multiplets) Sharp->PureShift 1D Solution HSQC 2D HSQC / 15N-HMBC (Disperse to 2nd Dim) Sharp->HSQC 2D Solution CheckSolvent Did it sharpen? Solvent->CheckSolvent VT_NMR Variable Temp (VT-NMR) Cool to -40°C CheckSolvent->VT_NMR No (Still broad) Success Resolved Spectrum CheckSolvent->Success Yes VT_NMR->Success PureShift->Success HSQC->Success

Figure 1: Decision matrix for selecting the correct resolution strategy based on peak topology.

Mechanism of Pyrazole Tautomerism

Understanding the equilibrium is vital for interpreting the "averaged" signals seen in Module 1.

Tautomerism cluster_conditions Factors Accelerating Exchange (Broadening) Tautomer_A Tautomer A (1H-pyrazole) Transition Transition State (Intermolecular H-Bonding) Tautomer_A->Transition Proton Transfer Transition->Tautomer_A Tautomer_B Tautomer B (2H-pyrazole) Transition->Tautomer_B Fast Exchange Tautomer_B->Transition Trace Acid/Base Trace Acid/Base Protic Solvents (MeOH) Protic Solvents (MeOH) High Temp High Temp

Figure 2: The annular tautomerism mechanism.[1] The proton shift between nitrogens averages the electronic environment of the ring carbons.

Frequently Asked Questions (FAQ)

Q: Why is my N-H peak completely missing in Methanol-d4? A: This is not an overlap issue; it is deuterium exchange. The acidic N-H proton rapidly exchanges with the deuterium pool of


. The signal disappears because N-D is not observable in 

NMR.[1][2]
  • Fix: Evaporate and reconstitute in

    
     or 
    
    
    
    (if dry).

Q: I see three sets of peaks for my pyrazole. Is it impure? A: Not necessarily.[1] If you are using a solvent like DMSO-d6 that slows exchange, you might be observing the two distinct tautomers (A and B)[1] plus a water-complexed species, or simply the two tautomers in slow exchange.[1]

  • Test: Run a VT-NMR experiment. If the peaks coalesce into one set upon heating, they are tautomers, not impurities.[1]

Q: Can I use 1D NOE to distinguish the regioisomers? A: Yes, but proceed with caution. NOE requires spatial proximity.[1] If the N-H proton is exchanging (broad), the NOE transfer will be inefficient or misleading (transferring saturation to the other tautomer).[1]

  • Recommendation: Perform NOE experiments at low temperature (Slow Exchange Limit) or use 15N-HMBC for a more definitive answer.

References
  • Claramunt, R. M., et al. (2006).[1] "The structure of pyrazoles in the solid state: A combined CPMAS NMR and crystallographic study." Journal of Molecular Structure. [1]

  • Alkorta, I., & Elguero, J. (2021).[1] "Tautomerism of Pyrazoles: A Review." Molecules. [1]

  • Foroozandeh, M., et al. (2014).[1] "Ultrahigh-resolution NMR spectroscopy." Angewandte Chemie International Edition (Regarding Pure Shift NMR). [1]

  • Berger, S., & Sicker, D. (2009).[1] Classics in Spectroscopy: Isolation and Structure Elucidation of Natural Products. Wiley-VCH.[1] (Reference for 15N-HMBC applications). [1]

  • Hansen, P. E. (2009).[1] "Isotope effects on chemical shifts as a tool in structural studies." Progress in Nuclear Magnetic Resonance Spectroscopy. [1]

Sources

Troubleshooting

Technical Support Center: MS/MS Interpretation of [1-(3-Methylphenyl)pyrazol-4-yl]methanamine

Topic: Interpretation of ESI-MS/MS Fragmentation Data Compound: [1-(3-Methylphenyl)pyrazol-4-yl]methanamine CAS: (Structure derived) | Formula: C₁₁H₁₃N₃ | MW: 187.24 Da Target Ion: [M+H]⁺ m/z 188.1 Executive Summary This...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Interpretation of ESI-MS/MS Fragmentation Data Compound: [1-(3-Methylphenyl)pyrazol-4-yl]methanamine CAS: (Structure derived) | Formula: C₁₁H₁₃N₃ | MW: 187.24 Da Target Ion: [M+H]⁺ m/z 188.1

Executive Summary

This guide addresses the structural confirmation and troubleshooting of [1-(3-Methylphenyl)pyrazol-4-yl]methanamine using Electrospray Ionization Mass Spectrometry (ESI-MS). As a primary amine attached to a heteroaromatic system, this molecule exhibits distinct fragmentation behavior dominated by neutral loss of ammonia and pyrazole ring disintegration.

This document is structured to guide you from initial spectrum validation to advanced troubleshooting of anomalous data.

Module 1: The Fragmentation Spectrum (What to Expect)

When analyzing this compound under positive ESI conditions, the protonated molecule ([M+H]⁺) appears at m/z 188 . The fragmentation pattern is dictated by the stability of the pyrazole core and the lability of the primary amine group.

Predicted Fragmentation Table
m/z (approx)Fragment IdentityMechanismRelative Abundance
188 [M+H]⁺Protonated ParentVariable (Source Dependent)
171 [M+H - NH₃]⁺Neutral Loss of AmmoniaHigh (Base Peak)
158 [M+H - CH₂NH₂]⁺

-Cleavage / Radical Loss
Low - Medium
144 [171 - HCN]⁺Pyrazole Ring CleavageMedium
91 [C₇H₇]⁺Tropylium Ion (Tolyl group)Medium
77 [C₆H₅]⁺Phenyl CationLow
Mechanistic Pathway Visualization

The following diagram illustrates the causal logic behind the observed fragments.

FragmentationPathway Parent [M+H]+ m/z 188 Frag171 [M+H - NH3]+ m/z 171 (Benzylic-type Cation) Parent->Frag171 - NH3 (17 Da) Primary Amine Loss Frag158 [M+H - CH2NH2]+ m/z 158 (Phenyl-Pyrazole Cation) Parent->Frag158 - CH2NH2 (30 Da) Alpha Cleavage Frag91 [Tolyl Cation]+ m/z 91 Parent->Frag91 N-C Bond Cleavage Frag144 [m/z 171 - HCN]+ m/z 144 Frag171->Frag144 - HCN (27 Da) Ring Contraction

Figure 1: Proposed ESI-MS/MS fragmentation pathway for [1-(3-Methylphenyl)pyrazol-4-yl]methanamine showing the dominant loss of ammonia and subsequent ring degradation.

Module 2: Mechanistic Insights (The "Why")

The Dominance of Ammonia Loss (m/z 171)

Primary amines in ESI-MS are notorious for the neutral loss of ammonia (NH₃).

  • Mechanism: The protonation likely occurs on the primary amine nitrogen. However, the resulting carbocation formed upon NH₃ loss is stabilized by the adjacent pyrazole ring (a heteroaryl-methyl cation), similar to a benzyl cation.

  • Observation: You will often see m/z 171 as the base peak (100% intensity) in MS/MS, sometimes even in the source ("in-source fragmentation") if ionization voltages are too high.

Pyrazole Ring Disintegration (m/z 144)

Unlike simple benzene rings, pyrazoles are prone to losing small stable molecules like HCN (27 Da) or N₂ (28 Da) after the initial ionization.

  • Pathway: After losing ammonia, the resulting ion (m/z 171) retains the pyrazole core. High collision energy (CE) will force the pyrazole ring to open and expel HCN, resulting in m/z 144.

The Tolyl Group Signature (m/z 91)

The 3-methylphenyl (m-tolyl) group attached to N1 is a distinct structural marker.

  • Diagnostic: Cleavage of the N-C bond connecting the phenyl ring to the pyrazole can generate a tolyl cation. This rearranges to the highly stable tropylium ion (m/z 91) . This peak confirms the presence of the methyl-substituted aromatic ring.

Module 3: Troubleshooting Guide

Use this decision tree to resolve spectral anomalies.

TroubleshootingTree Start Spectral Issue NoParent Low/No Parent (m/z 188) Start->NoParent HighAdduct Dominant Adducts (+Na, +K) Start->HighAdduct WrongFrag Unexpected Fragments Start->WrongFrag Action1 Check Source Voltage (In-Source Frag?) NoParent->Action1 m/z 171 observed? Action2 Check Mobile Phase (Add 0.1% Formic Acid) NoParent->Action2 Signal weak overall Action3 Check Solvents (Glassware Contamination) HighAdduct->Action3 Action4 Verify Isomer (Is it 4-methylphenyl?) WrongFrag->Action4

Figure 2: Troubleshooting logic flow for spectral validation.

FAQ: Common Experimental Issues

Q1: I see m/z 171 as my main peak in the full scan (MS1). Where is my parent ion (188)?

  • Diagnosis: You are experiencing In-Source Fragmentation . The bond holding the amine is fragile.

  • Solution: Lower the "Cone Voltage," "Fragmentor Voltage," or "Declustering Potential" on your instrument by 10–20V. This ensures the molecule enters the quadrupole intact.

Q2: Can I distinguish the 3-methylphenyl (meta) isomer from the 4-methylphenyl (para) isomer using MS/MS?

  • Analysis: Difficult. Both isomers produce the m/z 91 tropylium ion.

  • Solution: MS/MS alone is rarely sufficient for positional isomers of aromatic rings. You must use Retention Time (LC-MS) comparison with a standard or NMR for definitive assignment. The para isomer often elutes slightly later on C18 columns due to better packing/planarity, but this is not a guaranteed rule.

Q3: My spectrum shows m/z 210 and 226. What are these?

  • Diagnosis: These are likely sodium ([M+Na]⁺ = 188 + 23 = 211) and potassium ([M+K]⁺ = 188 + 39 = 227) adducts. Note: If you see 210/226 specifically, check if your parent mass is actually different or if you have a contaminant.

  • Solution: Ensure your mobile phase contains a proton source (e.g., 0.1% Formic Acid) to drive protonation ([M+H]⁺) over cationization.

Module 4: Standard Experimental Protocol

For reproducible fragmentation data, adhere to these parameters.

1. Sample Preparation:

  • Concentration: 1 µg/mL in 50:50 Methanol:Water.

  • Additives: 0.1% Formic Acid (Critical for amine protonation).

2. Instrument Parameters (Generic ESI):

  • Polarity: Positive (+)

  • Capillary Voltage: 3.0 – 3.5 kV

  • Source Temp: 300°C (Do not overheat; amines can degrade).

  • Collision Energy (CE): Ramp 10–40 eV.

    • Low CE (10-15 eV): Preserves m/z 188.

    • Med CE (20-25 eV): Maximizes m/z 171.

    • High CE (>35 eV): Generates m/z 91 and ring fragments.

References

  • NIST Mass Spectrometry Data Center. (n.d.). Fragmentation of Primary Amines. NIST Chemistry WebBook. Retrieved from [Link][1]

  • Holčapek, M., et al. (2010). Fragmentation behavior of N-substituted pyrazoles in electrospray ionization mass spectrometry. Journal of Mass Spectrometry. (General principles of pyrazole ring cleavage).
  • LibreTexts Chemistry. (2022). Amine Fragmentation Patterns. Retrieved from [Link][1][2][3][4][5][6][7]

  • ResearchGate. (2008). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Solubility Enhancement for Pyrazole Scaffolds

Status: Operational Ticket Focus: Overcoming "Brick Dust" Properties in Pyrazole-Based Drug Discovery Assigned Specialist: Senior Application Scientist, Formulation Chemistry[1] Introduction: The Pyrazole Paradox Welcome...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket Focus: Overcoming "Brick Dust" Properties in Pyrazole-Based Drug Discovery Assigned Specialist: Senior Application Scientist, Formulation Chemistry[1]

Introduction: The Pyrazole Paradox

Welcome to the Pyrazole Solubility Technical Support Center. You are likely here because your lead compound—a highly potent kinase inhibitor or anti-inflammatory agent—has hit a solubility wall.[1]

Pyrazoles are ubiquitous in medicinal chemistry (e.g., Celecoxib, Ruxolitinib) due to their excellent bioactivity and metabolic stability.[1] However, they suffer from the "Pyrazole Paradox" : the very structural features that make them potent binders (planar geometry, hydrogen bond donor/acceptor motifs) also drive them to crystallize aggressively.[1] This results in high lattice energy, high melting points (>200°C), and aqueous insolubility (often <1 µg/mL), classifying them as "Brick Dust" molecules.[1]

This guide provides a modular troubleshooting workflow to dismantle this lattice energy and achieve bioavailable concentrations.

Module 1: Molecular Design (Pre-Formulation)

User Query: "My pyrazole analog is precipitating in the bioassay buffer. Can I fix this chemically without losing potency?"

Root Cause Analysis: The Hydrogen Bond Network

The primary culprit for pyrazole insolubility is the unsubstituted NH group (1H-pyrazole).[1] In the solid state, NH-pyrazoles act as both hydrogen bond donors and acceptors, forming extremely stable intermolecular chains (catemers) or dimers.[1] This "self-association" creates a crystal lattice that water cannot penetrate.[1]

Troubleshooting Protocol: Structural Disruption

If your SAR (Structure-Activity Relationship) allows, the most effective fix is to disrupt the crystal packing at the molecular level.[1]

Step-by-Step Optimization:

  • Identify the NH Donor: Locate the free nitrogen in the pyrazole ring.

  • N-Alkylation: Replace the proton with a Methyl or Ethyl group.[1] This removes the H-bond donor, breaking the "infinite chain" in the crystal lattice.

  • Steric Shielding: If N-alkylation kills potency, introduce bulky groups (e.g., tert-butyl, CF3) on adjacent carbons (C3/C5).[1] This creates "packing frustration," preventing tight stacking.[1]

Decision Logic Diagram

The following diagram illustrates the decision process for structural modification.

PyrazoleModification Start Compound Insolubility Detected CheckNH Is Pyrazole NH Free? Start->CheckNH CheckSAR Is NH Critical for Binding? CheckNH->CheckSAR Yes Formulation Proceed to Formulation (Salt/ASD) CheckNH->Formulation No (N-Substituted) ModifyN Strategy A: N-Alkylation (Remove Donor) CheckSAR->ModifyN No (Donor not needed) ModifyC Strategy B: C-Substitution (Steric Bulk/Twisting) CheckSAR->ModifyC Yes (Donor needed) ModifyN->Formulation Re-test Solubility ModifyC->Formulation Re-test Solubility

Figure 1: Structural modification decision tree for reducing lattice energy in pyrazole derivatives.

Module 2: Salt Selection Strategies

User Query: "I cannot change the structure. I tried making a hydrochloride salt, but it disproportionated. What now?"

Technical Insight: The Weak Base Problem

Pyrazoles are notoriously weak bases (pKa ~2.5).[1] A stable salt requires a ΔpKa (pKa of acid - pKa of base) > 3.[1]

  • The Error: Using weak acids (e.g., acetic acid, tartaric acid) will result in unstable salts that hydrolyze back to the free base in water.[1]

  • The Fix: You must use strong sulfonic acids .[1]

Recommended Counter-ions

For a pyrazole with pKa ~2.5, select counter-ions from the "Strong Acid" tier to ensure proton transfer.

TierAcid TypepKaSuitability for Pyrazoles
Tier 1 (Best) Methanesulfonic (Mesylate)-1.9High. Forms stable salts; breaks lattice effectively.[1]
Tier 1 (Best) p-Toluenesulfonic (Tosylate)-2.8High. Adds lipophilicity but stabilizes the proton.[1]
Tier 2 (Okay) Hydrochloric (HCl)-6.0Moderate. Often forms hydrates; "Common Ion Effect" in stomach can reduce solubility.[1]
Tier 3 (Avoid) Fumaric/Maleic~3.0Low. ΔpKa is insufficient; salt will dissociate in solution.[1]
Salt Screening Protocol
  • Dissolution: Dissolve 100 mg of free base in minimal hot solvent (Acetone or THF).

  • Acid Addition: Add 1.05 equivalents of Methanesulfonic acid.

  • Cooling: Slow cool to 4°C. If no precipitate, add anti-solvent (MTBE).

  • Verification: Analyze solid by XRPD (X-Ray Powder Diffraction).[1][2]

    • Pass: New peaks appear (distinct from free base).[1]

    • Fail: Peaks match free base (Salt disproportionated).[1]

Module 3: Amorphous Solid Dispersions (ASD)

User Query: "Salts are unstable, and the molecule is 'brick dust.' How do I formulate this for oral delivery?"

The "Spring and Parachute" Concept

When chemical modification and salts fail, you must force the compound into a high-energy amorphous state (the Spring ) and use a polymer to prevent it from recrystallizing (the Parachute ).[1] This is the gold standard for pyrazoles like Celecoxib.

Mechanism of Action
  • The Spring: The amorphous drug dissolves rapidly, creating a supersaturated solution (concentrations 10-100x higher than equilibrium solubility).[1]

  • The Parachute: A polymer (e.g., HPMC-AS) interacts with the pyrazole via hydrogen bonding, inhibiting nucleation and crystal growth.[1]

SpringParachute Crystalline Crystalline Pyrazole (Low Energy/Solubility) Amorphous Amorphous State (High Energy 'Spring') Crystalline->Amorphous Energy Input (Spray Dry/HME) Supersaturation Supersaturated Solution (Peak Concentration) Amorphous->Supersaturation Rapid Dissolution Precipitation Recrystallization (Crash Out) Supersaturation->Precipitation No Polymer Maintained Polymer Stabilized ('Parachute' Effect) Supersaturation->Maintained With HPMC-AS/PVP

Figure 2: The "Spring and Parachute" mechanism essential for bioavailability of amorphous pyrazoles.[1]

Manufacturing Protocol: Solvent Evaporation (Lab Scale)

Use this protocol to generate prototype ASDs for animal studies.[1]

Materials:

  • Drug: Pyrazole derivative.[1][3]

  • Polymer: HPMC-AS (L-grade) or PVP-VA64.[1]

  • Solvent: Methanol/DCM (1:1).[1]

Procedure:

  • Ratio Selection: Prepare Drug:Polymer ratios of 1:3 and 1:9 (w/w). High polymer load is crucial for preventing "brick dust" crystallization.[1]

  • Dissolution: Dissolve both components in the solvent mixture. Ensure absolute clarity.

  • Rapid Drying: Rotary evaporate at 40°C under full vacuum. Speed is critical to trap the amorphous state.

  • Secondary Drying: Vacuum dry for 24 hours to remove residual solvent (plasticizer effect of solvent can trigger crystallization).[1]

  • Characterization: Confirm lack of diffraction peaks via XRPD (Halo pattern).

Module 4: Troubleshooting FAQs

Q1: My kinetic solubility is high (50 µM), but thermodynamic solubility is zero. Why?

  • Diagnosis: You are observing a transient metastable state.[1][4] Your compound dissolves initially (kinetic) but eventually finds its stable crystal lattice (thermodynamic) and crashes out.[1]

  • Fix: Do not rely on DMSO stock dilutions for long-term assays.[1] Use the Shake-Flask Method (24-hour equilibrium) to determine the true solubility limit.[1]

Q2: Can I use Cyclodextrins (CDs) instead of ASDs?

  • Answer: Yes, specifically Sulfobutyl ether-β-cyclodextrin (SBE-β-CD) .[1]

  • Why: Pyrazoles fit well into the hydrophobic cavity of β-CDs.

  • Constraint: Binding constants (

    
    ) must be determined. If 
    
    
    
    , the amount of CD required for dosing may be toxicologically prohibitive.[1]

Q3: My amorphous dispersion fused into a solid block. What happened?

  • Diagnosis: The Glass Transition Temperature (

    
    ) was too low. The material absorbed moisture, lowering the 
    
    
    
    below room temperature, causing the "rubber" phase to flow and recrystallize.
  • Fix: Switch to a polymer with a higher

    
     (e.g., Copovidone ) or store with aggressive desiccants.[1]
    

References

  • Lipinski, C. A. (2002).[1] Poor aqueous solubility—an industry wide problem in ADME screening.[1][5] American Pharmaceutical Review.[1] 5

  • Brough, C., & Williams, R. O. (2013).[1] Amorphous solid dispersions and nanocrystal technologies for poorly water-soluble drug delivery.[1] International Journal of Pharmaceutics. (Context: Spring and Parachute concept). 4

  • Gupta, P., et al. (2021).[1] Amorphous Salts Solid Dispersions of Celecoxib: Enhanced Biopharmaceutical Performance and Physical Stability.[6] PubMed.[1] 6[1][2][7][8][9]

  • Serajuddin, A. T. (2007).[1] Salt formation to improve drug solubility.[1][2][10] Advanced Drug Delivery Reviews. (Context: Salt selection for weak bases). 11

  • Foces-Foces, C., et al. (2023).[1] Crystal and molecular structure of 4-fluoro-1H-pyrazole: Hydrogen-bonding motifs. IUCr Journals. 1[1][2][7][8][9]

Sources

Reference Data & Comparative Studies

Validation

Comparative Bioactivity of Pyrazole Regioisomers: Structural Determinants &amp; Therapeutic Implications

Executive Summary The pyrazole ring is a "privileged scaffold" in medicinal chemistry, serving as the core pharmacophore for blockbuster drugs like Celecoxib (Celebrex) and Rimonabant. However, the bioactivity of pyrazol...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The pyrazole ring is a "privileged scaffold" in medicinal chemistry, serving as the core pharmacophore for blockbuster drugs like Celecoxib (Celebrex) and Rimonabant. However, the bioactivity of pyrazole-based therapeutics is strictly governed by regiochemistry. The distinction between 1,3-disubstituted and 1,5-disubstituted isomers is not merely structural—it is the primary determinant of target affinity, metabolic stability, and off-target toxicity.

This guide provides a technical comparison of these regioisomers, focusing on the mechanistic causality of their differential bioactivity. We analyze the structural basis of ligand-protein binding, provide validated protocols for isomeric differentiation (NOE NMR), and present experimental data contrasting their performance in COX-2 and kinase inhibition.

Structural & Physicochemical Basis of Divergence

The biological divergence between pyrazole regioisomers stems from the spatial vector of substituents relative to the N1-nitrogen.

  • 1,5-Regioisomers: The substituents at N1 and C5 are spatially proximal. This creates high steric crowding, often forcing the N1-phenyl or alkyl group out of planarity with the pyrazole core. This "twisted" conformation is critical for fitting into globular hydrophobic pockets (e.g., COX-2).

  • 1,3-Regioisomers: The substituents are separated by the C4 carbon, resulting in a more linear, planar topology. This isomer often binds poorly to targets requiring a "bent" ligand conformation but may excel in narrow, slot-like binding sites.

Dipole Moment & Solubility

The vector sum of dipole moments differs significantly. 1,3-isomers typically exhibit higher polarity and water solubility compared to their 1,5-counterparts due to the unhindered lone pair on N2 and the alignment of electronegative substituents.

Case Study: COX-2 Inhibition (The Celecoxib Paradigm)

The most authoritative example of regioisomer-dependent bioactivity is Celecoxib , a selective COX-2 inhibitor.

  • Active Drug (1,5-isomer): Celecoxib is a 1,5-diarylpyrazole .[1] The p-sulfamoylphenyl group at N1 and the p-tolyl group at C5 are arranged to fit the large, hydrophobic side pocket of the COX-2 enzyme. The steric clash between the N1 and C5 rings forces a specific dihedral angle that matches the enzyme's binding cleft.

  • Inactive Regioisomer (1,3-isomer): In the 1,3-isomer, the p-tolyl group is moved to position C3. This linearizes the molecule. Experimental data confirms that this isomer fails to engage the hydrophobic side pocket effectively, resulting in a drastic loss of potency (IC50 shifts from nanomolar to micromolar range) and loss of COX-2 vs. COX-1 selectivity.

Comparative Data: COX-2 Inhibition Potency[2][3][4][5]
Compound VariantRegiochemistryIC50 (COX-2)Selectivity Index (COX-2/COX-1)Binding Mode
Celecoxib 1,5-Diaryl 0.04 µM > 300 Deep hydrophobic pocket insertion
Isomer B (Impurity)1,3-Diaryl> 15.0 µM< 5Steric mismatch; poor pocket occupancy
UnsubstitutedN/A> 100 µM~1Non-specific binding

Data synthesized from structure-activity relationship (SAR) studies of diarylheterocycles [1, 2].

Experimental Protocols: Synthesis & Differentiation[6]

One of the most common pitfalls in pyrazole drug discovery is the inadvertent testing of regioisomer mixtures. The standard cyclocondensation of hydrazines with 1,3-diketones yields both isomers.

A. Synthetic Workflow (The Challenge)

The reaction of a hydrazine (


) with an unsymmetrical 1,3-diketone (

) produces a mixture of 1,3- and 1,5-isomers. The ratio depends on solvent polarity and steric bulk, but separation is mandatory.
B. Protocol: NOE NMR Differentiation (The Gold Standard)

You cannot rely solely on 1H NMR chemical shifts to assign regiochemistry. Nuclear Overhauser Effect (NOE) spectroscopy is required to prove spatial proximity.

Objective: Distinguish 1,3-isomer from 1,5-isomer. Reagents: Deuterated DMSO (


) or Chloroform (

).
  • Sample Prep: Dissolve 5-10 mg of purified isomer in 0.6 mL deuterated solvent. Ensure the sample is free of paramagnetic impurities.

  • Acquisition: Run a 1D NOE difference experiment or 2D NOESY.

  • Target Irradiation: Irradiate the N-substituent protons (e.g., N-Methyl or N-Phenyl ortho-protons).

  • Analysis:

    • 1,5-Isomer: You will observe a strong NOE enhancement (cross-peak) at the C5-substituent protons. Reason: They are physically close (< 5 Å).

    • 1,3-Isomer: You will observe NOE enhancement at the C5-H (pyrazole ring proton) or C3-substituent, but NO enhancement between the N-substituent and the other bulky group.

C. Protocol: In Vitro COX-2 Inhibition Assay

Objective: Quantify bioactivity differences.

  • Enzyme Prep: Use recombinant human COX-2 enzyme.

  • Incubation: Incubate enzyme with test compounds (1,3- and 1,5-isomers) at varying concentrations (0.01 µM – 100 µM) in Tris-HCl buffer (pH 8.0) with heme cofactor for 10 mins at 37°C.

  • Substrate Addition: Add Arachidonic Acid (100 µM) to initiate reaction.

  • Detection: Measure PGH2 production via colorimetric immunoassay (e.g., TMPD oxidation) or ELISA.

  • Calculation: Plot % Inhibition vs. Log[Concentration] to determine IC50.

Visualization of Pathways
Diagram 1: Synthetic Divergence & Identification Logic

This flowchart illustrates the critical decision points in synthesizing and verifying the correct regioisomer.

Pyrazole_Workflow Start Start: Hydrazine + Unsymmetrical 1,3-Diketone Reaction Cyclocondensation (Reflux in EtOH/AcOH) Start->Reaction Mixture Crude Mixture: 1,3-Isomer + 1,5-Isomer Reaction->Mixture Separation Chromatographic Separation (HPLC/Flash) Mixture->Separation Isomer_A Isomer A (Unknown Regio) Separation->Isomer_A Isomer_B Isomer B (Unknown Regio) Separation->Isomer_B NOE_Test NOESY NMR Analysis (Irradiate N-Substituent) Isomer_A->NOE_Test Result_15 Strong NOE to C5-Substituent? NOE_Test->Result_15 Confirm_15 Confirmed 1,5-Isomer (Likely Active for COX-2) Result_15->Confirm_15 Yes (Proximity) Confirm_13 Confirmed 1,3-Isomer (Likely Inactive/Less Potent) Result_15->Confirm_13 No (Distance)

Caption: Workflow for the synthesis, separation, and structural validation of pyrazole regioisomers prior to biological screening.

Diagram 2: Structure-Activity Relationship (SAR) Mechanism

Visualizing why the 1,5-isomer binds effectively while the 1,3-isomer fails.

SAR_Mechanism Isomer15 1,5-Diaryl Pyrazole (Twisted Conformation) BindingSite COX-2 Hydrophobic Pocket (Angled/V-Shaped) Isomer15->BindingSite Enters Pocket Isomer13 1,3-Diaryl Pyrazole (Planar/Linear) Isomer13->BindingSite Attempts Entry Fit15 Steric Complementarity (High Affinity) BindingSite->Fit15 Matches 1,5 Geometry Fit13 Steric Clash / Void Space (Low Affinity) BindingSite->Fit13 Mismatches 1,3 Geometry Outcome1 Potent Inhibition (IC50 < 0.1 µM) Fit15->Outcome1 Outcome2 Weak Inhibition (IC50 > 10 µM) Fit13->Outcome2

Caption: Mechanistic comparison of ligand-target fit. The 1,5-isomer's twisted geometry complements the COX-2 active site.

Conclusion & Recommendations

For researchers developing pyrazole-based therapeutics, the regiochemistry is not a trivial detail—it is a binary switch for bioactivity.

  • Synthesis: Always assume your cyclocondensation yields a mixture.

  • Validation: Never proceed to biological assays without NOE-confirmed structural assignment.

  • Screening: If your lead compound is a 1,3-isomer and shows low activity, synthesize the 1,5-regioisomer immediately. The pharmacophore might be correct, but the vector presentation could be reversed.

References
  • Penning, T. D., et al. (1997). "Synthesis and biological evaluation of the 1,5-diarylpyrazole class of cyclooxygenase-2 inhibitors: identification of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide (SC-58635, celecoxib)." Journal of Medicinal Chemistry.

  • Aggarwal, R., & Kumar, V. (2018). "Regioselective synthesis of 1,3- and 1,5-disubstituted pyrazoles." Synthetic Communications.

  • Fustero, S., et al. (2010). "Improved Regioselectivity in the Synthesis of Pyrazoles: 1,3- vs 1,5-Disubstitution." Chemistry – A European Journal.

  • Karthikeyan, M. S., et al. (2006).[6] "Synthesis, analgesic, anti-inflammatory and antimicrobial activities of some novel pyrazole derivatives." Bioorganic & Medicinal Chemistry Letters.

Sources

Comparative

Technical Guide: Structure-Activity Relationship (SAR) of Methylphenyl Pyrazoles

Executive Summary: The Methylphenyl Pharmacophore[1][2] The methylphenyl pyrazole motif represents a cornerstone in medicinal chemistry, most notably distinguishing the "coxib" class of selective COX-2 inhibitors from no...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Methylphenyl Pharmacophore[1][2]

The methylphenyl pyrazole motif represents a cornerstone in medicinal chemistry, most notably distinguishing the "coxib" class of selective COX-2 inhibitors from non-selective NSAIDs. While the pyrazole ring serves as a rigid scaffold, the specific placement of the methylphenyl group dictates biological selectivity.

This guide objectively analyzes the Structure-Activity Relationship (SAR) of this scaffold, comparing the 1,5-diarylpyrazole (e.g., Celecoxib) against its 1,3-regioisomers and bioisosteres. We provide experimental evidence demonstrating why the para-methyl substitution on the N1-phenyl ring is not merely structural but a critical determinant of pharmacokinetic half-life and hydrophobic pocket occupancy.

Comparative SAR Analysis

Regiochemistry: The 1,5- vs. 1,3-Diaryl Switch

The most critical SAR determinant is the regiochemistry of the phenyl rings on the pyrazole core.

  • 1,5-Diarylpyrazoles (Active): The phenyl rings are adjacent (N1 and C5). This geometry creates a "propeller-like" twist, essential for fitting into the larger hydrophobic side pocket of the COX-2 enzyme.

  • 1,3-Diarylpyrazoles (Inactive): When the phenyl group is moved to C3, the molecule adopts a flatter conformation. This prevents entry into the COX-2 specific pocket and often loses COX-1 activity as well.

The para-Methyl Effect (Metabolic Stability)

In the development of Celecoxib, the para-methyl group on the N1-phenyl ring was optimized against hydrogen and other alkyls.

Table 1: SAR of N1-Phenyl Substituents in 1,5-Diarylpyrazoles (COX-2 Inhibition)

Compound IDN1-Phenyl SubstituentCOX-2 IC50 (µM)Selectivity (COX-1/COX-2)PK Half-life (t1/2)
SC-58635 (Celecoxib) 4-Methyl 0.04 375 ~11 h
Analog A4-Hydrogen0.06200< 2 h (Rapid clearance)
Analog B4-Ethyl0.2580> 12 h (Steric clash)
Analog C4-Chloro0.05300High (Hepatotoxicity risk)
Analog D2-Methyl (ortho)> 10.0N/AInactive (Steric hindrance)

Data synthesized from Penning et al. [1] and related kinetic studies.

Scientist’s Insight: Note that while the 4-Hydrogen analog (Analog A) is potent, it is metabolically unstable. The liver cytochrome P450 system (specifically CYP2C9) rapidly oxidizes the phenyl ring. Adding the p-methyl group directs metabolism to a benzylic oxidation (forming the carboxylic acid metabolite), which is a controlled clearance pathway yielding the ideal 11-hour half-life for twice-daily dosing.

Scaffold Comparison: Pyrazole vs. Isoxazole

The methylphenyl pyrazole is often compared to the isoxazole bioisostere (e.g., Valdecoxib).

FeatureMethylphenyl Pyrazole (Celecoxib)Methylphenyl Isoxazole (Valdecoxib)
Chemical Stability High (Resistant to hydrolysis)Moderate (Isoxazole ring can open under stress)
Solubility Low (Requires sulfonamide for polarity)Slightly Higher
Safety Profile Standard Sulfonamide risksHigher risk of skin reactions (SJS/TEN)

Mechanistic Visualization

The following diagram illustrates the SAR decision logic used to optimize the methylphenyl pyrazole scaffold from a generic hit to a lead candidate.

SAR_Logic Start Hit: Diaryl Heterocycle Regio Check Regiochemistry (1,5 vs 1,3) Start->Regio Inactive 1,3-Isomer: Inactive (Discard) Regio->Inactive 1,3-arrangement Active 1,5-Isomer: Active Scaffold Regio->Active 1,5-arrangement Subst Optimize N1-Phenyl Group Active->Subst H_Sub R = H High Potency Low Stability (t1/2 < 2h) Subst->H_Sub Unsubstituted Me_Sub R = 4-Methyl Maintained Potency Optimal PK (t1/2 ~11h) Subst->Me_Sub p-Methyl (Target) Ortho_Sub R = 2-Methyl Steric Clash Loss of Activity Subst->Ortho_Sub o-Methyl H_Sub->Me_Sub Add Metabolic Block

Figure 1: SAR optimization pathway for methylphenyl pyrazoles. Note the critical divergence at the regiochemistry step and the pharmacokinetic optimization via methyl substitution.

Experimental Protocols

Regioselective Synthesis of 1,5-Diarylpyrazoles

Challenge: The condensation of 1,3-dicarbonyls with aryl hydrazines typically yields a mixture of 1,5- and 1,3-isomers.[1] Solution: Using the hydrochloride salt of the hydrazine in ethanol directs the reaction toward the 1,5-isomer [1].[1]

Reagents:

  • 4,4,4-Trifluoro-1-(4-methylphenyl)butane-1,3-dione (1.0 eq)

  • 4-Sulfamoylphenylhydrazine hydrochloride (1.1 eq)

  • Ethanol (Solvent)[1][2]

Protocol:

  • Preparation: Dissolve 4,4,4-trifluoro-1-(4-methylphenyl)butane-1,3-dione (10 mmol) in absolute ethanol (50 mL).

  • Addition: Add 4-sulfamoylphenylhydrazine hydrochloride (11 mmol) directly to the solution. Note: Do not use the free base hydrazine; the acidic environment provided by the HCl salt is crucial for regiocontrol.

  • Reflux: Heat the mixture to reflux (78°C) for 20 hours. Monitor reaction progress via TLC (Hexane/EtOAc 3:1). The 1,5-isomer typically runs lower (more polar) than the 1,3-isomer.

  • Workup: Cool to room temperature. The 1,5-diarylpyrazole often precipitates directly. If not, concentrate the solvent to 50% volume and add water.

  • Purification: Filter the precipitate. Recrystallize from Ethanol/Water to obtain the pure 1,5-regioisomer.

  • Validation: Confirm structure via 1H-NMR. The pyrazole proton (C4-H) typically appears as a singlet around

    
     6.8–7.0 ppm.
    
COX-2 Inhibition Assay (In Vitro)

To verify the activity of the synthesized methylphenyl pyrazole:

  • Enzyme Prep: Use recombinant human COX-2 enzyme (microsomal fraction).

  • Incubation: Incubate enzyme with test compound (0.01 – 10 µM) in Tris-HCl buffer (pH 8.0) containing hematin and phenol for 15 minutes at 37°C.

  • Initiation: Add Arachidonic Acid (10 µM final concentration) to initiate the reaction.

  • Termination: After 2 minutes, stop reaction with 1M HCl.

  • Quantification: Measure PGE2 production using a standard ELISA kit.

  • Calculation: Plot % Inhibition vs. Log[Concentration] to determine IC50.

Synthesis Workflow Diagram

The following Graphviz diagram details the specific synthetic pathway to avoid the common regioisomer pitfall.

Synthesis_Flow Diketone 1,3-Diketone (Trifluoromethyl) Reflux Reflux in EtOH (20 Hours) Diketone->Reflux Hydrazine Hydrazine HCl Salt (Critical Reagent) Hydrazine->Reflux Mixture Free Base Method: Mixture of 1,3 & 1,5 Reflux->Mixture If Base Used Pure HCl Salt Method: >95% 1,5-Isomer Reflux->Pure Acidic Control

Figure 2: Regioselective synthesis workflow. Using the hydrazine hydrochloride salt is the key control point for obtaining the active 1,5-isomer.

References

  • Penning, T. D., et al. (1997).[3] "Synthesis and biological evaluation of the 1,5-diarylpyrazole class of cyclooxygenase-2 inhibitors: identification of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide (SC-58635, celecoxib)." Journal of Medicinal Chemistry.

  • Kurumbail, R. G., et al. (1996). "Structural basis for selective inhibition of cyclooxygenase-2 by anti-inflammatory agents." Nature.[4]

  • Gierse, J. K., et al. (1996). "Expression and characterization of recombinant human cyclooxygenase-2." Biochemical Journal.

Sources

Validation

Definitive Structural Validation of [1-(3-Methylphenyl)pyrazol-4-yl]methanamine via Single Crystal X-Ray Diffraction

[1][2] Executive Summary [1-(3-Methylphenyl)pyrazol-4-yl]methanamine (CAS: 936940-58-8) represents a critical scaffold in medicinal chemistry, particularly in the development of kinase inhibitors and GPCR ligands.[1][2]...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary

[1-(3-Methylphenyl)pyrazol-4-yl]methanamine (CAS: 936940-58-8) represents a critical scaffold in medicinal chemistry, particularly in the development of kinase inhibitors and GPCR ligands.[1][2] However, the synthesis of N-aryl pyrazoles frequently results in regioisomeric ambiguity (N1 vs. N2 substitution), which cannot always be resolved definitively by 1D NMR or Mass Spectrometry.

This guide outlines the definitive validation protocol for this molecule using Single Crystal X-ray Diffraction (SC-XRD). Unlike spectroscopic methods that infer connectivity, SC-XRD provides a direct atomic-resolution image of the molecule, unambiguously assigning the regiochemistry of the 3-methylphenyl substituent and the conformation of the flexible methanamine tail.[2]

Part 1: The Structural Challenge (Regioisomerism)

The primary challenge in validating this structure lies in the formation of the pyrazole ring.[2] Common synthetic routes, such as the condensation of hydrazines with 1,3-dielectrophiles, often yield a mixture of 1,3- and 1,5-disubstituted pyrazoles (regioisomers).[2]

  • Isomer A (Target): 1-(3-methylphenyl) substitution.[1][2]

  • Isomer B (Impurity): Isomeric attachment (often N2 or 5-position depending on nomenclature/route).[2]

While Mass Spectrometry (MS) confirms the molecular weight (173.21 g/mol ), it cannot distinguish these isomers. NMR (Nuclear Magnetic Resonance) can suggest connectivity via NOESY experiments, but lack of distinct protons on the quaternary nitrogens often leads to ambiguous assignments. SC-XRD is the only technique that provides absolute structural certainty. [1][2]

Part 2: Comparative Analysis of Validation Methods

The following table contrasts SC-XRD with standard characterization techniques for this specific pyrazole derivative.

FeatureSC-XRD (Gold Standard) 2D NMR (NOESY/HMBC) HR-MS (Mass Spec)
Primary Output 3D Atomic Coordinates (XYZ)H-H / H-C ConnectivityElemental Composition
Regio-Assignment Absolute (Unambiguous)Inferential (Risk of overlap)None (Isomers identical)
Stereochemistry Defines absolute configurationRelative (often ambiguous)None
Sample State Single Crystal (Solid)Solution (Liquid)Ionized Gas
Limit of Detection Requires ~0.1 mm crystal~1-5 mg sample< 1 µg sample
Validation Metric R-factor (< 5%)Signal-to-Noise / IntegrationMass Accuracy (< 5 ppm)

Part 3: Experimental Protocol

Crystallization Strategy (The Critical Step)

The free base of [1-(3-Methylphenyl)pyrazol-4-yl]methanamine contains a primary amine and a flexible methylene linker, often resulting in an amorphous oil or sticky gum rather than a crystal.[1][2]

Expert Recommendation: Do not attempt to crystallize the free base directly.[2] Instead, synthesize the Hydrochloride (HCl) or Fumarate salt. The ionic lattice energy significantly enhances crystallinity.[2]

Protocol: Vapor Diffusion (Sitting Drop)
  • Preparation: Dissolve 10 mg of the amine hydrochloride salt in 0.5 mL of Methanol (good solubility).

  • Setup: Place the solution in the inner well of a sitting drop plate.

  • Precipitant: Fill the outer reservoir with 1.0 mL of Diethyl Ether or Hexane (poor solubility).

  • Equilibration: Seal the system. As the volatile precipitant diffuses into the methanol, supersaturation occurs slowly, promoting high-quality crystal growth.

  • Timeline: Allow 24–72 hours at 4°C.

X-Ray Data Collection[2][3]
  • Mounting: Select a single crystal (approx.[2] 0.2 x 0.1 x 0.1 mm) under a microscope using paratone oil.[2] Mount on a MiTeGen loop.[2]

  • Temperature: Collect data at 100 K (using a cryostream).

    • Reasoning: Low temperature reduces thermal vibration (atomic displacement parameters), improving resolution and bond length precision.[2]

  • Source: Cu-Kα (λ = 1.54178 Å) is preferred for small organic molecules to maximize diffraction intensity, though Mo-Kα is acceptable.[1][2]

Workflow Visualization[2]

G Start Crude Product (Isomer Mixture) Salt Salt Formation (HCl / Fumarate) Start->Salt Stabilize Cryst Crystallization (Vapor Diffusion) Salt->Cryst Induce Lattice Select Crystal Selection (Polarized Light) Cryst->Select Quality Control Diffract X-Ray Diffraction (100 K, Cu-Source) Select->Diffract Data Collection Solve Structure Solution (SHELXT / OLEX2) Diffract->Solve Phasing Validate Validation (CheckCIF / IUCr) Solve->Validate Final QC

Figure 1: Step-by-step workflow from crude synthesis to validated structure.

Part 4: Data Interpretation & Validation Standards

To validate the structure for publication, the refined model must meet International Union of Crystallography (IUCr) standards.

Representative Validation Metrics

When analyzing your data, ensure your parameters fall within these acceptable ranges:

ParameterDescriptionTarget Value
R1 (R-factor) Measure of agreement between observed and calculated reflections.< 0.05 (5%)
wR2 Weighted R-factor (more sensitive to outliers).< 0.15
GooF (S) Goodness of Fit.[2]0.9 – 1.1
Resolution Minimum resolution of the data.< 0.84 Å
Completeness Percentage of possible reflections measured.[2][3][4][5]> 98%
Structural Confirmation Logic[2]
  • N1-Aryl Bond: In the solved structure, measure the bond length between the pyrazole Nitrogen and the Phenyl ring Carbon. A length of ~1.40–1.44 Å confirms the N-C covalent bond.[2]

  • Regiochemistry Check: Visually confirm the 3-methyl group is meta to the pyrazole attachment point.[2] If the structure solves as the N2 isomer, the geometry will distinctly show the aryl group on the adjacent nitrogen.

  • CheckCIF: Upload the .cif file to the IUCr CheckCIF server.[2] This automated tool flags geometric anomalies (Alert A/B/C). A valid structure should have zero Alert A errors.

Decision Logic: When to use X-Ray?

Decision Q1 Is the Regiochemistry Ambiguous? Q2 Is the sample Crystalline? Q1->Q2 Yes (Ambiguous) Sol1 Use 2D NMR (NOESY) Q1->Sol1 No (Clear) Sol2 Synthesize Salt Then X-Ray Q2->Sol2 No (Oil/Gum) Sol3 Direct X-Ray Diffraction Q2->Sol3 Yes (Solid)

Figure 2: Decision matrix for selecting validation methodology.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 670408, (3-Phenyl-1H-pyrazol-4-yl)methanamine.[1][2] Retrieved from [Link]

  • International Union of Crystallography (IUCr). CheckCIF/PLATON Validation Service.[2] Retrieved from [Link]

  • Foces-Foces, C., et al. (2025). The Structure of Nitro- and Polynitropyrazoles: X-Ray Crystallography Versus Theoretical Calculations.[2] ResearchGate.[2] Retrieved from [Link]

  • Silva, V. L. M., et al. (2020). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles.[2] Molecules (MDPI).[2] Retrieved from [Link]

  • RCSB Protein Data Bank. Validation Standards for Ligand Structures. Retrieved from [Link]

Sources

Comparative

In vitro testing of [1-(3-Methylphenyl)pyrazol-4-yl]methanamine against cancer cell lines

Executive Summary & Compound Profile [1-(3-Methylphenyl)pyrazol-4-yl]methanamine represents a privileged scaffold in medicinal chemistry, specifically within the class of pyrazole-4-methanamines .[1] While often utilized...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

[1-(3-Methylphenyl)pyrazol-4-yl]methanamine represents a privileged scaffold in medicinal chemistry, specifically within the class of pyrazole-4-methanamines .[1] While often utilized as a chemical building block (fragment), its structural homology to established kinase inhibitors suggests significant potential as a lead compound for targeting CDK2, JAK, or FLT3 signaling pathways.

This guide provides a rigorous framework for evaluating this specific candidate against industry-standard benchmarks. It moves beyond simple cytotoxicity to explore mechanism-based profiling.[1]

Physicochemical Profile (In Silico Estimates)
PropertyValue/RangeImplication for Testing
Molecular Weight ~187.24 g/mol Fragment-like; high ligand efficiency potential.[1]
LogP ~1.8 – 2.2Moderate lipophilicity; requires DMSO for stock solutions (>10 mM).[1]
H-Bond Donors/Acceptors 2 / 3Good membrane permeability (Lipinski compliant).[1]
pKa (Amine) ~9.0 – 9.5Protonated at physiological pH; likely interacts with Asp/Glu residues in kinase pockets.[1]

Comparative Analysis: Candidate vs. Benchmarks

To objectively assess the performance of [1-(3-Methylphenyl)pyrazol-4-yl]methanamine (referred to as Compound X ), it must be screened alongside a Targeted Comparator (structurally similar kinase inhibitor) and a Cytotoxic Standard (broad-spectrum agent).[1]

Benchmark Selection
  • Targeted Comparator: Ruxolitinib. A JAK1/2 inhibitor containing a pyrazole core.[1][2] Used to assess selectivity and potency relative to optimized drugs.[1]

  • Cytotoxic Standard: Doxorubicin. Used to calibrate general cytotoxicity and rule out non-specific membrane disruption.[1]

Representative Performance Data (Cancer Cell Lines)

The following data represents typical potency ranges for unoptimized pyrazole-methanamine fragments based on structure-activity relationship (SAR) literature.

Cell LineTissue OriginCompound X (IC₅₀)Ruxolitinib (IC₅₀)Doxorubicin (IC₅₀)Interpretation
MCF-7 Breast (Luminal A)4.5 – 8.0 µM>10 µM (Resistant)0.2 – 0.5 µMCompound X shows moderate potency; likely distinct mechanism from JAK inhibition.[1]
A549 Lung (NSCLC)12.0 – 15.0 µM~5.0 µM0.3 – 0.6 µMLower efficacy than optimized drugs; indicates need for lead optimization.[1]
K562 Leukemia (CML)1.2 – 3.0 µM <0.1 µM0.1 – 0.3 µMHigh Activity. Suggests potential BCR-ABL or CDK inhibition overlap.[1]
HEK293 Kidney (Normal)>50 µM>50 µM~1.0 µMHigh Selectivity Index (SI > 15). Low toxicity to non-cancerous cells.[1]

Key Insight: Unlike Doxorubicin, which kills indiscriminately, Compound X exhibits a Selectivity Index favorable for targeted therapy development, particularly in hematological models (K562).

Experimental Protocols (Self-Validating Systems)

A. Solubility & Stock Preparation

Rationale: Pyrazoles can precipitate in aqueous media, causing false negatives.

  • Solvent: Dissolve powder in 100% DMSO to create a 20 mM Stock .

  • Validation: Vortex for 30s. Inspect for turbidity. If turbid, sonicate at 37°C for 5 mins.

  • Working Solution: Dilute into culture medium immediately before use.[1] Ensure final DMSO concentration is < 0.1% (v/v) to prevent solvent toxicity.[1]

B. Cytotoxicity Assay (MTT/CCK-8)

Rationale: Determine metabolic activity inhibition.[1]

  • Seeding: Plate cells (3,000–5,000/well) in 96-well plates. Allow 24h attachment.

  • Treatment: Add Compound X in serial dilutions (e.g., 0.1, 1, 5, 10, 50, 100 µM).

    • Control A: Vehicle (0.1% DMSO).[1]

    • Control B: Positive Control (Doxorubicin 1 µM).[1]

    • Blank: Media only (no cells).[1]

  • Incubation: 72 hours at 37°C, 5% CO₂.

  • Readout: Add reagent, incubate 2–4h, read Absorbance (450 nm for CCK-8; 570 nm for MTT).

  • Calculation:

    
    
    
C. Mechanism of Action: Kinase Profiling Workflow

Rationale: To verify if the pyrazole core targets the ATP-binding pocket of kinases (e.g., CDK2, JAK).

ExperimentalWorkflow Start Compound X (20 mM Stock) Screen Kinase Panel Screen (10 µM Single Dose) Start->Screen Hit >50% Inhibition? Screen->Hit IC50 Dose-Response (Kd Determination) Hit->IC50 Yes Western Cellular Validation (Western Blot) Hit->Western Confirm in Cell IC50->Western Select Biomarker

Figure 1: Decision tree for validating the kinase inhibitory potential of the candidate.[1]

Mechanistic Hypothesis & Signaling Pathway[1]

Based on the pyrazole-4-methanamine structure, the most probable Mechanism of Action (MoA) involves competitive inhibition of the ATP-binding site in kinases regulating cell cycle (CDKs) or proliferation (JAK/STAT).

Proposed Pathway:

  • Entry: Compound X diffuses through the membrane.[1]

  • Target Engagement: Binds to the hinge region of CDK2/Cyclin E or JAK2 .[1]

  • Downstream Effect: Prevents phosphorylation of Rb (Retinoblastoma protein) or STAT3 .[1][3]

  • Phenotype: Cell cycle arrest (G1/S phase)

    
     Apoptosis.[1]
    

SignalingPathway GF Growth Factors RTK RTK / Cytokine Receptor GF->RTK JAK JAK2 / Src RTK->JAK CDK CDK2 / Cyclin E RTK->CDK STAT STAT3 (p-Tyr) JAK->STAT Compound Compound X (Inhibitor) Compound->JAK Inhibition Compound->CDK Inhibition Arrest G1/S Arrest Apoptosis Compound->Arrest Induces Prolif Gene Transcription (Myc, Bcl-2) STAT->Prolif Rb Rb Protein CDK->Rb Phosphorylation Rb->Prolif Release E2F

Figure 2: Hypothetical signaling blockade.[1] Compound X is predicted to inhibit proximal kinases (JAK/CDK), preventing downstream transcription of survival factors.

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Precipitation in Media High lipophilicity (LogP > 2).[1]Sonicate stock; do not exceed 100 µM in assay; use serum-free media for initial dilution.
Low Potency (IC₅₀ > 20 µM) Poor cellular uptake or efflux.[1]Check permeability (PAMPA assay); co-treat with P-gp inhibitor (e.g., Verapamil).
Non-linear Dose Response Compound aggregation ("Pan-Assay Interference").[1]Add 0.01% Triton X-100 to assay buffer to prevent colloidal aggregation.[1]

References

  • Wang, Y., et al. (2018). "Discovery of FN-1501: An FLT3- and CDK-Kinase Inhibitor with Potentially High Efficiency against Acute Myelocytic Leukemia."[1][3] Journal of Medicinal Chemistry.

    • Context: Establishes the pyrazole-carboxamide/amine scaffold as a potent CDK/FLT3 inhibitor class.[1][3]

  • Lombardino, J. G., & Otterness, I. G. (1981). "Anti-inflammatory pyrazole derivatives." Journal of Medicinal Chemistry.

    • Context: Foundational chemistry regarding the bioavailability and solubility of phenyl-pyrazole derivatives.[1]

  • Nitulescu, G. M., et al. (2015). "Synthesis and anticancer activity of some new pyrazole derivatives." International Journal of Molecular Sciences.

    • Context: Provides comparative IC50 data for pyrazole derivatives against MCF-7 and A549 cell lines.
  • PubChem Compound Summary. "CID 670408: (3-Phenyl-1H-pyrazol-4-yl)methanamine."[1] National Center for Biotechnology Information.[1]

    • Context: Verification of chemical structure and physical properties for the specific building block.[1][4][5][6][7]

Sources

Validation

Beyond the Knorr: A Head-to-Head Technical Evaluation of Pyrazole Synthesis Methodologies

Executive Summary The pyrazole pharmacophore is ubiquitous in modern medicinal chemistry, anchoring blockbuster drugs like Celecoxib (Celebrex) , Sildenafil (Viagra) , and Rimonabant . However, for the bench scientist, c...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The pyrazole pharmacophore is ubiquitous in modern medicinal chemistry, anchoring blockbuster drugs like Celecoxib (Celebrex) , Sildenafil (Viagra) , and Rimonabant . However, for the bench scientist, constructing this ring system presents a recurring "Regioselectivity Paradox."

While the classical Knorr condensation is the industry workhorse for symmetrical substrates, it frequently fails to deliver high regiochemical purity when applied to unsymmetrical 1,3-dicarbonyls, necessitating tedious chromatographic separations. This guide evaluates the Knorr benchmark against two modern contenders: 1,3-Dipolar Cycloaddition (via Flow Chemistry) and Transition Metal-Catalyzed C-H Activation .

Part 1: The Benchmark — Knorr Pyrazole Synthesis

Best For: Symmetrical building blocks, multigram-to-kilogram scale-up, cost-sensitive processes.

The Mechanism & The Problem

The Knorr reaction relies on the condensation of hydrazine derivatives with 1,3-dicarbonyl compounds.[1][2] The reaction is robust but suffers from a critical mechanistic flaw when using unsymmetrical diketones: Tautomeric Ambiguity .

The hydrazine can attack either carbonyl group first. The initial attack is governed by a subtle interplay of steric hindrance and the electrophilicity of the carbonyl carbons, often resulting in difficult-to-separate mixtures of 1,3- and 1,5-isomers.

Visualization: The Regioselectivity Fork

Knorr_Mechanism cluster_0 Reagents cluster_1 Intermediate (Tautomer Control) cluster_2 Product Outcome Diketone Unsymmetrical 1,3-Diketone PathA Attack at C1 (Less Hindered) Diketone->PathA Low Temp PathB Attack at C3 (More Electrophilic) Diketone->PathB Acid Cat. Hydrazine R-Hydrazine Hydrazine->PathA Hydrazine->PathB Prod1 1,5-Isomer (Kinetic) PathA->Prod1 Prod2 1,3-Isomer (Thermodynamic) PathB->Prod2

Figure 1: The Knorr mechanism bifurcates based on which carbonyl is attacked first.[1] Controlling this requires strict temperature or pH modulation.

Standardized Protocol (Self-Validating)

Note: This protocol uses ethanol as a solvent to facilitate precipitation of the product.

  • Setup: Charge a 250 mL round-bottom flask with 1,3-diketone (10.0 mmol) and Absolute Ethanol (50 mL) .

  • Addition: Cool to 0°C. Add Hydrazine derivative (10.5 mmol) dropwise over 10 minutes.

    • Checkpoint: Exotherm indicates immediate imine formation.

  • Cyclization: Warm to room temperature, then reflux (78°C) for 2–4 hours.

    • Validation: Monitor by TLC (Mobile phase: 30% EtOAc/Hexanes). Disappearance of diketone indicates completion.

  • Workup: Cool to 0°C. If product precipitates, filter and wash with cold EtOH. If not, remove solvent in vacuo and recrystallize from EtOH/Water.

Part 2: The Precision Challenger — 1,3-Dipolar Cycloaddition (Flow Chemistry)

Best For: Highly regioselective synthesis, fluorinated pyrazoles, safety-critical diazo handling.

The Innovation

To bypass the Knorr regioselectivity issues, 1,3-dipolar cycloaddition couples diazo compounds (dipoles) with alkynes (dipolarophiles). The regiochemistry is strictly governed by FMO (Frontier Molecular Orbital) theory and sterics, often yielding >98:1 regioselectivity.

The Safety Catch: Diazo compounds are energetic and potentially explosive. The Solution: Continuous Flow Chemistry . By generating the diazo species in situ and consuming it immediately within a microreactor, the "active inventory" of hazardous material is kept negligible.

Visualization: Continuous Flow Workflow

Flow_Synthesis cluster_inputs Feed Streams FeedA Hydrazone Precursor Reactor1 Packed Bed Reactor (Diazo Generation) FeedA->Reactor1 FeedB Oxidant (MnO2/Ag2O) FeedB->Reactor1 FeedC Alkyne Substrate Reactor2 Thermal Loop (Cycloaddition) FeedC->Reactor2 Reactor1->Reactor2 Unstable Diazo (Transient) BPR Back Pressure Regulator (100 psi) Reactor2->BPR Product Pure Regioisomer Collection BPR->Product

Figure 2: Flow chemistry enables the safe handling of explosive diazo intermediates by consuming them milliseconds after generation.

Representative Protocol (Flow)

Based on MnO₂ column oxidation of hydrazones.

  • Feed A: Hydrazone (0.5 M in DCM).

  • Feed B: Alkyne (1.5 equiv in DCM).

  • Reactor 1 (Generation): Pump Feed A through a column packed with activated MnO₂ (Residence time: 2 min). This generates the diazo species.

  • Mixing: The output of Reactor 1 mixes with Feed B at a T-junction.

  • Reactor 2 (Cyclization): The combined stream enters a heated coil reactor (60°C, 10 min residence time).

  • Output: Pass through a Back Pressure Regulator (100 psi) to prevent solvent boiling. Evaporate solvent to yield pyrazole.

Part 3: The Modern Contender — C-H Activation

Best For: Late-stage functionalization (LSF) of drug candidates, accessing complex substitution patterns without pre-functionalized precursors.

The Concept

Instead of building the ring with substituents (Knorr), this method takes a simple pyrazole core and "staples" a substituent onto it using a Transition Metal (Pd, Ru, Rh) catalyst. This is atom-economical and ideal for diversifying a lead compound library.

Mechanism: Direct Arylation

Typically utilizes a Directing Group (DG) on the pyrazole nitrogen to guide the metal catalyst to the C5 position.

Representative Protocol (Pd-Catalyzed C-H Arylation)
  • Reagents: Combine N-phenylpyrazole (0.5 mmol) , Aryl Iodide (1.5 equiv) , Pd(OAc)₂ (5 mol%) , and Ag₂CO₃ (2.0 equiv) in a sealed tube.

  • Solvent: Add Pivalic Acid (0.5 equiv) as a proton shuttle and DMSO (2 mL) .

  • Reaction: Heat to 110°C for 12 hours.

  • Workup: Filter through Celite (to remove Ag/Pd residues). Dilute with EtOAc, wash with water. Purify via flash chromatography.

Part 4: Head-to-Head Performance Matrix

FeatureKnorr Condensation 1,3-Dipolar (Flow) C-H Activation
Primary Mechanism Nucleophilic CondensationCycloaddition (Pericyclic)Organometallic Coupling
Regioselectivity Poor to Moderate (Substrate dependent)Excellent (>95:5 typical)Excellent (Directed)
Atom Economy High (Water byproduct)High (N₂ byproduct if using diazo)Moderate (Requires oxidants/bases)
Scalability High (kg to ton scale)High (Continuous processing)Low/Med (Catalyst cost)
Safety Profile High (Benign reagents)Low (Batch) / High (Flow) Moderate (Heavy metals)
Cost LowModerate (Equipment setup)High (Pd/Rh catalysts)
Green Metric (E-Factor) Low (Very Green)Low (in Flow)High (Metal waste/Solvents)

Expert Insight & Recommendation

As a Senior Application Scientist, my recommendation depends on your development phase:

  • For Early Discovery/Library Generation: Use C-H Activation . The ability to take a single pyrazole scaffold and rapidly screen 50 different aryl groups at the C5 position is invaluable for SAR (Structure-Activity Relationship) studies.

  • For Process Development (Scale-up):

    • If the target is symmetrical or has extreme electronic bias: Stick to Knorr . It is unbeatable for cost.

    • If the target is unsymmetrical and requires high purity: Switch to Flow-based 1,3-Dipolar Cycloaddition . The initial CapEx for flow equipment is offset by the elimination of difficult chromatographic separations and the ability to safely use high-energy diazo reagents.

References

  • Regioselective Synthesis of N-Aryl Pyrazoles from Alkenyl Sulfoxonium Ylides and Aryl Diazonium Salts. Journal of Organic Chemistry, 2024.[3] 3

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI Crystals, 2023. 4

  • Transition-metal-catalyzed C–H functionalization of pyrazoles. Organic & Biomolecular Chemistry, 2020.[5] 6[7]

  • Safe and Facile Access to Nonstabilized Diazoalkanes Using Continuous Flow Technology. Angewandte Chemie, 2018.[8] 8

  • New Synthesis of Fluorinated Pyrazoles. Organic Letters, 2010. 9[7]

Sources

Comparative

Docking &amp; Mechanistic Analysis: [1-(3-Methylphenyl)pyrazol-4-yl]methanamine as a Kinase Scaffold

Executive Summary & Scaffold Analysis This guide provides a technical comparative analysis of the docking performance of [1-(3-Methylphenyl)pyrazol-4-yl]methanamine (hereafter referred to as MPPM ). MPPM represents a "pr...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scaffold Analysis

This guide provides a technical comparative analysis of the docking performance of [1-(3-Methylphenyl)pyrazol-4-yl]methanamine (hereafter referred to as MPPM ).

MPPM represents a "privileged scaffold" in medicinal chemistry. The pyrazole core, substituted at the N1 position with a lipophilic 3-methylphenyl (m-tolyl) group and at the C4 position with a polar methanamine tail, is a classic pharmacophore used to target the ATP-binding cleft of protein kinases (e.g., CDK2, VEGFR2) and inflammatory enzymes (e.g., COX-2).

Structural Pharmacophore Breakdown
  • N1-(3-Methylphenyl) Tail: Targets the hydrophobic back-pocket (Gatekeeper region) of kinase domains, providing entropic gain via hydrophobic displacement.

  • Pyrazole Core: Acts as a rigid spacer, often engaging in

    
    -
    
    
    
    stacking interactions.
  • C4-Methanamine Head: A critical polar handle. At physiological pH, the primary amine can function as a hydrogen bond donor to the "hinge region" residues (e.g., Glu81/Leu83 in CDK2) or serve as an anchor for further derivatization into ureas or amides.

Comparative Performance Guide

The following table compares the theoretical docking performance of the MPPM scaffold against established clinical standards. This data synthesizes structural activity relationship (SAR) trends from pyrazole-based kinase inhibitors.

Table 1: Comparative Docking Metrics (MPPM vs. Standards)

FeatureMPPM (Scaffold) Roscovitine (CDK2 Std) Celecoxib (COX-2 Std)
Primary Target CDK2 / VEGFR2CDK2 / CDK1COX-2
Binding Energy (

G)
-6.5 to -7.8 kcal/mol*-9.2 kcal/mol-10.5 kcal/mol
Ligand Efficiency (LE) High (> 0.45) Moderate (0.35)Moderate (0.32)
Key Interaction Hinge H-bonds (Amine)Purine MimeticSulfonamide Pocket
Lipophilicity (cLogP) ~1.8 (Fragment-like)2.63.5
Development Stage Lead FragmentClinical DrugFDA Approved

*Note: MPPM values are calculated estimates for the fragment alone. Its high Ligand Efficiency (LE) indicates it is a potent starting point for Fragment-Based Drug Design (FBDD).

Target Identification & Mechanism

Based on the N1-aryl pyrazole geometry, MPPM is most compatible with the ATP-binding pockets of Serine/Threonine and Tyrosine kinases.

Primary Target: CDK2 (Cyclin-Dependent Kinase 2)[1]
  • Relevance: Cancer cell cycle regulation (G1/S transition).

  • PDB Reference: 1DI8 (Structure of CDK2 with Roscovitine).

  • Binding Hypothesis: The pyrazole ring mimics the purine ring of ATP. The methanamine group donates H-bonds to the backbone carbonyl of Glu81 or Leu83 in the hinge region. The 3-methylphenyl group occupies the hydrophobic pocket adjacent to the gatekeeper residue Phe80 .

Secondary Target: VEGFR2 (Vascular Endothelial Growth Factor Receptor 2)
  • Relevance: Angiogenesis inhibition.[1]

  • PDB Reference: 4ASD (Sorafenib complex).

  • Binding Hypothesis: The amine interacts with Cys919 (hinge), while the tolyl group extends into the hydrophobic allosteric pocket.

Detailed Experimental Protocol

To replicate these findings, follow this self-validating docking workflow. This protocol uses a consensus approach (e.g., Glide or AutoDock Vina) to ensure robustness.

Phase 1: Ligand Preparation (MPPM)
  • Structure Generation: Generate 3D coordinates from SMILES: CC1=CC(=CC=C1)N2C=C(CN)C=N2.

  • Protonation State:

    • The methanamine (

      
      ) will be protonated (
      
      
      
      ) at pH 7.4.
    • Crucial Step: Generate two states: Protonated (cationic) and Neutral . In hydrophobic kinase pockets, the neutral form often binds better due to desolvation penalties of the cation. Dock BOTH.

  • Energy Minimization: Minimize using OPLS3e or MMFF94 force field to a gradient of 0.01 kcal/mol/Å.

Phase 2: Protein Preparation (CDK2 - PDB: 1DI8)
  • Clean Up: Remove water molecules > 5Å from the active site. Remove native ligand (Roscovitine).

  • H-Bond Optimization: Optimize H-bond network using PROPKA (pH 7.0) to set correct tautomers for Histidine and flip Asp/Glu/Asn side chains.

  • Restrained Minimization: Minimize protein structure (RMSD limit 0.30 Å) to relax steric clashes without altering pocket geometry.

Phase 3: Grid Generation & Docking
  • Grid Box: Center the grid on the centroid of the co-crystallized ligand (Roscovitine).

    • Size:

      
       Å (sufficient for the small MPPM fragment).
      
  • Search Algorithm: Use Exhaustive Search (exhaustiveness = 32 in Vina) or SP (Standard Precision) in Glide.

  • Scoring Function: Focus on ChemPLP or Glide Score terms that reward hydrogen bonding and lipophilic contact.

Visualization of Workflows & Pathways

Diagram 1: Computational Docking Workflow

This diagram illustrates the step-by-step logic required to validate the MPPM scaffold.

DockingWorkflow Start Start: MPPM Structure LigPrep Ligand Prep (Generate Neutral & Cationic Forms) Start->LigPrep Docking Molecular Docking (Vina/Glide) LigPrep->Docking ProtPrep Protein Prep (CDK2/VEGFR2) Remove Waters, Fix Tautomers GridGen Grid Generation (Center on Hinge Region) ProtPrep->GridGen GridGen->Docking Analysis Interaction Analysis (H-Bonds, RMSD, LE) Docking->Analysis

Caption: Standardized workflow for fragment-based docking of MPPM against kinase targets.

Diagram 2: Predicted Binding Mode (MPPM-CDK2 Interaction)

This schematic visualizes the molecular interactions stabilizing the MPPM scaffold within the CDK2 active site.

InteractionMap MPPM_Amine MPPM: Methanamine (-NH2) Glu81 Glu81 (Backbone O) MPPM_Amine->Glu81 H-Bond (Donor) MPPM_Ring MPPM: Pyrazole Core MPPM_Tail MPPM: 3-Methylphenyl Phe80 Phe80 (Gatekeeper) MPPM_Tail->Phe80 Pi-Stacking / Hydrophobic Val18 Val18 (Hydrophobic) MPPM_Tail->Val18 Hydrophobic Contact Leu83 Leu83 (Backbone NH) Leu83->MPPM_Ring H-Bond (Acceptor)

Caption: Schematic interaction map of MPPM in the CDK2 ATP-binding pocket. Green lines indicate critical Hydrogen Bonds.

Interpretation of Results

When analyzing your docking results for MPPM, look for the following success criteria:

  • Hinge Interaction: The methanamine nitrogen must be within 2.8 - 3.2 Å of the backbone carbonyl of Glu81 (CDK2) or Cys919 (VEGFR2). If this distance is > 3.5 Å, the pose is invalid.

  • Planarity: The pyrazole and phenyl rings should maintain a relatively planar conformation (torsion angle < 30°) to fit the narrow ATP cleft.

  • Score vs. Efficiency: Do not expect the raw docking score (e.g., -7.0 kcal/mol) to beat a full drug like Roscovitine (-9.5 kcal/mol). Instead, calculate Ligand Efficiency (LE) :

    
    
    An LE > 0.4 indicates MPPM is a highly efficient binder and an excellent candidate for fragment growing.
    

References

  • PDB ID: 1DI8 - De Azevedo, W.F., et al. "Structural basis for specificity and potency of a flavonoid inhibitor of human CDK2." Protein Data Bank.[2] Link

  • PDB ID: 4ASD - McTigue, M., et al. "Molecular conformations, interactions, and populations associated with tyrosine kinase inhibitor binding." Protein Data Bank.[2] Link

  • Review on Pyrazole Scaffolds - Nitulescu, G.M., et al.[1] "The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors." Int. J. Mol.[1] Sci. 2023.[3][4] Link

  • Docking Protocols - Trott, O., & Olson, A. J. "AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading." Journal of Computational Chemistry. Link

  • CDK2 Inhibitor Design - Lv, P.C., et al. "Design, synthesis and biological evaluation of pyrazole derivatives as potential CDK2 inhibitors."[5] European Journal of Medicinal Chemistry. Link

Sources

Validation

Comparative Guide: Antioxidant Efficacy of Substituted Pyrazole Derivatives

Executive Summary This technical guide evaluates the antioxidant potential of substituted pyrazoles, a class of nitrogen-rich heterocyclic compounds. While traditional antioxidants like Ascorbic Acid and Trolox remain in...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide evaluates the antioxidant potential of substituted pyrazoles, a class of nitrogen-rich heterocyclic compounds. While traditional antioxidants like Ascorbic Acid and Trolox remain industry standards, recent Structure-Activity Relationship (SAR) studies reveal that specific pyrazole derivatives—particularly those bearing phenolic or amino substituents—can exhibit comparable or superior Radical Scavenging Activity (RSA). This guide dissects the mechanistic pathways (HAT vs. SET), provides validated protocols for assessment, and offers a comparative analysis of derivative performance.

Mechanistic Basis of Pyrazole Antioxidant Activity[1]

To engineer or select the most potent pyrazole antioxidant, one must understand the underlying chemical mechanisms. Pyrazoles scavenge Reactive Oxygen Species (ROS) primarily through two competing pathways: Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET) .

The Dual Pathway Model
  • HAT (Hydrogen Atom Transfer): This is the dominant mechanism for neutral pyrazoles with free -NH groups or phenolic substituents. The antioxidant donates a hydrogen atom (proton + electron) to the free radical, stabilizing it. The resulting pyrazolyl radical is stabilized via resonance within the aromatic ring.

  • SET (Single Electron Transfer): This mechanism is prevalent in basic media or for sterically hindered derivatives. The pyrazole donates an electron to the radical, forming a radical cation.

Mechanistic Pathway Diagram

The following diagram illustrates the bifurcation of antioxidant action in pyrazole derivatives.

Pyrazole_Mechanism cluster_legend Mechanism Key ROS Reactive Oxygen Species (DPPH• / OH•) HAT_Step HAT Pathway (Homolytic Bond Fission) ROS->HAT_Step SET_Step SET Pathway (Electron Donation) ROS->SET_Step Pyz Substituted Pyrazole (Pyz-H) Pyz->HAT_Step Pyz->SET_Step Stable_Rad Neutralized ROS (H-ROS) HAT_Step->Stable_Rad Pyz_Rad Pyrazolyl Radical (Resonance Stabilized) HAT_Step->Pyz_Rad Anion ROS Anion (ROS⁻) SET_Step->Anion Cation Pyz Radical Cation (Pyz•⁺) SET_Step->Cation key1 HAT: Hydrogen Atom Transfer key2 SET: Single Electron Transfer

Caption: Dual antioxidant mechanisms (HAT and SET) utilized by pyrazole derivatives to neutralize free radicals.[1][2][3][4][5][6][7]

Structure-Activity Relationship (SAR) Analysis

The antioxidant efficacy of pyrazoles is not inherent to the ring alone but is heavily modulated by substituents.

The Role of the NH Group

Unsubstituted pyrazoles (containing a free -NH at position 1) generally show higher activity than N-alkylated or N-arylated derivatives. The N-H bond dissociation energy (BDE) is a critical determinant for the HAT mechanism.[3]

  • Insight: Derivatives where N1 is blocked (e.g., N-phenyl) must rely on substituents on the Carbon ring (C3, C4, C5) for antioxidant activity.

Electron Donating Groups (EDG)

Substituents that donate electrons (e.g., -OH, -NH₂, -OMe) significantly enhance antioxidant activity.

  • Phenolic Pyrazoles: Introducing a hydroxyphenyl group at position 3 or 5 creates a "hybrid" effect, mimicking the structure of flavonoids. These are often the most potent derivatives.

  • Amino Pyrazoles: An amino group (-NH₂) directly attached to the pyrazole ring lowers the ionization potential (IP), facilitating the SET mechanism.

Electron Withdrawing Groups (EWG)

Groups like Nitro (-NO₂) or Halogens (-Cl, -F) have a complex impact.

  • Negative Impact: They generally destabilize the radical cation formed during SET, reducing antioxidant power.

  • Positive Impact: In specific positions (e.g., para-position of a phenyl ring), mild EWGs like Chlorine can improve lipophilicity, aiding cell membrane penetration without fully compromising the redox potential.

Validated Experimental Protocols

To objectively compare pyrazoles, standardized assays are required. The DPPH assay is the industry gold standard for initial screening due to its stability and operational simplicity.

DPPH Radical Scavenging Assay Protocol

Objective: Determine the IC50 (concentration required to inhibit 50% of radicals) of the pyrazole derivative.

Reagents:

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH)[3][6]

  • Methanol (HPLC Grade)

  • Standard: Ascorbic Acid or Trolox[8]

Workflow Diagram:

DPPH_Protocol Stock 1. Stock Preparation 0.1 mM DPPH in Methanol (Keep in DARK) Mix 3. Reaction Mix 1mL Sample + 3mL DPPH Stock->Mix Sample 2. Sample Dilution Prepare Pyrazole Series (10 - 500 µg/mL) Sample->Mix Incubate 4. Incubation 30 Minutes @ Room Temp (DARKNESS CRITICAL) Mix->Incubate Measure 5. Measurement Absorbance @ 517 nm (UV-Vis Spectrophotometer) Incubate->Measure Calc 6. Calculation % Inhibition = [(Ac - As)/Ac] x 100 Measure->Calc

Caption: Step-by-step workflow for the DPPH radical scavenging assay emphasizing light sensitivity.

Critical Protocol Notes:

  • Light Sensitivity: DPPH is unstable in light. All incubations must occur in the dark (wrap tubes in aluminum foil).

  • Solvent Compatibility: Ensure the pyrazole derivative is fully soluble in methanol. If precipitation occurs, the absorbance reading will be artificially high (false negative).

  • Colorimetric Shift: A change from deep purple to yellow indicates successful scavenging.

Comparative Performance Data

The following table synthesizes comparative data trends from recent pharmacological studies (2023-2024). It compares the IC50 values of various pyrazole classes against standard antioxidants.

Note: Lower IC50 indicates higher potency.

Compound ClassSubstituent FeaturesEst. IC50 (µg/mL)Relative Potency vs. Ascorbic AcidMechanism Dominance
Standard Ascorbic Acid (Vitamin C) 4.5 - 6.0 1.0x (Baseline) HAT
Standard BHT (Synthetic)10.0 - 12.50.5xHAT/SET
Class A Phenolic Pyrazoles (e.g., 3-(4-hydroxyphenyl)-pyrazole)5.0 - 8.0 ~0.9x (High) HAT
Class B Amino-Pyrazoles (e.g., 5-amino-pyrazole-4-carbonitrile)15.0 - 25.00.3xSET
Class C Naphthyl-Pyrazole Hybrids8.0 - 14.00.6xHAT + Steric Shielding
Class D Nitro/Chloro-Pyrazoles (EWG dominated)> 50.0< 0.1xWeak SET

Data Interpretation:

  • Class A (Phenolic Pyrazoles): These are the only derivatives that consistently rival Ascorbic Acid. The presence of the -OH group on the phenyl ring allows for resonance stabilization similar to Vitamin C.

  • Class D (EWG Pyrazoles): While these often show poor antioxidant activity, they are frequently developed for antimicrobial or anticancer properties where oxidative stress induction (rather than reduction) might be the goal.

Conclusion

For researchers targeting antioxidant therapeutics, the pyrazole scaffold acts as a versatile template .[9] However, the naked pyrazole ring is insufficient. High-efficacy derivatives require:

  • Hydrogen Donors: Incorporation of phenolic -OH or primary -NH₂ groups.

  • Positional Strategy: C3 or C5 substitution with electron-rich aromatics.

  • Mechanism Awareness: Understanding that N-substitution may block the HAT pathway, necessitating stronger EDGs on the carbon skeleton to compensate.

Recommendation: For drug development pipelines, prioritize Class A (Phenolic Pyrazoles) for oxidative stress-related indications, utilizing the DPPH assay for primary screening and validating with ABTS or FRAP assays for comprehensive redox profiling.

References

  • MDPI. (2023). Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents.[10][11] Molecules.[4][5][7][10][11][12][13][14][15][16][17]

  • National Institutes of Health (NIH). (2024). Design, synthesis, molecular modelling and biological evaluation of novel 3-(2-naphthyl)-1-phenyl-1H-pyrazole derivatives as potent antioxidants. PMC.[7][16]

  • ResearchGate. (2024). Current progress on antioxidants incorporating the pyrazole core.[18] European Journal of Medicinal Chemistry.

  • MDPI. (2023). DPPH Radical Scavenging Assay: Critical Parameters and Protocol Optimization. Antioxidants.[4][5][7][10][11][13][14][15][16][17]

  • Scientific Reports. (2023). Inside the Mechanism of Action of Three Pyrazole Derivatives in Human Platelets and Endothelial Cells. Nature.[4]

Sources

Comparative

Definitive Guide: Verifying Binding Affinity of Pyrazole Ligands

Executive Summary In the realm of small molecule drug discovery, pyrazole derivatives represent a privileged scaffold, particularly for kinase inhibition. Their ability to mimic the adenine ring of ATP allows them to for...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the realm of small molecule drug discovery, pyrazole derivatives represent a privileged scaffold, particularly for kinase inhibition. Their ability to mimic the adenine ring of ATP allows them to form critical hydrogen bonds within the hinge region of the kinase active site.[1] However, verifying their binding affinity presents unique biophysical challenges: pyrazoles often exhibit solubility limits requiring DMSO, and early-stage fragments may possess rapid off-rates (


) that defy standard equilibrium assays.

This guide objectively compares the three dominant biophysical modalities—Surface Plasmon Resonance (SPR) , Isothermal Titration Calorimetry (ITC) , and Thermal Shift Assays (TSA) —to determine the most rigorous method for validating pyrazole ligands.

The Verdict: While ITC remains the thermodynamic gold standard, SPR is the superior choice for pyrazole kinetic profiling , particularly for determining residence time and screening fragment-based libraries where affinity is low (


) and sample conservation is critical.

Part 1: The Pyrazole Context – Why Standard Assays Fail

To select the correct assay, one must understand the ligand's behavior. Pyrazoles typically bind via a "donor-acceptor" motif.

The Hinge Binding Mechanism

In kinase inhibitors (e.g., Ruxolitinib, Crizotinib), the pyrazole ring serves as a bidentate anchor:

  • Acceptor (N2): Accepts a hydrogen bond from the backbone amide of the kinase hinge region.

  • Donor (NH): Donates a hydrogen bond to the backbone carbonyl.

The Analytical Challenge:

  • Solubility: Pyrazoles are often hydrophobic, requiring 1-5% DMSO. Assays sensitive to buffer mismatch (like ITC) often produce artifacts if DMSO is not perfectly matched.

  • Kinetics: Many pyrazole fragments are "fast-on/fast-off" binders. Equilibrium methods (ELISA, TSA) miss the residence time—a key predictor of in vivo efficacy.

Visualization: Pyrazole-Kinase Interaction Logic

The following diagram illustrates the critical H-bond network that the assay must detect.

PyrazoleBinding Pyrazole Pyrazole Ligand (N-Heterocycle) H_Accept N2 Accepts H-Bond (from Amide) Pyrazole->H_Accept H_Donate NH Donates H-Bond (to Carbonyl) Pyrazole->H_Donate KinaseHinge Kinase Hinge Region (Backbone) Affinity Binding Affinity (KD / Residence Time) H_Accept->KinaseHinge Interaction H_Accept->Affinity Determines Potency H_Donate->KinaseHinge Interaction H_Donate->Affinity Determines Potency

Figure 1: The bidentate hydrogen bonding mode of pyrazole ligands in the kinase hinge region, driving the requirement for sensitive detection methods.

Part 2: Methodological Showdown

Surface Plasmon Resonance (SPR) – The Kinetic King

SPR measures the change in refractive index near a sensor surface as the ligand binds to the immobilized target.[2]

  • Pros: Measures

    
     and 
    
    
    
    (kinetics) directly; detects weak binding (mM range); low protein consumption.
  • Cons: Requires immobilization (risk of target inactivation); high instrument cost.

  • Best For: Fragment screening, residence time determination, detailed kinetic profiling.

Isothermal Titration Calorimetry (ITC) – The Thermodynamic Truth

ITC measures the heat released or absorbed during binding.[3][4]

  • Pros: Label-free; measures stoichiometry (

    
    ), Enthalpy (
    
    
    
    ), and Entropy (
    
    
    ) directly; "Gold Standard" for accuracy.
  • Cons: High sample consumption (mg quantities); low throughput; struggles with weak binders (

    
    ) or low solubility (DMSO mismatch heat).
    
  • Best For: Validating "hit" stoichiometry, thermodynamic mechanism (enthalpy driven vs. entropy driven).

Thermal Shift Assay (TSA/DSF) – The High-Throughput Filter

TSA measures the increase in protein melting temperature (


) upon ligand binding.
  • Pros: High throughput (384-well); cheap; fast.

  • Cons: Indirect measurement; high false-positive rate with hydrophobic compounds (like pyrazoles) that may stabilize unfolded states; no kinetic data.

  • Best For: Primary screening (Yes/No binding).[5]

Comparative Data Matrix
FeatureSPR (Biacore/Octet)ITC (MicroCal)TSA (QuantStudio)
Primary Output Kinetics (

)
Thermodynamics (

)
Stability (

)
Sensitivity High (pM to mM)Medium (nM to

)
Low (requires stabilization)
Sample Required Low (<50

)
High (>500

)
Low (<10

)
Throughput Medium-HighLowVery High
DMSO Tolerance High (with solvent correction)Low (mismatch causes artifacts)High
Suitability for Pyrazoles Excellent (detects fast kinetics)Good (for optimized leads)Fair (Screening only)

Part 3: Decision Framework

Use this logic flow to determine the correct assay for your stage of pyrazole development.

MethodSelection Start Start: Pyrazole Ligand Characterization Stage Development Stage? Start->Stage Fragment Fragment / Hit Finding (Low Affinity, High Off-rate) Stage->Fragment Early LeadOpt Lead Optimization (High Affinity, Specificity) Stage->LeadOpt Late Throughput High Throughput Required? Fragment->Throughput SPR Method: SPR (Kinetics & Affinity) LeadOpt->SPR Kinetic Profiling ITC Method: ITC (Stoichiometry & Thermodynamics) LeadOpt->ITC Mechanism of Action TSA Method: TSA / DSF (Rapid Filter) Throughput->TSA Yes (>1000 cmpds) Throughput->SPR No (Detailed Hits)

Figure 2: Strategic decision tree for selecting the binding assay based on the development phase of the pyrazole ligand.

Part 4: Detailed Protocol – SPR for Pyrazole Kinetics

Rationale: SPR is chosen here because pyrazoles are often ATP-competitive inhibitors with rapid kinetics. This protocol ensures the distinction between specific binding and bulk refractive index changes caused by DMSO.

Phase 1: System Setup & Immobilization
  • Chip Selection: Use a CM5 (Carboxymethyl Dextran) sensor chip. It provides high capacity for small molecule detection.[4]

  • Immobilization:

    • Target: Kinase domain (ensure >90% purity).

    • Method: Amine coupling (EDC/NHS).

    • Critical Step: Target a density (

      
      ) of 3000–5000 RU.
      
    • Calculation:

      
      .
      
    • Why? Theoretical

      
       must be sufficient to detect the small pyrazole (~200-350 Da).
      
Phase 2: Solvent Correction (The "Self-Validating" Step)

Pyrazoles require DMSO. SPR is sensitive to the refractive index of DMSO.

  • Prepare a Solvent Correction Cycle .

  • Create 8 buffer samples with DMSO concentrations ranging from 4.5% to 5.5% (if assay is at 5%).

  • Inject these across the reference and active surfaces.

  • Validation: The instrument software constructs a calibration curve to subtract bulk refractive index shifts from the actual binding signal. Without this, data is invalid.

Phase 3: Multi-Cycle Kinetics (MCK)
  • Concentration Series: Prepare a 2-fold dilution series of the pyrazole ligand.

    • Range: 0.1x

      
       to 10x 
      
      
      
      (e.g., 10 nM to 10
      
      
      ).
  • Injection:

    • Flow rate: High (30-50

      
      ) to minimize mass transfer limitations.
      
    • Contact time: 60s (association).

    • Dissociation time: 120s (allow return to baseline).

  • Regeneration: Usually not needed for small molecules (they dissociate fast). If required, use mild pulses (10mM Glycine pH 2.5).

Phase 4: Data Analysis
  • Zeroing: Double reference subtraction (Reference channel subtraction + Buffer blank subtraction).

  • Fitting: Fit to a 1:1 Langmuir Binding Model .

  • Quality Control:

    • 
       should be < 10% of 
      
      
      
      .
    • Observed

      
       should match theoretical 
      
      
      
      (indicates 1:1 stoichiometry).

Part 5: Troubleshooting & Scientific Integrity

The "Square Wave" Problem
  • Symptom: The SPR sensorgram looks like a square wave (instant on, instant off) with no curvature.

  • Cause: The kinetics are too fast for the instrument (

    
    ) or the affinity is too weak.
    
  • Solution: You cannot calculate

    
    . Switch to Steady State Affinity  analysis (plot 
    
    
    
    vs. Concentration) to determine
    
    
    .
Solubility Artifacts in ITC
  • Symptom: Large heat spikes or noisy baseline in ITC.

  • Cause: Pyrazole precipitating or DMSO mismatch between cell and syringe.

  • Solution: Dialyze the protein against the exact buffer used to dissolve the ligand (if possible), or match DMSO strictly by weight, not volume.

Non-Specific Binding (NSB)
  • Symptom: Signal does not saturate; linear increase with concentration.

  • Validation: Add a detergent (0.05% Tween-20) to the buffer. If binding persists, it is likely specific. If it disappears, it was hydrophobic aggregation.

References

  • Comparison of SPR and ITC

    • Comparison of Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) for molecular interaction analysis.[3][4][6][7] Lab Manager.

    • [Link]

  • Fragment Screening by SPR

    • Navratilova, I., & Hopkins, A. L. (2010).[5] Fragment screening by surface plasmon resonance.[5][6][8][9] ACS Medicinal Chemistry Letters, 1(1), 44–48.[5]

    • [Link]

  • Kinase Inhibitor Binding Modes

    • Roskoski, R. Jr. (2016). Classification of small molecule protein kinase inhibitors based upon the structures of their binding sites. Pharmacological Research, 103, 26-48.
    • [Link](Note: Linked to relevant context in PMC)

  • ITC Best Practices

    • Duff, M. R., et al. (2011). Isothermal Titration Calorimetry for Measuring Macromolecule-Ligand Affinity.[3][4][6][10][11] Journal of Visualized Experiments.

    • [Link]

Sources

Validation

Technical Guide: Benchmarking [1-(3-Methylphenyl)pyrazol-4-yl]methanamine Scaffolds in Drug Discovery

Executive Summary This guide provides a technical benchmark for [1-(3-Methylphenyl)pyrazol-4-yl]methanamine (referred to herein as MPPM-4 ), a privileged building block in Fragment-Based Drug Discovery (FBDD). While MPPM...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical benchmark for [1-(3-Methylphenyl)pyrazol-4-yl]methanamine (referred to herein as MPPM-4 ), a privileged building block in Fragment-Based Drug Discovery (FBDD).

While MPPM-4 is not a marketed drug, its 1-phenylpyrazole core is the structural anchor for blockbuster therapeutics including Celecoxib (COX-2 inhibitor), Rimonabant (CB1 antagonist), and Edaravone (ALS neuroprotectant). This guide benchmarks MPPM-4 against these known agents to evaluate its utility as a high-value scaffold for kinase inhibition and GPCR ligand design.

Key Findings:

  • Physicochemical Superiority: MPPM-4 exhibits a higher Ligand Efficiency (LE) potential than the Celecoxib scaffold due to reduced molecular weight (MW) and enhanced solubility.

  • Synthetic Versatility: The primary methanamine tail serves as a "universal connector," allowing rapid diversification via amide coupling or reductive amination, unlike the rigid sulfonamide of Celecoxib.

Structural & Physicochemical Benchmarking

To validate MPPM-4 as a lead candidate, we compare its intrinsic properties against the core fragments of established drugs. This analysis determines if the scaffold resides within the "Golden Triangle" of optimal druglikeness.

Table 1: Physicochemical Profile vs. Marketed Drugs[1][2]
PropertyMPPM-4 (The Scaffold)Celecoxib (Reference Drug)Crizotinib (Kinase Ref.)Interpretation
Core Structure 1-phenylpyrazole1-phenylpyrazolePyrazole-pyridineHigh structural homology.
MW ( g/mol ) ~187.2381.37450.34MPPM-4 leaves significant mass room for functionalization (Rule of 3 compliant).
cLogP ~1.83.53.7MPPM-4 is less lipophilic, reducing risk of metabolic clearance/toxicity.
TPSA (Ų) ~388698MPPM-4 has high CNS penetration potential (Ideal < 90).
H-Bond Donors 2 (Amine)1 (Sulfonamide)2The amine tail allows stronger directional H-bonding in active sites.

Expert Insight: The lower cLogP of MPPM-4 compared to Celecoxib suggests that libraries built on this scaffold will have better solubility profiles, addressing a common failure mode in pyrazole-based drug development.

Mechanistic Benchmarking: The "Warhead" Analysis

This section analyzes how the MPPM-4 scaffold interacts with biological targets compared to the reference drugs.

Kinase Hinge Binding (vs. Crizotinib)
  • Crizotinib Mechanism: Uses the pyrazole nitrogen (N2) to accept a hydrogen bond from the kinase hinge region.

  • MPPM-4 Advantage: The 4-methanamine group allows the introduction of a "tail" that extends into the solvent-exposed region or the back pocket (gatekeeper residue), similar to the piperidine tail in Crizotinib but with a shorter, more rigid linker.

GPCR Ligand Design (vs. Rimonabant)
  • Rimonabant Mechanism: Relies on hydrophobic stacking of the chlorophenyl ring.

  • MPPM-4 Advantage: The 3-methylphenyl group of MPPM-4 mimics the hydrophobic bulk of Rimonabant but lacks the halogen liability. The amine provides a handle to introduce polar groups, potentially reducing the psychiatric side effects associated with Rimonabant's high lipophilicity.

Experimental Protocols

To validate the MPPM-4 scaffold in your specific pipeline, execute the following self-validating workflows.

Protocol A: Fragment Efficiency Assessment via SPR

Objective: Determine if MPPM-4 binds efficiently to your target protein (e.g., a Kinase or GPCR) before investing in synthesis.

  • Immobilization: Immobilize target protein (e.g., p38 MAPK) on a CM5 sensor chip via amine coupling. Target density: 3000-5000 RU.

  • Preparation: Dissolve MPPM-4 in 100% DMSO (100 mM stock). Dilute to running buffer (PBS-P+, 5% DMSO) to concentrations of 50 µM – 1 mM.

  • Injection: Inject MPPM-4 at 30 µL/min for 60s contact time.

  • Reference: Use Celecoxib (if COX-2) or Crizotinib (if Kinase) as a positive control.

  • Calculation: Calculate Ligand Efficiency (LE):

    
    
    Target LE for MPPM-4 should be > 0.3.
    
Protocol B: Synthetic Utility (Amide Coupling Efficiency)

Objective: Benchmark the reactivity of the methanamine tail against a standard aniline (found in Celecoxib synthesis).

  • Reaction: Mix MPPM-4 (1.0 eq) with 4-fluorobenzoic acid (1.1 eq), HATU (1.2 eq), and DIPEA (3.0 eq) in DMF.

  • Comparator: Run parallel reaction with 4-aminobenzenesulfonamide (Celecoxib fragment).

  • Monitoring: Analyze via LC-MS at T=15 min, 1h, 4h.

  • Success Metric: MPPM-4 should reach >95% conversion within 1 hour due to the nucleophilicity of the primary alkyl amine, whereas the aniline comparator typically requires 4+ hours or heating.

Visualization of Workflows

Diagram 1: The Benchmarking Logic Flow

This diagram illustrates the decision matrix for advancing MPPM-4 from a building block to a lead compound.

BenchmarkingFlow Start Compound: MPPM-4 PhysChem 1. In Silico Profiling (Lipinski/Veber Rules) Start->PhysChem Decision1 Passes Rules? PhysChem->Decision1 Decision1->Start No (Redesign) ExpPhase 2. Experimental Benchmarking Decision1->ExpPhase Yes Assay1 Solubility Assay (vs. Celecoxib) ExpPhase->Assay1 Assay2 SPR Binding (Kd) (vs. Crizotinib) ExpPhase->Assay2 Result Calculate Ligand Efficiency (LE) Assay1->Result Assay2->Result Final Go / No-Go Decision Result->Final

Caption: Logical workflow for validating MPPM-4 against established drug parameters.

Diagram 2: Structural Homology & Pharmacophore Mapping

Visualizing why MPPM-4 is a relevant comparator to known drugs.

Pharmacophore Core 1-Phenylpyrazole Core (The Scaffold) Drug1 Celecoxib (COX-2 Inhibitor) Core->Drug1 Drug2 Rimonabant (CB1 Antagonist) Core->Drug2 MPPM MPPM-4 (Methanamine Variant) Core->MPPM Feature1 Sulfonamide (Acidic/H-Bond Acceptor) Drug1->Feature1 Functional Group Feature2 Dichlorophenyl (Lipophilic) Drug2->Feature2 Functional Group Feature3 Methanamine (Basic/H-Bond Donor) MPPM->Feature3 Functional Group

Caption: Pharmacophore divergence showing how MPPM-4 offers a distinct chemical handle (Amine) vs. known drugs.

References

  • Lipinski, C. A. (2004). "Lead- and drug-like compounds: the rule-of-five revolution." Drug Discovery Today.

  • Bekhit, A. A., et al. (2015). "Pyrazoles as promising scaffold for the synthesis of anti-inflammatory and analgesic agents: A review." Mini-Reviews in Medicinal Chemistry.

  • Hopkins, A. L., et al. (2014). "Ligand efficiency: a useful metric for lead selection." Drug Discovery Today.

  • National Center for Biotechnology Information. (2023). "PubChem Compound Summary for CID 9864238, 1-[1-(3-Fluorophenyl)-1H-pyrazol-4-yl]methanamine." (Used as proxy for structural data).[1]

Sources

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